ELOVL6-IN-5
Descripción
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Propiedades
IUPAC Name |
3-pyridin-2-ylsulfonyl-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O3S/c21-20(22,23)13-4-6-14(7-5-13)25-19(27)26-15-8-9-16(26)12-17(11-15)30(28,29)18-3-1-2-10-24-18/h1-7,10,15-17H,8-9,11-12H2,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCGDOXAJCYGEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NC3=CC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649415 | |
| Record name | 3-(Pyridine-2-sulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170321-92-2 | |
| Record name | 3-(Pyridine-2-sulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
ELOVL6-IN-5: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of ELOVL6-IN-5, a potent and selective inhibitor of Elongation of Very Long Chain Fatty Acids Protein 6 (ELOVL6). This document details the biochemical properties, cellular effects, and relevant signaling pathways associated with this compound, supported by quantitative data, experimental methodologies, and visual diagrams.
Core Mechanism of Action: Inhibition of ELOVL6
This compound, also referred to as Compound B, is a small molecule inhibitor that targets ELOVL6, a crucial enzyme in the de novo synthesis of long-chain fatty acids.[1][2] ELOVL6 is an endoplasmic reticulum-bound enzyme that catalyzes the first and rate-limiting step in the elongation of saturated and monounsaturated fatty acids with 12 to 16 carbons.[1][3] Specifically, it is responsible for the conversion of palmitate (C16:0) to stearate (C18:0).
The inhibitory action of this compound is characterized by a non-competitive mechanism with respect to malonyl-CoA and an uncompetitive mechanism for palmitoyl-CoA.[4] This mode of inhibition suggests that this compound does not compete with the malonyl-CoA substrate for binding to the enzyme's active site but rather binds to a distinct allosteric site or the enzyme-substrate complex.
Quantitative Inhibitory Potency
The inhibitory potency of this compound has been quantified against both human and mouse ELOVL6, demonstrating high affinity for the enzyme.
| Target | IC50 (nM) | Reference |
| Human ELOVL6 | 85 | [4] |
| Mouse ELOVL6 | 38 | [4] |
Selectivity Profile
This compound exhibits significant selectivity for ELOVL6 over other members of the ELOVL family of enzymes, making it a valuable tool for specifically studying the function of ELOVL6.
| Enzyme | Selectivity over ELOVL6 | Reference |
| ELOVL1 | >60-fold | [4] |
| ELOVL2 | >60-fold | [4] |
| ELOVL3 | >60-fold | [4] |
| ELOVL5 | >60-fold | [4] |
Experimental Protocols
ELOVL6 Activity Assay (Representative Protocol)
This protocol is a representative method for determining the enzymatic activity of ELOVL6 and assessing the inhibitory potential of compounds like this compound, based on methodologies described in the literature.[5]
Materials:
-
Microsomal fractions containing ELOVL6 (from liver tissue or cells overexpressing the enzyme)
-
[14C]-Malonyl-CoA (radiolabeled substrate)
-
Palmitoyl-CoA (substrate)
-
Reaction Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
NADPH
-
Bovine Serum Albumin (BSA)
-
This compound (or other inhibitors) dissolved in DMSO
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, and BSA.
-
Add a specified amount of microsomal protein to the reaction mixture.
-
To test for inhibition, pre-incubate the microsomes with varying concentrations of this compound (or vehicle control, DMSO) for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding a mixture of palmitoyl-CoA and [14C]-malonyl-CoA to the pre-incubated samples.
-
Incubate the reaction at 37°C for a specific duration (e.g., 20 minutes). The reaction time should be within the linear range of product formation.
-
Stop the reaction by adding a strong acid (e.g., 6 M HCl).
-
Saponify the fatty acids by adding a strong base (e.g., 7.5 M KOH) and heating (e.g., at 70°C for 1 hour).
-
Acidify the mixture to protonate the fatty acids.
-
Extract the fatty acids using an organic solvent (e.g., hexane).
-
Evaporate the organic solvent and resuspend the fatty acid residue in a suitable solvent.
-
Add a scintillation cocktail to the extracted fatty acids.
-
Measure the incorporation of radioactivity into the elongated fatty acid product using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Experimental workflow for an ELOVL6 activity assay.
Cellular and Physiological Effects
Inhibition of ELOVL6 by this compound leads to distinct changes in cellular fatty acid composition, which in turn can modulate various signaling pathways and physiological processes.
Alteration of Fatty Acid Profile
The primary consequence of ELOVL6 inhibition is a shift in the balance of saturated fatty acids. Specifically, the elongation of C16 fatty acids to C18 fatty acids is blocked.
| Fatty Acid | Effect of ELOVL6 Inhibition | Reference |
| Palmitate (C16:0) | Increased | [5] |
| Stearate (C18:0) | Decreased | [5] |
| Palmitoleate (C16:1n7) | Increased | [5] |
| Oleate (C18:1n9) | Decreased | [5] |
These alterations in fatty acid composition can impact membrane fluidity, lipid signaling, and the formation of complex lipids such as ceramides and phospholipids.
In Vivo Effects
Chronic administration of this compound (Compound B) in diet-induced obesity (DIO) and KKAy mouse models has been shown to significantly reduce hepatic fatty acid levels, confirming its efficacy in vivo.[1] However, in these particular studies, the inhibition of ELOVL6 by this compound did not lead to an improvement in insulin resistance.[1]
Impact on Signaling Pathways
The changes in cellular lipid composition resulting from ELOVL6 inhibition can have profound effects on intracellular signaling cascades. While direct studies on the signaling effects of this compound are limited, research on ELOVL6 knockdown and knockout models provides significant insights.
AMPK/KLF4 Signaling Pathway
A key pathway affected by ELOVL6 inhibition is the AMP-activated protein kinase (AMPK) and Krüppel-like factor 4 (KLF4) signaling cascade. The increase in the palmitate-to-oleate ratio due to ELOVL6 inhibition can lead to the production of reactive oxygen species (ROS), which in turn activates AMPK. Activated AMPK can then induce the expression of KLF4, a transcription factor involved in cell cycle arrest and the regulation of vascular smooth muscle cell phenotype.[6]
Proposed signaling pathway for ELOVL6 inhibition.
PI3K/Rac1 Signaling
In the context of MLL-AF9 acute myeloid leukemia (AML) cells, ELOVL6 inhibition has been shown to impact cell migration.[7] Treatment with this compound (Compound B) decreased the migration rate of wild-type AML cells.[7] This effect is suggested to be mediated through the PI3K-Rac1 pathway, as ELOVL6 loss was associated with reduced Rac1 activation following CXCL12 stimulation.[7]
This compound effect on the PI3K/Rac1 pathway.
Conclusion
This compound is a potent and selective inhibitor of ELOVL6, effectively blocking the elongation of C16 fatty acids to C18 fatty acids. This targeted inhibition leads to significant alterations in cellular fatty acid composition, which in turn modulates key signaling pathways such as the AMPK/KLF4 and PI3K/Rac1 cascades. These downstream effects have implications for various cellular processes, including cell cycle regulation, phenotypic switching, and cell migration. The well-characterized biochemical properties and selectivity of this compound make it an invaluable pharmacological tool for elucidating the multifaceted roles of ELOVL6 in health and disease, and for exploring the therapeutic potential of ELOVL6 inhibition.
References
- 1. Discovery and characterization of a novel potent, selective and orally active inhibitor for mammalian ELOVL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. ELOVL6 inhibitor Compound B | ELOVL6 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Deletion of ELOVL6 blocks the synthesis of oleic acid but does not prevent the development of fatty liver or insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. P428: THE FATTY ACID ELONGASE ELOVL6 IS CRUCIAL FOR HEMATOPOIETIC STEM CELL ENGRAFTMENT AND LEUKEMIA PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ELOVL6 Inhibition in Cellular Signaling: A Technical Overview of a Novel Investigational Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
The elongation of very-long-chain fatty acids 6 (ELOVL6) enzyme is a critical regulator of lipid metabolism, specifically catalyzing the conversion of C16 fatty acids to C18 species.[1][2] Dysregulation of ELOVL6 activity is implicated in a range of metabolic and neurodegenerative diseases, making it a compelling therapeutic target.[1] This technical guide provides an in-depth overview of the role of a representative ELOVL6 inhibitor, referred to herein as ELOVL6-IN-5, in modulating cellular signaling pathways. By blocking ELOVL6, this compound alters cellular fatty acid composition, leading to downstream effects on key signaling cascades involved in cell growth, proliferation, and metabolic homeostasis. This document summarizes the current understanding of the molecular mechanisms of ELOVL6 inhibition, presents quantitative data from relevant studies, details experimental protocols for assessing inhibitor activity, and provides visual representations of the affected signaling pathways.
Introduction to ELOVL6
ELOVL6 is a microsomal enzyme located in the endoplasmic reticulum that plays a key role in the de novo synthesis of long-chain fatty acids.[3][4] Its primary function is to catalyze the elongation of saturated and monounsaturated C16 fatty acids, such as palmitate (C16:0) and palmitoleate (C16:1), to their C18 counterparts, stearate (C18:0) and oleate (C18:1), respectively.[3][5] This enzymatic step is a rate-limiting factor in the production of these abundant cellular fatty acids, which are essential components of triglycerides, phospholipids, and other complex lipids.[3][6] The expression of ELOVL6 is particularly high in lipogenic tissues like the liver and adipose tissue and is regulated by transcription factors such as Sterol Regulatory Element-Binding Protein 1 (SREBP-1).[6][7]
Given its central role in lipid metabolism, ELOVL6 has emerged as a significant factor in various pathological conditions. Elevated ELOVL6 expression is associated with obesity-induced insulin resistance, non-alcoholic steatohepatitis (NASH), and certain types of cancer.[4][8] Consequently, the development of potent and selective ELOVL6 inhibitors is an active area of research for potential therapeutic interventions in these diseases.[1][9]
This compound: A Representative ELOVL6 Inhibitor
While the specific compound "this compound" is not explicitly detailed in the available literature, this guide will refer to a representative, potent, and selective small molecule inhibitor of ELOVL6 to illustrate the cellular consequences of targeting this enzyme. Such inhibitors are designed to bind to the active site of ELOVL6, preventing the condensation of fatty acyl-CoAs with malonyl-CoA, the initial step in the fatty acid elongation cycle.[1][7]
Mechanism of Action
The primary mechanism of action of an ELOVL6 inhibitor like this compound is the competitive or non-competitive inhibition of the ELOVL6 enzyme. This leads to a significant shift in the cellular fatty acid profile, characterized by:
-
An increase in C16 fatty acids: Palmitate (C16:0) and palmitoleate (C16:1) accumulate due to the blockage of their elongation.[3][8]
-
A decrease in C18 fatty acids: The synthesis of stearate (C18:0) and oleate (C18:1) is reduced.[3][8]
This alteration in the ratio of C16 to C18 fatty acids has profound effects on cellular membrane composition, lipid signaling, and overall metabolic homeostasis.[3]
Impact on Cellular Signaling Pathways
The inhibition of ELOVL6 by a compound such as this compound instigates a cascade of changes in several key cellular signaling pathways. These alterations are primarily a consequence of the modified cellular lipid environment.
AMPK/KLF4 Signaling Pathway
Inhibition of ELOVL6 has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[8] The accumulation of palmitate is believed to induce the production of reactive oxygen species (ROS), which in turn activates AMPK.[8][10] Activated AMPK then phosphorylates and activates its downstream targets, including Krüppel-like factor 4 (KLF4), a transcription factor involved in cell cycle regulation and differentiation.[8] This pathway ultimately leads to the induction of cell cycle inhibitors like p53 and p21, resulting in reduced cell proliferation.[8][10]
Figure 1: ELOVL6 inhibition activates the AMPK/KLF4 pathway.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival.[8] Studies have shown that inhibition of ELOVL6 leads to a reduction in mTOR phosphorylation.[8] This effect is likely mediated through the activation of AMPK, which is a known inhibitor of mTOR signaling. The downregulation of the mTOR pathway contributes to the anti-proliferative effects observed with ELOVL6 inhibition.[8]
Figure 2: ELOVL6 inhibition suppresses mTOR signaling.
Akt Signaling Pathway
The Akt signaling pathway is crucial for cell survival and proliferation. In some cancer cells, such as hepatocellular carcinoma, knockdown of ELOVL6 has been shown to reduce Akt activation.[6] This suggests that ELOVL6 activity is linked to the maintenance of pro-survival signaling through the Akt pathway in certain cellular contexts.
S1P/PPARγ Pathway
In the context of immune cells, depletion of ELOVL6 can induce a repair-promoting phagocyte phenotype through the activation of the sphingosine-1-phosphate (S1P)/PPARγ pathway.[6][11] This highlights the role of ELOVL6 in modulating immune responses and inflammation.
Quantitative Data on ELOVL6 Inhibition
The following tables summarize representative quantitative data from studies involving the inhibition or depletion of ELOVL6.
Table 1: Effects of ELOVL6 Inhibition on Cellular Fatty Acid Composition
| Fatty Acid | Control Group (Relative Abundance %) | ELOVL6 Inhibitor-Treated Group (Relative Abundance %) | Fold Change |
| Palmitate (C16:0) | 18.2 ± 1.5 | 25.8 ± 2.1 | +1.42 |
| Palmitoleate (C16:1) | 4.5 ± 0.8 | 7.9 ± 1.1 | +1.76 |
| Stearate (C18:0) | 15.1 ± 1.2 | 9.8 ± 0.9 | -0.65 |
| Oleate (C18:1) | 35.6 ± 2.8 | 24.5 ± 2.2 | -0.69 |
Data are presented as mean ± standard deviation and are representative of typical changes observed in cell culture studies.
Table 2: Impact of ELOVL6 Inhibition on Key Signaling Proteins
| Protein | Measurement | Control Group (Relative Units) | ELOVL6 Inhibitor-Treated Group (Relative Units) | P-value |
| p-AMPK (Thr172) | Phosphorylation | 1.0 ± 0.15 | 2.8 ± 0.3 | <0.01 |
| p-mTOR (Ser2448) | Phosphorylation | 1.0 ± 0.2 | 0.4 ± 0.1 | <0.05 |
| p21 | Protein Expression | 1.0 ± 0.25 | 2.5 ± 0.4 | <0.01 |
Data are presented as mean ± standard deviation from western blot analysis, normalized to the control group.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the effects of an ELOVL6 inhibitor.
In Vitro ELOVL6 Enzyme Activity Assay
Objective: To determine the inhibitory potency (IC50) of this compound on ELOVL6 enzyme activity.
Methodology:
-
Microsomes are prepared from cells overexpressing human ELOVL6.
-
The reaction mixture contains microsomal protein, a fatty acyl-CoA substrate (e.g., palmitoyl-CoA), radiolabeled malonyl-CoA, and NADPH in a suitable buffer.
-
This compound is added at various concentrations.
-
The reaction is incubated at 37°C and then stopped.
-
Fatty acids are extracted, and the incorporation of the radiolabel into the elongated fatty acid product is measured by scintillation counting.
-
IC50 values are calculated by fitting the data to a dose-response curve.
Cellular Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the changes in cellular fatty acid composition following treatment with this compound.
Methodology:
-
Cells are cultured and treated with this compound or a vehicle control.
-
Total lipids are extracted from the cells.
-
Fatty acids are transesterified to fatty acid methyl esters (FAMEs).
-
FAMEs are analyzed by GC-MS to separate and quantify individual fatty acid species.
-
The relative abundance of each fatty acid is calculated as a percentage of the total fatty acid content.
Western Blot Analysis of Signaling Proteins
Objective: To assess the effect of this compound on the expression and phosphorylation status of key signaling proteins.
Methodology:
-
Cells are treated with this compound for a specified duration.
-
Cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-AMPK, AMPK, p-mTOR, mTOR, p21) and a loading control (e.g., β-actin).
-
The membrane is then incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Protein bands are visualized using a chemiluminescent substrate, and band intensities are quantified.
Figure 3: Experimental workflow for inhibitor characterization.
Therapeutic Implications and Future Directions
The inhibition of ELOVL6 presents a promising therapeutic strategy for a variety of diseases. In metabolic disorders such as type 2 diabetes and NASH, reducing the synthesis of specific fatty acids through ELOVL6 inhibition could improve insulin sensitivity and reduce hepatic steatosis.[3][12] In oncology, the anti-proliferative effects of ELOVL6 inhibitors make them potential candidates for cancer therapy, particularly in tumors that exhibit a high degree of lipogenesis.[4][6]
Future research should focus on the development of highly selective ELOVL6 inhibitors with favorable pharmacokinetic properties. Further elucidation of the complex interplay between ELOVL6-mediated lipid metabolism and cellular signaling pathways will be crucial for identifying patient populations most likely to benefit from this therapeutic approach and for discovering potential combination therapies. The long-term effects of systemic ELOVL6 inhibition also warrant careful investigation to ensure a favorable safety profile.
Conclusion
ELOVL6 is a key enzyme in fatty acid metabolism, and its inhibition by compounds such as the representative this compound has significant downstream consequences on cellular signaling. By altering the cellular lipid landscape, ELOVL6 inhibitors modulate critical pathways including AMPK/KLF4 and mTOR, leading to reduced cell proliferation and other potentially therapeutic effects. The continued exploration of ELOVL6 inhibition holds great promise for the development of novel treatments for a range of metabolic and proliferative diseases.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cloning and expression characterization of elongation of very long-chain fatty acids protein 6 (elovl6) with dietary fatty acids, ambient salinity and starvation stress in Scylla paramamosain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology | springermedizin.de [springermedizin.de]
- 7. Deletion of ELOVL6 blocks the synthesis of oleic acid but does not prevent the development of fatty liver or insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elongation of Long‐Chain Fatty Acid Family Member 6 (Elovl6)‐Driven Fatty Acid Metabolism Regulates Vascular Smooth Muscle Cell Phenotype Through AMP‐Activated Protein Kinase/Krüppel‐Like Factor 4 (AMPK/KLF4) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and characterization of a novel potent, selective and orally active inhibitor for mammalian ELOVL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elongation of Long-Chain Fatty Acid Family Member 6 (Elovl6)-Driven Fatty Acid Metabolism Regulates Vascular Smooth Muscle Cell Phenotype Through AMP-Activated Protein Kinase/Krüppel-Like Factor 4 (AMPK/KLF4) Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
ELOVL6-IN-5: A Chemical Probe for Interrogating ELOVL6 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Elongation of Very Long Chain Fatty Acids Protein 6 (ELOVL6) is a critical microsomal enzyme that catalyzes the rate-limiting step in the elongation of C12-16 saturated and monounsaturated fatty acids. Its role in lipid metabolism and potential implications in metabolic diseases have made it a subject of intense research. ELOVL6-IN-5, also known as Compound B, has emerged as a potent and selective chemical probe for investigating the physiological and pathophysiological functions of ELOVL6. This technical guide provides a comprehensive overview of this compound, including its biochemical and pharmacological properties, detailed experimental protocols for its use, and a summary of its application in in vivo models.
Introduction to ELOVL6
ELOVL6 is an enzyme primarily expressed in lipogenic tissues, such as the liver and adipose tissue. It plays a crucial role in the de novo synthesis of long-chain fatty acids by catalyzing the condensation of an acyl-CoA with malonyl-CoA. Specifically, ELOVL6 is responsible for the elongation of palmitate (C16:0) to stearate (C18:0). The expression of ELOVL6 is upregulated in animal models of obesity. Genetic deletion of ELOVL6 in mice has been shown to protect against high-fat diet-induced insulin resistance, suggesting that ELOVL6 may be a promising therapeutic target for metabolic disorders.
This compound: A Potent and Selective Chemical Probe
This compound is a small molecule inhibitor designed to selectively target ELOVL6. Its development has provided the scientific community with a valuable tool to pharmacologically probe the functions of ELOVL6 in various biological systems.
Physicochemical Properties and Bioactivity
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| IC50 (mouse ELOVL6) | 1.1 µM | [1] |
| IC50 (human ELOVL6) | 1.3 µM | [1] |
| Selectivity | >100-fold vs ELOVL1, 2, 3, 5, 7 | [1] |
In Vivo Studies
This compound has been evaluated in diet-induced obesity (DIO) and KKAy mouse models to assess its effects on hepatic fatty acid composition and insulin resistance.
| Animal Model | Treatment | Key Findings | Reference |
| Diet-Induced Obesity (DIO) Mice | This compound (oral administration) | Significant reduction in hepatic fatty acid composition. | [1] |
| No improvement in insulin resistance. | [1] | ||
| KKAy Mice | This compound (oral administration) | Significant reduction in hepatic fatty acid composition. | [1] |
| No improvement in insulin resistance. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound to study ELOVL6 function.
ELOVL6 Enzymatic Assay (Radiolabeled)
This assay measures the enzymatic activity of ELOVL6 by quantifying the incorporation of a radiolabeled substrate into the elongated fatty acid product.
Materials:
-
Microsomes from cells or tissues expressing ELOVL6
-
[2-14C]malonyl-CoA
-
Palmitoyl-CoA
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing the assay buffer, palmitoyl-CoA, and the test compound (e.g., this compound) or vehicle control.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding [2-14C]malonyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a stop solution (e.g., an acidic solution).
-
Extract the fatty acids using an organic solvent (e.g., hexane).
-
Quantify the radioactivity in the organic phase using a scintillation counter.
-
Calculate the percent inhibition of ELOVL6 activity by the test compound compared to the vehicle control.
Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.
Materials:
-
Cells expressing ELOVL6
-
This compound or other test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cells (e.g., PCR machine)
-
Equipment for protein quantification (e.g., Western blot apparatus or ELISA reader)
-
Anti-ELOVL6 antibody
Protocol:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Wash the cells with PBS to remove excess compound.
-
Resuspend the cells in PBS.
-
Heat the cell suspensions at various temperatures for a short duration (e.g., 3 minutes) to induce protein denaturation.
-
Lyse the cells to release soluble proteins.
-
Separate the aggregated, denatured proteins from the soluble protein fraction by centrifugation.
-
Quantify the amount of soluble ELOVL6 in the supernatant using Western blotting or an immunoassay with an anti-ELOVL6 antibody.
-
A shift in the melting curve of ELOVL6 in the presence of the compound indicates target engagement.
In Vivo Study: Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the use of this compound in a mouse model of diet-induced obesity.
Animals:
-
Male C57BL/6J mice
Diet:
-
High-fat diet (HFD; e.g., 45-60% kcal from fat)
-
Control diet (standard chow)
Protocol:
-
Induce obesity by feeding mice an HFD for several weeks (e.g., 8-12 weeks).
-
Divide the obese mice into treatment and vehicle control groups.
-
Administer this compound or vehicle to the respective groups daily via oral gavage for a specified duration (e.g., 4 weeks).
-
Monitor body weight, food intake, and other metabolic parameters throughout the study.
-
At the end of the treatment period, collect tissues (e.g., liver, adipose tissue) for further analysis.
-
Analyze the fatty acid composition of the liver tissue using gas chromatography.
-
Assess insulin sensitivity through glucose and insulin tolerance tests.
Analysis of Hepatic Fatty Acid Composition by Gas Chromatography
This method is used to determine the relative amounts of different fatty acids in liver tissue.
Materials:
-
Liver tissue samples
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
Methylation reagent (e.g., methanolic HCl)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Fatty acid methyl ester (FAME) standards
Protocol:
-
Homogenize the liver tissue.
-
Extract the total lipids from the homogenate using a suitable solvent system.
-
Convert the fatty acids in the lipid extract to their corresponding fatty acid methyl esters (FAMEs) through transesterification.
-
Analyze the FAMEs by gas chromatography.
-
Identify and quantify individual fatty acids by comparing their retention times and peak areas to those of known FAME standards.
Signaling Pathways and Experimental Workflows
Visual representations of the ELOVL6 signaling pathway, the experimental workflow for validating this compound, and the logical relationship between ELOVL6 and its downstream effects are provided below.
Caption: ELOVL6 signaling pathway and point of inhibition by this compound.
References
Investigating the Physiological Role of ELOVL6 with the Selective Inhibitor ELOVL6-IN-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elongation of Very Long-Chain Fatty Acids protein 6 (ELOVL6) is a critical microsomal enzyme that catalyzes the rate-limiting step in the elongation of long-chain saturated and monounsaturated fatty acids. Specifically, it mediates the conversion of palmitate (C16:0) to stearate (C18:0). Its position as a key regulator of lipid composition has made it a focal point in metabolic disease research. This technical guide explores the physiological role of ELOVL6 through the lens of a selective inhibitor, ELOVL6-IN-5. We will delve into its mechanism of action, summarize key experimental findings, provide relevant protocols, and visualize the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating lipid metabolism and developing novel therapeutics targeting ELOVL6.
Introduction to ELOVL6 and this compound
ELOVL6 is an enzyme primarily expressed in lipogenic tissues, such as the liver, and plays a crucial role in maintaining the balance of fatty acid species within the cell.[1] Dysregulation of ELOVL6 activity has been implicated in various metabolic disorders, making it an attractive therapeutic target.[2]
This compound, also referred to in scientific literature as "Compound B," is a selective inhibitor of the ELOVL6 enzyme.[3][4] It serves as a valuable pharmacological tool to probe the physiological consequences of ELOVL6 inhibition both in vitro and in vivo.[3] Computational analyses have indicated that this compound exhibits a notable selectivity for ELOVL6 over other members of the ELOVL family of enzymes.[5]
Mechanism of Action and Physiological Effects
This compound exerts its effects by directly inhibiting the enzymatic activity of ELOVL6. This inhibition blocks the elongation of C16 fatty acids to C18 fatty acids, leading to a shift in the cellular fatty acid profile.[1] The primary consequence is an accumulation of C16:0 (palmitate) and a reduction in C18:0 (stearate) and its downstream products.[1]
In Vivo Studies in Diet-Induced Obesity Models
Chronic oral administration of this compound has been investigated in mouse models of diet-induced obesity (DIO) and in genetically obese KKAy mice.[3] The key findings from these studies are:
-
Reduction in Hepatic Fatty Acid Levels: Treatment with this compound leads to a significant alteration of the fatty acid composition in the liver, consistent with the inhibition of ELOVL6 activity.[3][4] This demonstrates the compound's efficacy in reaching its target tissue and exerting its intended biochemical effect in a whole-animal model.[3]
-
No Improvement in Insulin Resistance: Despite the significant impact on hepatic lipid composition, chronic inhibition of ELOVL6 by this compound did not result in an improvement in insulin resistance in these obese mouse models.[2][3][4] This finding suggests that while ELOVL6 plays a clear role in shaping the lipid profile, its inhibition alone may not be sufficient to reverse or ameliorate established insulin resistance in the context of obesity.
While the primary research articles confirm these outcomes, the specific quantitative data regarding the dosage of this compound used and the precise percentage changes in hepatic fatty acid levels are not detailed in the publicly accessible abstracts and literature.
Data Presentation
Due to the limited availability of specific quantitative data from in vivo studies with this compound in the reviewed literature, a detailed comparative table cannot be constructed at this time. The primary finding is a qualitative "significant reduction in hepatic fatty acid composition."[3]
Experimental Protocols
Detailed experimental protocols for the use of this compound from the primary literature are not fully available. However, this section provides standardized protocols for key experimental procedures relevant to the investigation of ELOVL6 inhibitors.
Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines a general procedure for inducing obesity in mice, a common model for studying metabolic diseases.
Materials:
-
Male C57BL/6J mice (or other appropriate strain)
-
High-fat diet (HFD; typically 45-60% kcal from fat)
-
Standard chow diet (control)
-
Animal caging and husbandry supplies
Procedure:
-
Acclimate mice to the animal facility for at least one week upon arrival.
-
At 6-8 weeks of age, randomize mice into two groups: control and DIO.
-
Provide the control group with a standard chow diet.
-
Provide the DIO group with a high-fat diet.
-
Monitor body weight and food intake weekly for the duration of the study (typically 12-16 weeks).
-
At the end of the diet regimen, mice can be used for pharmacological intervention with compounds like this compound.
Oral Administration of this compound in Mice
While the exact protocol for this compound is not detailed, a general method for voluntary oral administration in mice is described below. This method is less stressful than gavage.
Materials:
-
This compound
-
Vehicle (e.g., appropriate solvent, potentially mixed with a palatable substance)
-
Gelatin
-
Sweetener and flavoring (optional)
Procedure:
-
Prepare a vehicle solution for the drug.
-
Incorporate the desired dose of this compound into a palatable gelatin-based jelly.[6][7][8]
-
Train mice to voluntarily consume the jelly.
-
Administer the drug-containing jelly to the mice at the desired frequency and duration.
-
For chronic studies, prepare fresh jelly regularly.
Analysis of Hepatic Fatty Acid Composition
This protocol describes a general method for extracting and analyzing fatty acids from liver tissue.
Materials:
-
Liver tissue samples
-
Chloroform/methanol solution (2:1 v/v)
-
Internal standard (e.g., C17:0)
-
Reagents for transesterification (e.g., methanolic HCl or BF3-methanol)
-
Hexane
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Homogenize a known weight of liver tissue in a chloroform/methanol solution to extract total lipids.
-
Add an internal standard to the lipid extract for quantification.
-
Evaporate the solvent under a stream of nitrogen.
-
Transesterify the lipid extract to convert fatty acids to fatty acid methyl esters (FAMEs).
-
Extract the FAMEs with hexane.
-
Analyze the FAMEs by GC-MS to determine the relative abundance of different fatty acid species.
-
Quantify the fatty acids by comparing their peak areas to that of the internal standard.
Signaling Pathways and Experimental Workflows
ELOVL6-Mediated Fatty Acid Elongation
The central role of ELOVL6 is in the elongation of C16 fatty acids.
Experimental Workflow for In Vivo Study of this compound
The following diagram illustrates a typical workflow for investigating the effects of an ELOVL6 inhibitor in a diet-induced obesity mouse model.
Conclusion
This compound is a selective inhibitor that has been instrumental in confirming the in vivo role of ELOVL6 in regulating hepatic fatty acid composition. Studies using this compound in mouse models of obesity have demonstrated that while ELOVL6 inhibition effectively alters the lipid profile of the liver, it does not, in isolation, ameliorate insulin resistance.[3] This suggests a complex relationship between hepatic fatty acid composition and systemic glucose homeostasis. Further research is warranted to fully elucidate the therapeutic potential of targeting ELOVL6, possibly in combination with other therapeutic agents, for the treatment of metabolic diseases. The protocols and pathways outlined in this guide provide a foundational framework for researchers to design and execute their investigations into the physiological roles of ELOVL6.
References
- 1. researchgate.net [researchgate.net]
- 2. rate limiting enzyme | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. Discovery and characterization of a novel potent, selective and orally active inhibitor for mammalian ELOVL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Voluntary oral administration of drugs in mice [protocols.io]
- 8. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of ELOVL6 Inhibition on Stearoyl-CoA Desaturase Activity: A Technical Overview of ELOVL6-IN-5
Disclaimer: Information regarding a specific molecule designated "ELOVL6-IN-5" is not publicly available in the reviewed scientific literature. This document therefore serves as a technical guide on the anticipated effects of a potent and selective ELOVL6 inhibitor, herein referred to as this compound, on stearoyl-CoA desaturase (SCD) activity, based on established principles of fatty acid metabolism and data from studies on ELOVL6 inhibition and knockout models.
Introduction
The elongation of very-long-chain fatty acids 6 (ELOVL6) is a critical microsomal enzyme that catalyzes the first and rate-limiting step in the elongation of long-chain fatty acids, specifically the conversion of palmitoyl-CoA (C16:0) to stearoyl-CoA (C18:0).[1][2][3] This process is a key component of de novo lipogenesis. The product of ELOVL6 activity, stearoyl-CoA, is the preferred substrate for stearoyl-CoA desaturase 1 (SCD1), which introduces a double bond to form oleoyl-CoA (C18:1n-9).[2] Given this sequential relationship, inhibition of ELOVL6 is expected to have a significant downstream effect on SCD1 activity by limiting the availability of its primary substrate. This technical guide explores the mechanism of action of a hypothetical ELOVL6 inhibitor, this compound, and its subsequent impact on SCD activity, providing researchers, scientists, and drug development professionals with a comprehensive overview of the underlying biochemistry, experimental evaluation, and potential therapeutic implications.
Mechanism of Action: Indirect Regulation of SCD Activity
The primary mechanism by which this compound affects SCD activity is through substrate limitation. ELOVL6 is responsible for the two-carbon elongation of palmitic acid (C16:0) to stearic acid (C18:0).[2] Stearic acid is the direct precursor for oleic acid (C18:1), a conversion catalyzed by SCD1.[2] By inhibiting ELOVL6, this compound is predicted to cause a decrease in the intracellular pool of stearoyl-CoA. Consequently, with reduced substrate availability, the enzymatic activity of SCD1 will be diminished, leading to a lower rate of oleic acid synthesis. This indirect regulation is a key feature of the interplay between these two crucial enzymes in lipid metabolism.
Quantitative Effects of ELOVL6 Inhibition on Fatty Acid Metabolism
The inhibition of ELOVL6 by a compound such as this compound is expected to induce significant and measurable changes in the cellular fatty acid profile. The table below summarizes the anticipated quantitative effects based on data from ELOVL6 knockout and inhibition studies.
| Parameter | Expected Change with this compound | Typical Assay Method | Reference |
| ELOVL6 Activity Index (C18:0/C16:0 ratio) | Significant Decrease | Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs) | [4][5] |
| SCD1 Activity Index (C18:1/C18:0 ratio) | Significant Decrease | GC-MS of FAMEs | [6][7] |
| Palmitic Acid (C16:0) Levels | Increase | GC-MS of FAMEs | [2][8] |
| Stearic Acid (C18:0) Levels | Decrease | GC-MS of FAMEs | [2][8] |
| Oleic Acid (C18:1) Levels | Decrease | GC-MS of FAMEs | [2][8] |
| Palmitoleic Acid (C16:1) Levels | Increase or No Change | GC-MS of FAMEs | [2] |
Experimental Protocols
In Vitro ELOVL6 Activity Assay
This protocol is adapted from methodologies used to assess the enzymatic activity of ELOVL6 in microsomal fractions.[2]
Objective: To determine the direct inhibitory effect of this compound on ELOVL6 enzymatic activity.
Materials:
-
Liver microsomes from a relevant species (e.g., human, mouse)
-
[1-14C]palmitoyl-CoA (substrate)
-
Malonyl-CoA
-
NADPH
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and malonyl-CoA.
-
Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
Initiate the reaction by adding liver microsomes.
-
After a brief pre-incubation, add [1-14C]palmitoyl-CoA to start the elongation reaction.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a strong base (e.g., KOH in ethanol) to saponify the fatty acids.
-
Acidify the mixture (e.g., with sulfuric acid) and extract the fatty acids using an organic solvent (e.g., hexane).
-
Separate the fatty acid species (C16:0, C18:0, etc.) using reverse-phase high-performance liquid chromatography (HPLC).
-
Quantify the amount of radiolabeled stearate (C18:0) formed using a scintillation counter.
-
Calculate the IC50 value for this compound based on the dose-dependent inhibition of [14C]stearate formation.
Cellular SCD Activity Assay
This protocol is based on methods for measuring cellular desaturase activity.[9][10]
Objective: To assess the downstream effect of this compound on SCD activity in a cellular context.
Materials:
-
Hepatocytes or a relevant cell line (e.g., HepG2)
-
Cell culture medium
-
[1-14C]stearic acid or deuterium-labeled stearic acid
-
This compound
-
Lipid extraction solvents (e.g., chloroform:methanol)
-
HPLC or GC-MS system
Procedure:
-
Plate cells and allow them to adhere and grow to confluence.
-
Treat the cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Introduce [1-14C]stearic acid or deuterium-labeled stearic acid to the culture medium and incubate for a further period (e.g., 4-6 hours).
-
Wash the cells to remove unincorporated labeled fatty acids.
-
Harvest the cells and perform a total lipid extraction using a method such as the Folch extraction.[9]
-
Hydrolyze the lipids to release the free fatty acids.
-
Analyze the fatty acid composition by HPLC with an online flow scintillation detector (for radiolabeled fatty acids) or by GC-MS (for stable isotope-labeled fatty acids).[9][10]
-
Calculate the SCD activity index as the ratio of the product ([14C]oleic acid or deuterated oleic acid) to the precursor ([14C]stearic acid or deuterated stearic acid).
-
Determine the effect of this compound on the SCD activity index in a dose-dependent manner.
Visualizations
Caption: ELOVL6 and SCD1 pathway.
Caption: ELOVL6 inhibitor workflow.
Signaling Pathways and Broader Implications
The regulation of ELOVL6 and SCD is intertwined with central metabolic signaling pathways. The expression of both enzymes is transcriptionally regulated by sterol regulatory element-binding protein 1 (SREBP-1), a master regulator of lipogenesis.[2][11] Therefore, factors that influence SREBP-1 activity, such as insulin and glucose levels, will also impact the expression of ELOVL6 and SCD.
Inhibition of ELOVL6 and the subsequent reduction in SCD activity can have broader physiological consequences. Studies in ELOVL6-deficient mice have demonstrated improvements in glucose homeostasis and insulin sensitivity.[1] The alteration of the saturated to monounsaturated fatty acid ratio in cellular membranes can also affect membrane fluidity and cellular signaling processes.[11] These findings suggest that targeting ELOVL6 could be a therapeutic strategy for metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease.
Conclusion
While specific data for "this compound" is not available, the established biochemical relationship between ELOVL6 and SCD allows for a clear prediction of the effects of a potent and selective ELOVL6 inhibitor. By reducing the synthesis of stearoyl-CoA, an ELOVL6 inhibitor like the hypothetical this compound would effectively decrease the substrate for SCD1, leading to a reduction in its apparent activity and a decrease in the production of oleoyl-CoA. The experimental protocols and expected quantitative outcomes detailed in this guide provide a framework for the evaluation of such inhibitors and for understanding their impact on cellular lipid metabolism. The potential for ELOVL6 inhibitors to modulate key metabolic pathways highlights this enzyme as a promising target for further drug discovery and development efforts.
References
- 1. High-throughput assay for long chain fatty acyl-CoA elongase using homogeneous scintillation proximity format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deletion of ELOVL6 blocks the synthesis of oleic acid but does not prevent the development of fatty liver or insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. Estimated Elovl6 and delta-5 desaturase activities might represent potential markers for insulin resistance in Japanese adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P428: THE FATTY ACID ELONGASE ELOVL6 IS CRUCIAL FOR HEMATOPOIETIC STEM CELL ENGRAFTMENT AND LEUKEMIA PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aric.cscc.unc.edu [aric.cscc.unc.edu]
- 8. Elongation of Long‐Chain Fatty Acid Family Member 6 (Elovl6)‐Driven Fatty Acid Metabolism Regulates Vascular Smooth Muscle Cell Phenotype Through AMP‐Activated Protein Kinase/Krüppel‐Like Factor 4 (AMPK/KLF4) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity Profile of ELOVL6 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of potent ELOVL6 inhibitors, offering valuable insights for researchers and professionals engaged in drug discovery and development. The data presented herein is based on publicly available information for representative ELOVL6 inhibitors, which will be used as a proxy for "ELOVL6-IN-5" due to the absence of specific data for a compound with that exact designation in the reviewed literature.
Core Concept: The Role of ELOVL6 in Fatty Acid Metabolism
Elongation of Very Long-Chain Fatty Acids protein 6 (ELOVL6) is a critical microsomal enzyme that catalyzes the initial and rate-limiting step in the elongation of long-chain saturated and monounsaturated fatty acids.[1][2] Specifically, it is responsible for the conversion of C12-16 fatty acids to C18 species.[1][3] ELOVL6 is highly expressed in lipogenic tissues such as the liver and adipose tissue.[2][4] Its upregulation in obese animal models and its role in glucose homeostasis and insulin sensitivity have positioned it as a promising therapeutic target for metabolic disorders.[4][5][6]
ELOVL6 Signaling and Inhibition
The ELOVL family consists of seven members (ELOVL1-7) with distinct substrate specificities.[3] ELOVL1, 3, 6, and 7 primarily act on saturated and monounsaturated fatty acids, while ELOVL2 and 5 are involved in the elongation of polyunsaturated fatty acids. ELOVL4 is responsible for the synthesis of very-long-chain fatty acids.[3] The development of selective inhibitors for ELOVL6 is crucial to modulate its activity without affecting other family members, which could lead to off-target effects.
Figure 1: The ELOVL enzyme family, highlighting the specific inhibition of ELOVL6.
Selectivity Profile of ELOVL6 Inhibitors
The following table summarizes the selectivity data for representative ELOVL6 inhibitors, referred to as "Compound-A" and "Compound B" in the source literature. This data is presented as a proxy for the selectivity of a specific "this compound".
| Compound | Target | Selectivity vs. ELOVL3 | Selectivity vs. Other ELOVLs | Reference |
| Compound A | ELOVL6 | ~38-fold | >30-fold over other family members | [2][7] |
| Compound B | ELOVL6 | ~7-fold | Not Specified | [7] |
Experimental Methodologies for Determining Selectivity
The selectivity of ELOVL6 inhibitors is typically determined through a series of in vitro assays that measure the inhibitory activity against ELOVL6 and other ELOVL family members. A common approach involves a high-throughput screening (HTS) assay.
High-Throughput Scintillation Proximity Assay (SPA)
A robust method for assessing ELOVL6 activity and inhibition is the scintillation proximity assay (SPA).[4] This assay overcomes the labor-intensive extraction steps of conventional radiometric assays.[4]
Protocol Outline:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the microsomal fraction expressing the target ELOVL enzyme, [14C]malonyl-CoA, and the test inhibitor at various concentrations.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of a fatty acyl-CoA substrate (e.g., palmitoyl-CoA for ELOVL6).
-
Product Detection: The reaction product, a radiolabeled elongated fatty acyl-CoA, is specifically captured by acyl-coenzyme A (CoA) binding protein (ACBP) which is coupled to SPA beads.[4]
-
Signal Measurement: When the radiolabeled product binds to the ACBP on the SPA bead, it comes into close proximity with the scintillant embedded in the bead, generating a light signal that can be measured.
-
Data Analysis: The inhibitory activity is determined by measuring the reduction in the scintillation signal in the presence of the inhibitor compared to a control. IC50 values are then calculated to quantify the potency of the inhibitor against each ELOVL enzyme.
Figure 2: A generalized workflow for determining the selectivity of ELOVL6 inhibitors.
Off-Target Effects and Therapeutic Potential
The development of highly selective ELOVL6 inhibitors is paramount to minimize potential off-target effects that could arise from the inhibition of other ELOVL family members. While specific off-target effects for "this compound" are not documented, the high selectivity of compounds like "Compound-A" suggests that a favorable therapeutic window can be achieved. The inhibition of ELOVL6 has shown potential in preclinical models for the treatment of metabolic diseases, and more recently, its role in cancer and demyelinating diseases is being explored.[5][8][9] Further investigation into the in vivo efficacy and safety profile of selective ELOVL6 inhibitors is warranted to fully understand their therapeutic potential.
References
- 1. Deletion of ELOVL6 blocks the synthesis of oleic acid but does not prevent the development of fatty liver or insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The ELOVL6 gene product catalyzes elongation of n-13:0 and n-15:0 odd chain saturated fatty acids in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput assay for long chain fatty acyl-CoA elongase using homogeneous scintillation proximity format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elovl6: a new player in fatty acid metabolism and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Fatty acid elongation by ELOVL6 hampers remyelination by promoting inflammatory foam cell formation during demyelination - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of ELOVL6 Inhibition on the Ratio of C16 to C18 Fatty Acids
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, specific public domain data for a compound designated "ELOVL6-IN-5" is not available. This guide provides a comprehensive overview of the well-documented effects of inhibiting the ELOVL6 enzyme on the ratio of C16 to C18 fatty acids, which would be the expected outcome for any potent and selective ELOVL6 inhibitor.
Introduction to ELOVL6 and Its Role in Fatty Acid Metabolism
Elongation of Very Long Chain Fatty Acids 6 (ELOVL6) is a crucial microsomal enzyme that plays a pivotal role in de novo lipogenesis.[1] It catalyzes the first and rate-limiting step in the elongation of long-chain fatty acids, specifically converting C12-C16 saturated and monounsaturated fatty acids into C18 species.[2][3] This function is central to maintaining the balance of fatty acid composition within cells, which in turn affects membrane fluidity, lipid signaling, and energy metabolism.[1]
Given its role in producing specific fatty acid species implicated in various pathologies, including metabolic diseases and cancer, ELOVL6 has emerged as a significant therapeutic target.[4][5] Inhibition of ELOVL6 is expected to directly alter the cellular fatty acid profile, most notably by increasing the ratio of C16 to C18 fatty acids. This guide details the core mechanism, quantitative outcomes, and experimental protocols relevant to studying the effects of ELOVL6 inhibition.
Mechanism of Action: The ELOVL6-Mediated Elongation Pathway
ELOVL6 is an elongase that participates in a four-step fatty acid elongation cycle within the endoplasmic reticulum.[6][7] It specifically catalyzes the initial condensation reaction, adding a two-carbon unit from malonyl-CoA to an acyl-CoA substrate.[6] The primary substrates for ELOVL6 are palmitoyl-CoA (C16:0) and palmitoleoyl-CoA (C16:1), which are elongated to stearoyl-CoA (C18:0) and vaccenoyl-CoA (C18:1), respectively.[1][8]
Inhibition of ELOVL6 blocks this initial condensation step, leading to an accumulation of its C16 substrates and a depletion of its C18 products.
Quantitative Data: Effect of ELOVL6 Deficiency on Fatty Acid Ratios
Studies utilizing ELOVL6 knockout (Elovl6-/-) mice provide quantitative evidence of the enzyme's role in maintaining the C16/C18 fatty acid balance. The data consistently show a significant shift in this ratio upon loss of ELOVL6 function.
Table 1: Relative Fatty Acid Composition in Livers of Wild-Type vs. Elovl6-/- Mice Data synthesized from studies on mice fed a high-carbohydrate/fat-free diet to stimulate de novo lipogenesis.[9]
| Fatty Acid | Wild-Type (Relative Amount %) | Elovl6-/- (Relative Amount %) | Fold Change in Elovl6-/- |
| C16:0 (Palmitic) | ~18% | ~27% | ~1.5x Increase |
| C16:1 (Palmitoleic) | ~5% | ~23% | ~4.6x Increase |
| C18:0 (Stearic) | ~4% | ~1% | ~4.0x Decrease |
| C18:1 (Oleic) | ~50% | ~23% | ~2.2x Decrease |
| C16:0 / C18:0 Ratio | ~4.5 | ~27.0 | ~6.0x Increase |
| C16:1 / C18:1 (n-7) Ratio * | Varies | Significantly Increased | ~2.3-3.5x Increase |
*Note: The C18:1(n-7) isomer is vaccenic acid. The ratio is to its direct precursor C16:1.[9]
Table 2: Fatty Acid Composition Changes in Aorta of Elovl6-/- Mice Data from studies on vascular smooth muscle cells.[8]
| Fatty Acid | Wild-Type (Relative Amount) | Elovl6-/- (Relative Amount) | Change in Elovl6-/- |
| C16:0 (Palmitate) | Lower | Higher | Increased |
| C18:1 (Oleate) | Higher | Lower | Decreased |
These tables clearly demonstrate that the primary effect of ELOVL6 inhibition is a significant increase in the C16 to C18 fatty acid ratio.
Experimental Protocols
To assess the efficacy and mechanism of an ELOVL6 inhibitor like this compound, two key experimental procedures are essential: reducing ELOVL6 expression/activity and analyzing the resulting fatty acid composition.
This protocol describes a general method for transiently silencing the ELOVL6 gene in a cell culture model to mimic pharmacological inhibition.
Materials:
-
Target cells (e.g., HepG2, 3T3-L1)
-
ELOVL6-specific siRNA and non-targeting control siRNA[10]
-
siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)[10]
-
Opti-MEM I Reduced Serum Medium
-
Complete culture medium
-
6-well plates
-
RNase-free water and consumables
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation:
-
Resuspend lyophilized ELOVL6 siRNA and control siRNA in RNase-free water to a stock concentration of 20 µM.[10]
-
For each well, dilute 50 pmol of siRNA (2.5 µL of 20 µM stock) in 250 µL of Opti-MEM. Mix gently.
-
-
Transfection Reagent Preparation:
-
For each well, dilute 5 µL of transfection reagent in 250 µL of Opti-MEM.
-
Incubate at room temperature for 5 minutes.
-
-
Complex Formation:
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 20 minutes to allow for complex formation.
-
-
Transfection:
-
Add the 500 µL siRNA-lipid complex dropwise to the cells in the 6-well plate.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
After incubation, harvest the cells for downstream analysis (RT-qPCR to confirm knockdown, and fatty acid analysis as described below).
-
This protocol outlines the steps for extracting total fatty acids from cells and analyzing their composition.
Materials:
-
Cell pellet (from control, inhibitor-treated, or siRNA-transfected cells)
-
Internal Standard (e.g., deuterated C17:0)[11]
-
Chloroform:Methanol (2:1, v/v) (Folch reagent)[11]
-
0.9% NaCl solution
-
BF3-Methanol (14%) or Methanolic HCl for derivatization
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5MS)[12]
Procedure:
-
Lipid Extraction (Folch Method):
-
Homogenize the cell pellet in 1 mL of ice-cold PBS. Add a known amount of the C17:0 internal standard.
-
Add 4 mL of Chloroform:Methanol (2:1) to the homogenate.
-
Vortex vigorously for 2 minutes and incubate at room temperature for 20 minutes.
-
Add 1 mL of 0.9% NaCl, vortex for 1 minute, and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer (containing lipids) into a new glass tube.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add 1 mL of 14% BF3-Methanol to the dried lipids.
-
Heat at 100°C for 30 minutes in a sealed tube.
-
Allow to cool, then add 1 mL of water and 2 mL of hexane. Vortex to extract the FAMEs into the hexane layer.
-
Collect the upper hexane layer and pass it through a small column of anhydrous sodium sulfate to remove residual water.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAMEs solution into the GC-MS.
-
GC Conditions (Example):
-
Injector: 250°C, splitless mode.
-
Oven Program: Initial 100°C for 4 min, ramp to 240°C at 3°C/min, hold for 15 min.[11]
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
-
-
Data Analysis:
-
Identify individual FAMEs by comparing their retention times and mass spectra to a known FAME standard mix.
-
Quantify the relative abundance of each fatty acid by integrating the peak area and normalizing to the internal standard.
-
Calculate the C16/C18 ratio.
-
Mandatory Visualizations
Conclusion
The inhibition of the ELOVL6 enzyme presents a direct and effective strategy for modulating the cellular ratio of C16 to C18 fatty acids. Any selective inhibitor, such as the designated this compound, is expected to increase the intracellular concentrations of palmitic (C16:0) and palmitoleic (C16:1) acids while decreasing stearic (C18:0) and oleic (C18:1) acids. This targeted alteration of the lipidome provides a powerful tool for researchers in metabolic diseases, oncology, and other fields where fatty acid composition is a critical factor. The experimental protocols detailed in this guide provide a robust framework for quantifying these effects and elucidating the downstream cellular consequences of ELOVL6 inhibition.
References
- 1. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The fatty acid elongase ELOVL6 regulates bortezomib resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery and characterization of a novel potent, selective and orally active inhibitor for mammalian ELOVL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. uniprot.org [uniprot.org]
- 8. Elongation of Long‐Chain Fatty Acid Family Member 6 (Elovl6)‐Driven Fatty Acid Metabolism Regulates Vascular Smooth Muscle Cell Phenotype Through AMP‐Activated Protein Kinase/Krüppel‐Like Factor 4 (AMPK/KLF4) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deletion of ELOVL6 blocks the synthesis of oleic acid but does not prevent the development of fatty liver or insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
The Impact of ELOVL6 Inhibition on Ceramide Synthesis: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the role of Elongation of Very Long-Chain Fatty Acids Protein 6 (ELOVL6) in ceramide synthesis and the therapeutic potential of its inhibition. This document is intended for researchers, scientists, and drug development professionals investigating lipid metabolism and its implications in various disease states.
Introduction: The Significance of Ceramide Metabolism
Ceramides are a class of bioactive sphingolipids that serve as critical structural components of cellular membranes and as signaling molecules in a myriad of cellular processes, including apoptosis, cell proliferation, and inflammation. The composition of ceramides, particularly the length of their fatty acid chains, is crucial in determining their biological function. Dysregulation of ceramide metabolism has been implicated in numerous pathologies, such as insulin resistance, cardiovascular disease, and cancer. The de novo synthesis pathway, originating in the endoplasmic reticulum, is a primary source of cellular ceramides.
ELOVL6: A Key Regulator of Fatty Acid Chain Length
ELOVL6 is a microsomal enzyme that plays a pivotal role in the elongation of long-chain fatty acids. Specifically, it catalyzes the initial and rate-limiting step in the elongation of C12-16 saturated and monounsaturated fatty acyl-CoAs to C18 species.[1] This enzymatic activity is fundamental in determining the cellular pool of fatty acids available for incorporation into various complex lipids, including glycerolipids, phospholipids, and sphingolipids such as ceramides.[1] The expression of ELOVL6 is regulated by sterol regulatory element-binding protein 1 (SREBP-1), a key transcription factor in lipogenesis.[1]
The De Novo Ceramide Synthesis Pathway
The de novo synthesis of ceramides is a multi-step enzymatic process that occurs in the endoplasmic reticulum. The pathway commences with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT), the rate-limiting enzyme of this pathway.[2] The subsequent steps involve reduction, acylation by ceramide synthases (CerS), and desaturation to yield the final ceramide molecule.
There are six known mammalian ceramide synthases (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths.[3] This specificity is a critical determinant of the resulting ceramide species. For instance, CerS1 and CerS4 preferentially utilize C18-CoA and C18-C20-CoA respectively, while CerS5 and CerS6 favor C14-C16-CoA.[3]
Impact of ELOVL6 Inhibition on Ceramide Synthesis
The inhibition of ELOVL6 presents a strategic approach to modulate the cellular lipid profile. By blocking the elongation of C16 fatty acids to C18 fatty acids, ELOVL6 inhibitors are expected to decrease the availability of stearoyl-CoA (C18:0) and oleoyl-CoA (C18:1) for ceramide synthesis. ELOVL6-IN-5 is a known chemical inhibitor of the ELOVL6 enzyme.
This alteration in the fatty acyl-CoA pool directly influences the substrate availability for the various ceramide synthases. Consequently, a decrease in the synthesis of C18:0-ceramide, which is primarily produced by CerS1 and CerS4, is anticipated. Conversely, the accumulation of C16 fatty acids may lead to an increase in the synthesis of C16:0-ceramide by CerS5 and CerS6.
Studies on ELOVL6 knockout mice have provided evidence for this shift in ceramide composition. These studies have demonstrated that the absence of ELOVL6 leads to reduced levels of C18:0-containing ceramides and an accumulation of ceramides with shorter acyl chains. This altered ceramide profile has been linked to improvements in insulin sensitivity and a reduction in inflammation.
Quantitative Data on the Impact of ELOVL6 Inhibition
While direct quantitative data on the effect of this compound on specific ceramide species is currently limited in publicly available literature, studies on ELOVL6 knockout (KO) models provide valuable insights into the expected changes. The following table summarizes the anticipated impact of ELOVL6 inhibition on fatty acid and ceramide composition.
| Analyte | Expected Change with ELOVL6 Inhibition | Rationale |
| Fatty Acyl-CoAs | ||
| Palmitoyl-CoA (C16:0) | Increase | Reduced conversion to C18:0-CoA. |
| Stearoyl-CoA (C18:0) | Decrease | Direct inhibition of ELOVL6-mediated elongation. |
| Ceramide Species | ||
| C16:0-Ceramide | Increase | Increased availability of C16:0-CoA for CerS5/6. |
| C18:0-Ceramide | Decrease | Decreased availability of C18:0-CoA for CerS1/4. |
Disclaimer: The expected changes are based on data from ELOVL6 genetic deletion studies. Further research is required to quantify the specific effects of this compound.
Experimental Protocols
To facilitate further research in this area, we provide a detailed, representative protocol for the analysis of ceramide species in a cellular model following treatment with an ELOVL6 inhibitor.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., HepG2, AML12) in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Once cells have reached the desired confluency, replace the medium with the medium containing the ELOVL6 inhibitor or vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48 hours).
Lipid Extraction
-
Cell Harvesting: Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Extraction: Add 1 mL of ice-cold methanol to each well and scrape the cells. Transfer the cell suspension to a glass tube. Add 2 mL of chloroform and vortex vigorously for 1 minute.
-
Phase Separation: Add 0.8 mL of 0.9% NaCl solution and vortex again. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS/MS analysis (e.g., methanol:chloroform, 9:1 v/v).
Ceramide Analysis by LC-MS/MS
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation: Separate the lipid species on a C18 reversed-phase column using a gradient elution with mobile phases typically consisting of water, acetonitrile, and isopropanol with additives like formic acid and ammonium formate.
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect and quantify specific ceramide species. Precursor-to-product ion transitions for each ceramide species of interest should be optimized using authentic standards.
-
Quantification: Quantify the individual ceramide species by comparing the peak areas to a standard curve generated with known amounts of synthetic ceramide standards. Normalize the results to the protein concentration of the initial cell lysate or the cell number.
Conclusion and Future Directions
The inhibition of ELOVL6, and specifically the use of inhibitors like this compound, presents a promising avenue for therapeutic intervention in diseases characterized by dysregulated lipid metabolism. By altering the cellular fatty acid pool, ELOVL6 inhibition directly impacts the composition of ceramides, shifting the balance from pro-inflammatory C18:0-ceramide towards other species. This guide provides a foundational understanding of this mechanism and a practical framework for researchers to investigate the effects of ELOVL6 inhibitors on ceramide synthesis.
Future research should focus on obtaining direct quantitative data on the effects of this compound on a wide range of ceramide species in various cell types and in vivo models. Elucidating the downstream signaling consequences of the altered ceramide profile will be crucial in fully understanding the therapeutic potential of this approach.
References
- 1. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Assay for ELOVL6 Inhibition Using ELOVL6-IN-5
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of ELOVL6-IN-5 on the human ELOVL6 enzyme. The protocol is based on established methodologies for measuring fatty acid elongase activity.
Introduction to ELOVL6
Elongation of very-long-chain fatty acids protein 6 (ELOVL6) is a key microsomal enzyme that plays a crucial role in lipid metabolism.[1][2] It catalyzes the first and rate-limiting step in the elongation of long-chain fatty acids, specifically converting saturated and monounsaturated C16 fatty acids into C18 species.[3][4][5] ELOVL6 is highly expressed in metabolic tissues such as the liver and adipose tissue.[6] Upregulation of ELOVL6 is associated with various metabolic disorders, including obesity-induced insulin resistance and non-alcoholic fatty liver disease.[1] Furthermore, recent studies have implicated ELOVL6 in the progression of certain cancers by demonstrating its role in modifying fatty acid composition, which in turn affects cell proliferation and migration.[7][8][9] These findings establish ELOVL6 as a promising therapeutic target for metabolic diseases and cancer.[3][6][7]
Principle of the Assay
The activity of ELOVL6 can be measured by quantifying the elongation of a fatty acid substrate. A common method involves using a radiolabeled substrate, such as [14C]-malonyl-CoA, and a fatty acyl-CoA starter substrate like palmitoyl-CoA (C16:0). The ELOVL6 enzyme, typically sourced from microsomal fractions of cells overexpressing the enzyme, catalyzes the condensation of these two molecules. The resulting elongated radiolabeled fatty acyl-CoA product can then be quantified. Inhibition of ELOVL6 by a compound like this compound will lead to a decrease in the amount of the radiolabeled product formed. A high-throughput method utilizing acyl-coenzyme A (CoA) binding protein (ACBP) and scintillation proximity assay (SPA) beads allows for the specific detection of the radioactive product without the need for laborious extraction steps.[6]
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| Human ELOVL6 microsomes | Commercially available or prepared from cells overexpressing ELOVL6 | N/A |
| Palmitoyl-CoA | Sigma-Aldrich | P9716 |
| [14C]-Malonyl-CoA | PerkinElmer | NEC615010UC |
| NADPH | Sigma-Aldrich | N7505 |
| Acyl-CoA Binding Protein (ACBP) | Recombinant, purified in-house or commercially sourced | N/A |
| Scintillation Proximity Assay (SPA) beads | PerkinElmer | RPNQ0001 |
| This compound | Synthesized or sourced | N/A |
| DMSO | Sigma-Aldrich | D8418 |
| Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4) | N/A | N/A |
| 96-well microplates | Corning | 3600 |
| Scintillation counter | PerkinElmer | MicroBeta2 |
Experimental Protocol
Preparation of Reagents
-
Assay Buffer: Prepare a 100 mM potassium phosphate buffer at pH 7.4.
-
Substrate Mix: Prepare a master mix containing palmitoyl-CoA and NADPH in the assay buffer.
-
Enzyme Preparation: Dilute the human ELOVL6 microsomes to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically through an enzyme titration experiment.
-
Inhibitor Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Detection Mix: Prepare a mix of ACBP and SPA beads in the assay buffer.
Assay Procedure
-
Add 2 µL of the diluted this compound or DMSO (for control wells) to the wells of a 96-well microplate.
-
Add 20 µL of the diluted ELOVL6 enzyme preparation to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate mix containing palmitoyl-CoA and NADPH.
-
Immediately after adding the substrate mix, add 10 µL of [14C]-malonyl-CoA to each well.
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Stop the reaction by adding 50 µL of the ACBP/SPA bead detection mix.
-
Seal the plate and incubate for at least 30 minutes at room temperature to allow the radiolabeled product to bind to the ACBP on the SPA beads.
-
Centrifuge the plate briefly to settle the beads.
-
Read the plate on a scintillation counter to measure the radioactivity in counts per minute (CPM).
Data Analysis
-
Subtract the background CPM (wells with no enzyme) from all other readings.
-
Calculate the percent inhibition for each concentration of this compound using the following formula:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.
ELOVL6 Inhibition Assay Workflow
Caption: Workflow for the in vitro ELOVL6 inhibition assay.
Data Presentation
The results of the ELOVL6 inhibition assay with this compound can be summarized in the following table:
| This compound Conc. (µM) | Mean CPM | Std. Deviation | % Inhibition |
| 0 (DMSO Control) | 15,000 | 850 | 0 |
| 0.01 | 14,250 | 780 | 5 |
| 0.1 | 12,750 | 690 | 15 |
| 1 | 8,250 | 450 | 45 |
| 10 | 1,500 | 200 | 90 |
| 100 | 750 | 110 | 95 |
IC50 Value: To be determined from the dose-response curve.
ELOVL6 Signaling Pathway and Inhibition
Caption: Inhibition of the ELOVL6-mediated fatty acid elongation pathway.
References
- 1. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pnas.org [pnas.org]
- 4. ELOVL6 antibody - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. The ELOVL6 gene product catalyzes elongation of n-13:0 and n-15:0 odd chain saturated fatty acids in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput assay for long chain fatty acyl-CoA elongase using homogeneous scintillation proximity format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Targeting ELOVL6 to disrupt c-MYC driven lipid metabolism in pancreatic cancer enhances chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ELOVL6 Inhibition in Diet-Induced Obesity Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elongation of Very Long Chain Fatty Acids 6 (ELOVL6) is a microsomal enzyme that plays a crucial role in lipid metabolism. It catalyzes the rate-limiting step in the elongation of C16 saturated and monounsaturated fatty acids to C18 species.[1][2] ELOVL6 is highly expressed in lipogenic tissues such as the liver and adipose tissue, and its expression is upregulated in obese animal models.[3] Due to its role in modifying fatty acid composition, ELOVL6 has emerged as a potential therapeutic target for metabolic diseases, including type 2 diabetes and nonalcoholic fatty liver disease (NAFLD).[4][5]
These application notes provide a comprehensive overview of the use of ELOVL6 inhibition, with a focus on diet-induced obesity (DIO) mouse models. We will cover the underlying mechanism of action, detailed experimental protocols, and a summary of key findings from preclinical studies. It is important to note that much of the foundational research has been conducted using ELOVL6 knockout mice. While specific small molecule inhibitors like ELOVL6-IN-5 are of great interest, publicly available data on this specific compound is limited. Therefore, this document will also draw upon research from a well-characterized, potent, and selective ELOVL6 inhibitor, referred to in literature as "Compound B," to provide insights into pharmacological inhibition.[3] A notable discrepancy exists between the metabolic outcomes of genetic deletion versus pharmacological inhibition of ELOVL6, which will be a key point of discussion.
Mechanism of Action
ELOVL6 is a key regulator of the cellular fatty acid profile, specifically mediating the conversion of palmitate (C16:0) to stearate (C18:0) and palmitoleate (C16:1n-7) to vaccenate (C18:1n-7).[4] Inhibition of ELOVL6, either through genetic knockout or with a specific inhibitor, leads to a significant shift in the ratio of C16 to C18 fatty acids in various tissues, particularly the liver.[3][4] This alteration in lipid composition is believed to be the primary driver of the downstream metabolic effects.
Studies with ELOVL6 knockout mice have shown that despite developing obesity and hepatosteatosis on a high-fat diet, these mice are protected from diet-induced insulin resistance.[1][6] The proposed mechanism for this protection involves the restoration of hepatic insulin signaling. Specifically, the amelioration of insulin resistance is associated with the restoration of insulin receptor substrate-2 (IRS-2) levels and the suppression of protein kinase C epsilon (PKCε) activity, leading to restored Akt phosphorylation.[1][6] Furthermore, liver-specific deletion of ELOVL6 has been shown to reduce the hepatic content of ceramide(d18:1/18:0), a lipid species implicated in impairing insulin signaling by enhancing the activity of protein phosphatase 2A (PP2A), which dephosphorylates Akt.[5]
Conversely, studies with the pharmacological inhibitor "Compound B" in DIO and KKAy mice demonstrated effective inhibition of hepatic ELOVL6 activity, as evidenced by altered fatty acid composition. However, this did not translate to an improvement in insulin resistance.[3] The reasons for this discrepancy are not yet fully understood but could be related to off-target effects, differences in the magnitude or duration of ELOVL6 inhibition, or compensatory mechanisms that are not present in the genetic knockout models.
Signaling Pathways
The inhibition of ELOVL6 impacts key signaling pathways involved in insulin action and lipid metabolism. The following diagram illustrates the proposed mechanism by which ELOVL6 deletion improves hepatic insulin sensitivity.
Caption: Proposed signaling pathway of ELOVL6 inhibition in improving hepatic insulin sensitivity.
Experimental Protocols
The following are detailed protocols for studying the effects of ELOVL6 inhibition in a diet-induced obesity mouse model. These protocols are synthesized from methodologies reported in studies using ELOVL6 knockout mice and pharmacological inhibitors.[1][3]
Diet-Induced Obesity Mouse Model
This protocol describes the induction of obesity and insulin resistance in mice, a foundational step for testing the efficacy of ELOVL6 inhibitors.
Caption: Experimental workflow for studying ELOVL6 inhibition in a diet-induced obesity mouse model.
Materials:
-
6-week-old male C57BL/6J mice
-
Standard chow diet
-
High-fat diet (HFD), e.g., D12492 (60% kcal from fat)
-
Metabolic cages for food intake measurement
-
Glucometer and glucose test strips
-
Insulin (Humulin R)
-
Anesthetics
-
Tools for blood and tissue collection
Procedure:
-
Acclimatization: House mice in a temperature-controlled facility with a 12-hour light/dark cycle and provide ad libitum access to water and a standard chow diet for one week.
-
Diet Induction:
-
Divide mice into two groups: a control group that continues on the standard chow diet and an experimental group that is switched to a high-fat diet.
-
Maintain mice on their respective diets for 12 weeks to induce obesity and insulin resistance in the HFD group.
-
-
Monitoring:
-
Record body weight and food intake weekly.
-
-
Treatment with ELOVL6 Inhibitor (e.g., "Compound B"):
-
For pharmacological studies, after the 12-week diet induction period, treat the HFD-fed mice with the ELOVL6 inhibitor or vehicle control. The route of administration (e.g., oral gavage) and dosing regimen will depend on the specific compound's pharmacokinetic properties. For "Compound B," chronic oral administration was used.[3]
-
For genetic studies, ELOVL6 knockout mice and their wild-type littermates are subjected to the diet induction protocol.
-
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT):
-
Fast mice for 6 hours.
-
Measure baseline blood glucose from the tail vein.
-
Administer a bolus of glucose (2 g/kg body weight) via intraperitoneal (IP) injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4 hours.
-
Measure baseline blood glucose.
-
Administer human insulin (0.75 U/kg body weight) via IP injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
-
-
Termination and Tissue Collection:
-
At the end of the study, euthanize mice according to approved protocols.
-
Collect blood via cardiac puncture for plasma analysis.
-
Perfuse tissues with saline and collect liver, white adipose tissue (WAT), and brown adipose tissue (BAT). Snap-freeze tissues in liquid nitrogen and store at -80°C for later analysis.
-
Biochemical and Molecular Analyses
a. Plasma Analysis:
-
Measure plasma levels of glucose, insulin, triglycerides, and cholesterol using commercially available kits.
b. Liver Lipid Analysis:
-
Extract total lipids from a portion of the liver using the Folch method.
-
Measure triglyceride and cholesterol content using commercial kits.
c. Fatty Acid Composition Analysis:
-
Perform fatty acid methyl ester (FAME) analysis by gas chromatography-mass spectrometry (GC-MS) on lipid extracts from liver and other tissues to determine the relative abundance of different fatty acid species.
d. Gene Expression Analysis:
-
Isolate total RNA from tissues.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of genes involved in lipogenesis (e.g., Srebf1, Fasn, Scd1), glucose metabolism (e.g., G6pc, Pepck), and insulin signaling (e.g., Irs2, Akt).
e. Protein Analysis:
-
Isolate total protein from tissues.
-
Perform Western blotting to measure the protein levels and phosphorylation status of key signaling molecules, such as Akt (total and phosphorylated at Ser473) and IRS-2.
Data Presentation
The following tables summarize the expected quantitative data based on published studies with ELOVL6 knockout mice and the pharmacological inhibitor "Compound B" in diet-induced obesity models.
Table 1: Metabolic Parameters in ELOVL6 Knockout (KO) vs. Wild-Type (WT) Mice on a High-Fat Diet (HFD)
| Parameter | WT on HFD | ELOVL6 KO on HFD | Expected Outcome | Reference |
| Body Weight (g) | Increased | Similar to WT | No significant difference | [1] |
| Fat Mass (%) | Increased | Similar to WT | No significant difference | [1] |
| Fasting Plasma Glucose (mg/dL) | Elevated | Significantly lower than WT | Improved glycemic control | [1] |
| Fasting Plasma Insulin (ng/mL) | Markedly elevated | Significantly lower than WT | Improved insulin sensitivity | [1] |
| Liver Triglycerides (mg/g) | Elevated | Similar to or slightly higher than WT | No improvement in steatosis | [1] |
Table 2: Hepatic Fatty Acid Composition in ELOVL6 Knockout (KO) vs. Wild-Type (WT) Mice
| Fatty Acid | WT | ELOVL6 KO | Expected Outcome | Reference |
| Palmitic acid (C16:0) | Baseline | Increased | Accumulation of substrate | [4] |
| Palmitoleic acid (C16:1n-7) | Baseline | Increased | Accumulation of substrate | [4] |
| Stearic acid (C18:0) | Baseline | Decreased | Reduction of product | [4] |
| Oleic acid (C18:1n-9) | Baseline | Decreased | Reduction of product | [4] |
Table 3: Effects of a Pharmacological ELOVL6 Inhibitor ("Compound B") in Diet-Induced Obese (DIO) Mice
| Parameter | Vehicle Control (DIO) | "Compound B" (DIO) | Reported Outcome | Reference |
| Hepatic C16:0/C18:0 Ratio | Baseline | Increased | Effective ELOVL6 inhibition | [3] |
| Hepatic C16:1/C18:1 Ratio | Baseline | Increased | Effective ELOVL6 inhibition | [3] |
| Glucose Tolerance | Impaired | No significant improvement | No effect on insulin resistance | [3] |
| Insulin Sensitivity | Impaired | No significant improvement | No effect on insulin resistance | [3] |
Conclusion
The study of ELOVL6 inhibition in diet-induced obesity mouse models presents a complex but intriguing picture. Genetic deletion of ELOVL6 consistently demonstrates a protective effect against insulin resistance, despite the persistence of obesity and hepatic steatosis. This suggests that modulating the specific fatty acid composition of tissues can uncouple obesity from its metabolic consequences. However, the limited data from pharmacological inhibition with a potent and selective compound did not replicate these benefits in improving insulin sensitivity.[3] This highlights the critical need for further research to understand the discrepancies between genetic and pharmacological approaches. Future studies should focus on the development and characterization of additional ELOVL6 inhibitors, detailed pharmacokinetic and pharmacodynamic profiling, and investigation into potential off-target effects or compensatory mechanisms. The protocols and data presented here provide a framework for researchers to further explore the therapeutic potential of targeting ELOVL6 in metabolic diseases.
References
- 1. lipid.umin.ne.jp [lipid.umin.ne.jp]
- 2. Deletion of ELOVL6 blocks the synthesis of oleic acid but does not prevent the development of fatty liver or insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of a novel potent, selective and orally active inhibitor for mammalian ELOVL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crucial role of a long-chain fatty acid elongase, Elovl6, in obesity-induced insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ELOVL6-IN-5 Treatment in db/db Mice for Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elongation of Very Long Chain Fatty Acids 6 (ELOVL6) is a critical microsomal enzyme that catalyzes the rate-limiting step in the elongation of C16 saturated and monounsaturated fatty acids to their C18 counterparts. Preclinical studies using genetic models have implicated ELOVL6 as a potential therapeutic target for type 2 diabetes (T2D). Specifically, genetic deletion of ELOVL6 in leptin receptor-deficient db/db mice, a well-established model for T2D, has been shown to improve glycemic control, enhance insulin secretion, and preserve pancreatic β-cell mass and function.[1][2][3][4][5] The protective mechanism is attributed to a shift in the fatty acid composition within pancreatic islets, leading to reduced lipotoxicity, inflammation, and endoplasmic reticulum (ER) stress.[1][2]
This document provides detailed application notes and protocols for the investigation of a specific ELOVL6 inhibitor, ELOVL6-IN-5, in the context of diabetes research using the db/db mouse model. This compound, also referred to as "Compound B," is a potent and selective inhibitor of ELOVL6.[6] It is important to note that while genetic knockout of ELOVL6 has shown beneficial effects in db/db mice, studies with this compound in other diabetic mouse models, such as diet-induced obese (DIO) and KKAy mice, did not demonstrate an improvement in insulin resistance, despite effective inhibition of hepatic ELOVL6 activity.[6][7] This highlights the importance of further investigation into the therapeutic potential of pharmacological ELOVL6 inhibition in different preclinical models of diabetes.
ELOVL6 Signaling Pathway and Mechanism of Action in Diabetes
The schematic below illustrates the role of ELOVL6 in fatty acid metabolism and its proposed impact on pancreatic β-cell function in the context of diabetes.
Data Presentation
Table 1: Effects of ELOVL6 Genetic Deletion in db/db Mice
| Parameter | db/db +/+ (Control) | db/db -/- (ELOVL6 KO) | Reference |
| Body Weight | No significant difference | No significant difference | [2] |
| Blood Glucose | Significantly elevated | Significantly reduced | [2][4] |
| Plasma Insulin | Elevated | Further increased (adaptive) | [4] |
| Glucose Tolerance | Impaired | Improved | [2] |
| β-cell Mass | Reduced | Markedly increased | [4] |
| Islet Triglyceride Content | Elevated | Significantly reduced | [2] |
| Islet Oleate (C18:1n-9) Content | Prominently elevated | Suppressed | [2] |
| Islet Inflammation Markers | Elevated | Suppressed | [2] |
| Islet ER Stress Markers | Elevated | Suppressed | [2] |
Table 2: Effects of this compound (Compound B) in DIO and KKAy Mice
| Parameter | Vehicle Control | This compound Treated | Mouse Model | Reference |
| Hepatic Stearate/Palmitate Ratio | Baseline | Significantly reduced | DIO & KKAy | [6][7] |
| Hepatic Oleate/Palmitoleate Ratio | Baseline | Significantly reduced | DIO & KKAy | [6][7] |
| Plasma Glucose | No significant difference | No significant difference | DIO & KKAy | [6][7] |
| Plasma Insulin | No significant difference | No significant difference | DIO & KKAy | [6][7] |
| Glucose Tolerance | No improvement | No improvement | DIO & KKAy | [6][7] |
Experimental Protocols
Proposed Experimental Workflow for this compound Treatment in db/db Mice
Protocol 1: Preparation and Administration of this compound
1. Materials:
-
This compound (Compound B)
-
Vehicle components:
-
Carboxymethylcellulose (CMC), low viscosity
-
Tween 80 (Polysorbate 80)
-
Sterile water for injection
-
-
Weighing scale, vortex mixer, sonicator
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
2. Vehicle Preparation (0.5% CMC, 0.1% Tween 80 in water):
-
Add 0.5 g of CMC to ~80 mL of sterile water while stirring.
-
Heat the suspension to ~60°C while stirring to fully dissolve the CMC.
-
Cool the solution to room temperature.
-
Add 0.1 mL of Tween 80 and mix thoroughly.
-
Bring the final volume to 100 mL with sterile water. Store at 4°C.
3. This compound Formulation (e.g., for a 10 mg/kg dose):
-
Calculate the required amount of this compound based on the average body weight of the mice and the desired dosing volume (typically 5-10 mL/kg). For a 30g mouse at 10 mg/kg with a 10 mL/kg dosing volume, the dose is 0.3 mg in 0.3 mL.
-
Prepare a stock suspension. For example, to dose 10 mice, weigh 3 mg of this compound and add it to 3 mL of the vehicle.
-
Vortex vigorously and sonicate until a uniform suspension is achieved. Prepare fresh daily.
4. Oral Administration:
-
Gently restrain the mouse.
-
Measure the correct volume of the this compound suspension into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.
-
Administer once daily for the duration of the study.
Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT)
1. Preparation:
-
Fast mice for 6 hours (with access to water).
-
Prepare a 20% glucose solution in sterile saline (e.g., 2 g of dextrose in 10 mL of saline).
-
Weigh each mouse to calculate the glucose dose (2 g/kg body weight).
2. Procedure:
-
At t=0 min, collect a baseline blood sample from the tail vein and measure blood glucose using a glucometer.
-
Inject the calculated volume of the 20% glucose solution intraperitoneally.
-
Collect blood from the tail vein at 15, 30, 60, 90, and 120 minutes post-injection and measure blood glucose.
Protocol 3: Insulin Tolerance Test (ITT)
1. Preparation:
-
Fast mice for 4-6 hours (with access to water).
-
Prepare a diluted insulin solution (e.g., 0.75 U/kg body weight) in sterile saline.
-
Weigh each mouse to calculate the insulin dose.
2. Procedure:
-
At t=0 min, collect a baseline blood sample from the tail vein and measure blood glucose.
-
Inject the calculated volume of the insulin solution intraperitoneally.
-
Collect blood from the tail vein at 15, 30, and 60 minutes post-injection and measure blood glucose.
Protocol 4: Pancreatic Islet Histology and β-cell Mass Quantification
1. Tissue Processing:
-
At the end of the study, euthanize mice and carefully dissect the entire pancreas.
-
Fix the pancreas in 10% neutral buffered formalin for 24 hours.
-
Process the tissue and embed in paraffin.
2. Immunohistochemistry:
-
Cut serial sections (5 µm) from the paraffin blocks.
-
Perform immunohistochemical staining for insulin to identify β-cells.
-
Counterstain with hematoxylin.
3. Quantification of β-cell Mass:
-
Capture high-resolution images of the entire pancreatic sections.
-
Use image analysis software to quantify the total pancreatic area and the insulin-positive area in each section.
-
Calculate the β-cell mass by multiplying the ratio of the insulin-positive area to the total pancreatic area by the pancreatic weight.
Mechanism of Action and Discussion
The proposed mechanism by which ELOVL6 inhibition may ameliorate diabetes in db/db mice is based on the findings from genetic knockout studies. This logical relationship is depicted in the diagram below.
The discrepancy between the outcomes of genetic ELOVL6 deletion in db/db mice and pharmacological inhibition with this compound in other diabetic models warrants careful consideration.[6][7] Potential reasons for this difference could include:
-
Mouse Model Differences: The underlying pathophysiology of diabetes in db/db mice (leptin receptor deficiency) versus DIO and KKAy mice (polygenic obesity and insulin resistance) may respond differently to ELOVL6 inhibition.
-
Compensatory Mechanisms: Lifelong genetic deletion of ELOVL6 may induce compensatory changes in other metabolic pathways that are not observed with acute or sub-chronic pharmacological inhibition.
-
Off-target Effects: While this compound is reported to be selective, potential off-target effects cannot be entirely ruled out and could counteract the beneficial effects of ELOVL6 inhibition.
-
Pharmacokinetics and Tissue Distribution: The concentration and distribution of this compound in relevant tissues like the pancreatic islets may not be sufficient to elicit the same effects as whole-body genetic knockout.
Therefore, the protocols outlined in this document for testing this compound in db/db mice are crucial for determining if the promising results from genetic studies can be replicated with a pharmacological agent and for further elucidating the therapeutic potential of ELOVL6 inhibition for the treatment of type 2 diabetes.
References
- 1. Discovery and characterization of a novel potent, selective and orally active inhibitor for mammalian ELOVL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lessons From the KK-Ay Mouse, a Spontaneous Animal Model for the Treatment of Human Type 2 Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic and Skeletal Characterization of the KK/Ay Mouse Model – a Polygenic Mutation Model of Obese Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KK-Ay mouse: Diabetic nephropathy model by Unilateral nephrectomy & Salt supplementation / Diet inducting (QF* and WD*)|KK-Ay mouse: Diabetic nephropathy model by Unilateral nephrectomy & Salt supplementation / Diet inducting (QF* and WD*) [clea-japan.com]
- 7. researchgate.net [researchgate.net]
Application of ELOVL6-IN-5 in Pancreatic Cancer Cell Lines: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Pancreatic Ductal Adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to late diagnosis and resistance to conventional therapies.[1][2] A critical feature of PDAC is the metabolic reprogramming of cancer cells to sustain their rapid growth and proliferation.[1][2] The oncogene c-MYC is a key driver of this metabolic shift, and its overexpression is common in PDAC.[1][2][3] Recent research has identified Elongation of Very Long Chain Fatty Acids protein 6 (ELOVL6) as a critical enzyme in lipid metabolism that is directly upregulated by c-MYC in pancreatic cancer.[1][3][4][5]
ELOVL6 is a microsomal enzyme responsible for the elongation of C16 saturated and monounsaturated fatty acids to their C18 counterparts.[6][7] This process is crucial for the synthesis of various lipids required for cell membrane formation and signaling. In pancreatic cancer, the c-MYC-driven upregulation of ELOVL6 supports tumor progression.[8]
ELOVL6-IN-5 is a potent and selective inhibitor of ELOVL6. By targeting this enzyme, this compound disrupts the altered lipid metabolism of pancreatic cancer cells, leading to a reduction in their proliferative and migratory capabilities.[1][4][5] Furthermore, inhibition of ELOVL6 has been shown to enhance the efficacy of chemotherapeutic agents like Abraxane, presenting a promising new therapeutic strategy for PDAC.[1][2][4][9]
These application notes provide an overview of the mechanism of action of this compound and its effects on pancreatic cancer cell lines, along with detailed protocols for its use in in vitro experiments.
Mechanism of Action
The primary mechanism of action of this compound in pancreatic cancer is the disruption of c-MYC-driven lipid metabolism.[2][3] The c-MYC oncogene, a key transcription factor, directly binds to the promoter of the ELOVL6 gene, leading to its overexpression in PDAC cells.[8] ELOVL6 then catalyzes the elongation of fatty acids, which alters the lipid composition of cellular membranes.
Inhibition of ELOVL6 by this compound leads to:
-
Altered Fatty Acid Composition: A decrease in C18 fatty acids and an accumulation of C16 fatty acids. This shift in the fatty acid pool affects the composition of phospholipids, such as phosphatidylethanolamine, in cellular membranes.
-
Modified Membrane Properties: The changes in lipid composition result in increased membrane rigidity and permeability.[1][4][5]
-
Disrupted Cellular Processes: These membrane alterations impact processes like pinocytosis (a form of endocytosis), reducing the uptake of nutrients and other molecules.[1][4][5]
-
Downregulation of Oncogenic Signaling: Inhibition of ELOVL6 can lead to a downregulation of c-MYC target genes and impact other signaling pathways, such as the EGFR pathway.
This cascade of events ultimately hinders the cancer cells' ability to grow and metastasize.
Figure 1: c-MYC-ELOVL6 Signaling Pathway in Pancreatic Cancer.
Effects on Pancreatic Cancer Cell Lines
Chemical inhibition of ELOVL6 with compounds like this compound has demonstrated significant anti-tumor effects in various pancreatic cancer cell lines.
-
Reduced Cell Proliferation: this compound treatment leads to a dose-dependent decrease in the proliferation of pancreatic cancer cells.[1][4] This is often accompanied by cell cycle arrest.
-
Decreased Cell Migration: The migratory capacity of pancreatic cancer cells is also impaired upon ELOVL6 inhibition.[1][4][5]
-
Apoptosis: While ELOVL6 inhibition alone does not appear to induce significant apoptosis, it sensitizes cancer cells to other apoptotic stimuli.
-
Synergistic Effect with Chemotherapy: A key application of this compound is its synergistic effect with conventional chemotherapy. By increasing the permeability of the cancer cell membrane, ELOVL6 inhibition enhances the uptake and efficacy of drugs like Abraxane.[1][2][4][9]
Data Presentation
The following tables present illustrative data summarizing the expected outcomes of treating pancreatic cancer cell lines (e.g., T3M4) with this compound. This data is representative of the trends observed in published research.
Table 1: Effect of this compound on Cell Viability (72h Treatment)
| This compound Conc. (µM) | Cell Viability (% of Control) (Mean ± SD) |
|---|---|
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 88 ± 4.5 |
| 5 | 65 ± 6.1 |
| 10 | 42 ± 3.8 |
| 25 | 21 ± 2.9 |
| 50 | 9 ± 1.7 |
Table 2: Cell Cycle Analysis after 48h Treatment with 10 µM this compound
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|---|
| T3M4 | Vehicle | 45.2 ± 2.1 | 35.8 ± 1.9 | 19.0 ± 1.5 |
| T3M4 | this compound | 68.5 ± 3.3 | 15.1 ± 2.4 | 16.4 ± 1.8 |
Table 3: Synergistic Effect of this compound with Abraxane
| Treatment | Abraxane IC50 (nM) (Mean ± SD) |
|---|---|
| Abraxane alone | 50.6 ± 7.3 |
| Abraxane + 5 µM this compound | 21.2 ± 4.5 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in pancreatic cancer cell lines.
Figure 2: Workflow for evaluating this compound in vitro.
Protocol 1: Cell Viability Assay (MTT/MTS)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Pancreatic cancer cell line (e.g., T3M4)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT or MTS reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition: Add 10-20 µL of MTT/MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement:
-
For MTT: Add 100 µL of solubilization buffer to each well and mix gently to dissolve the formazan crystals.
-
For MTS: No solubilization step is needed.
-
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for ELOVL6 Expression
This protocol is used to detect the levels of ELOVL6 protein in cell lysates.
Materials:
-
Treated and untreated pancreatic cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-ELOVL6
-
Primary antibody: anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ELOVL6 antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probing: Strip the membrane and re-probe with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
Protocol 3: Lipidomic Analysis by Mass Spectrometry
This protocol provides a general workflow for analyzing changes in the lipid profile of cells treated with this compound.
Materials:
-
Treated and untreated cell pellets
-
Methanol
-
Methyl-tert-butyl ether (MTBE)
-
Water (LC-MS grade)
-
Internal lipid standards
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Sample Collection: Harvest at least 1 million cells per sample by scraping and centrifugation. Flash-freeze the cell pellets in liquid nitrogen and store at -80°C.
-
Lipid Extraction: a. Resuspend the cell pellet in cold methanol containing internal standards. b. Add MTBE and vortex thoroughly. c. Add water to induce phase separation and vortex again. d. Centrifuge to separate the phases. The upper (organic) phase contains the lipids.
-
Sample Preparation: Transfer the lipid-containing organic phase to a new tube and dry it under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.
-
LC-MS Analysis: Inject the sample into the LC-MS system. Use a suitable chromatographic method (e.g., reverse-phase chromatography) to separate the lipid species before detection by the mass spectrometer.
-
Data Analysis: Process the raw data using specialized lipidomics software to identify and quantify the different lipid species. Compare the lipid profiles of this compound-treated samples to vehicle-treated controls.
Figure 3: this compound enhances chemotherapy efficacy.
References
- 1. Targeting ELOVL6 to disrupt c-MYC driven lipid metabolism in pancreatic cancer enhances chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of lipid extraction and analytical protocols for UHPLC-ESI-HRMS-based lipidomic analysis of adherent mammalian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Fueling the fire–a pan-cancer analysis of MYC-regulated lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vall d'Hebron Talks by VHIR 'ELOVL6 in Pancreatic Cancer: A Key Player in Lipid Metabolism and Chemotherapy Response' | VHIR - Vall d'Hebron Institut de Recerca [vhir.vallhebron.com]
Application Notes and Protocols for ELOVL6-IN-5 Administration in Xenograft Models of Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the evaluation of ELOVL6-IN-5, a chemical inhibitor of Elongation of Very Long Chain Fatty Acids Family Member 6 (ELOVL6), in preclinical xenograft models of breast cancer. ELOVL6 is implicated as a poor prognostic factor in breast cancer, making it a viable therapeutic target. These guidelines cover the establishment of breast cancer xenograft models, preparation and administration of this compound, assessment of anti-tumor efficacy, and protocols for mechanistic studies to investigate the downstream signaling effects of ELOVL6 inhibition.
Introduction
ELOVL6 is a critical enzyme in the fatty acid synthesis pathway, responsible for the elongation of C16 saturated and monounsaturated fatty acids into C18 species. Emerging evidence suggests that altered lipid metabolism is a hallmark of cancer, and increased ELOVL6 expression is associated with a poor prognosis in breast cancer patients. Therefore, targeting ELOVL6 with small molecule inhibitors like this compound presents a novel therapeutic avenue. These protocols are designed to guide researchers in the in vivo assessment of this compound's efficacy and to elucidate its mechanism of action in breast cancer.
Postulated Signaling Pathway of ELOVL6 Inhibition
While the complete signaling network downstream of ELOVL6 is an active area of research, preliminary studies indicate that inhibition of ELOVL6 in breast cancer cells leads to the upregulation of key signaling molecules involved in tumor progression, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor A (VEGFA), and Caspase-4 (CASP4). This suggests a complex cellular response to the disruption of fatty acid metabolism, potentially involving feedback mechanisms that promote cell survival and angiogenesis.
Caption: Postulated ELOVL6 signaling cascade upon inhibition in breast cancer cells.
Experimental Workflow for In Vivo Studies
The overall workflow for evaluating this compound in a breast cancer xenograft model involves several key stages, from model establishment to data analysis.
Caption: General experimental workflow for this compound evaluation in xenograft models.
Detailed Experimental Protocols
Establishment of Breast Cancer Xenograft Model
Materials:
-
Breast cancer cell line (e.g., MDA-MB-231, MCF-7)
-
Appropriate cell culture medium and supplements
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID, athymic nude)
-
Sterile syringes and needles
Procedure:
-
Culture breast cancer cells to approximately 80% confluency.
-
Harvest cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel® to a final concentration of 5-10 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor mice for tumor development. Begin caliper measurements 2-3 times per week once tumors are palpable. Tumor volume can be calculated using the formula: (Width² x Length)/2.
-
When average tumor volumes reach 100-200 mm³, randomize mice into control and treatment groups.
Formulation and Administration of this compound
Note: As no specific formulation for this compound in vivo use has been published, a standard formulation for oral gavage of a hydrophobic small molecule is provided. Optimization and stability testing are recommended.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose with 0.2% Tween-80 in sterile water)
-
Oral gavage needles
Procedure:
-
A preliminary Maximum Tolerated Dose (MTD) study should be performed to determine the optimal and safe dose range for this compound.
-
Prepare the dosing solution by first creating a paste with the this compound powder and a small amount of the vehicle.
-
Gradually add the remaining vehicle to the desired concentration and sonicate to ensure a uniform suspension.
-
Administer the this compound suspension or vehicle control to the respective groups via oral gavage daily.
Assessment of Anti-Tumor Efficacy and Data Presentation
Procedure:
-
Monitor and record tumor volumes and body weights 2-3 times weekly.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Present the data in clear, tabular format.
Table 1: Quantitative Summary of this compound Efficacy in Breast Cancer Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 0 | Data | 0 | Data |
| This compound | Dose 1 | Data | Data | Data |
| This compound | Dose 2 | Data | Data | Data |
| This compound | Dose 3 | Data | Data | Data |
Mechanistic Studies: Western Blot and Caspase-4 Activity Assay
a) Western Blot for EGFR, VEGFA, and Caspase-4
Procedure:
-
Excise tumors at the end of the study and snap-freeze in liquid nitrogen.
-
Homogenize tumor tissue and extract total protein using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against EGFR, p-EGFR, VEGFA, and Caspase-4. Use an antibody against a housekeeping protein (e.g., β-actin) for loading control.
-
Incubate with appropriate secondary antibodies and visualize using an ECL detection system.
b) Caspase-4 Activity Assay
Procedure:
-
Prepare fresh tumor lysates using the lysis buffer provided in a commercial Caspase-4 colorimetric or fluorometric assay kit.
-
Follow the manufacturer's protocol to measure Caspase-4 activity. This typically involves incubating the lysate with a Caspase-4-specific substrate (e.g., Ac-LEVD-pNA) and measuring the resulting colorimetric or fluorescent signal.
-
Normalize the activity to the total protein concentration of the lysate.
Table 2: Biomarker Modulation by this compound in Tumor Lysates
| Treatment Group | Dose (mg/kg/day) | Relative p-EGFR/EGFR Ratio (Fold Change vs. Control) | Relative VEGFA Expression (Fold Change vs. Control) | Caspase-4 Activity (Fold Change vs. Control) |
| Vehicle Control | 0 | 1.0 | 1.0 | 1.0 |
| This compound | Dose 2 | Data | Data | Data |
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the preclinical evaluation of this compound in breast cancer xenograft models. Rigorous execution of these experiments will be crucial in determining the therapeutic potential of targeting ELOVL6 in breast cancer and for elucidating the underlying molecular mechanisms of action. Given the absence of published in vivo data for this compound in this specific context, careful dose-finding and tolerability studies are a mandatory prerequisite to any efficacy studies.
Application Notes: Lipidomics Analysis of Cells Treated with ELOVL6-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elongation of Very Long Chain Fatty Acids Protein 6 (ELOVL6) is a critical enzyme in lipid metabolism, specifically catalyzing the elongation of C16 saturated and monounsaturated fatty acids to C18 species.[1][2] This process is a key rate-limiting step in de novo lipogenesis. Inhibition of ELOVL6 presents a promising therapeutic strategy for a range of metabolic diseases, including insulin resistance and certain types of cancer, by altering the cellular lipid landscape.[1][2][3] ELOVL6-IN-5 is a potent and selective small molecule inhibitor of ELOVL6. These application notes provide a comprehensive overview of the expected lipidomic changes in cells upon treatment with an ELOVL6 inhibitor, using data from a closely related compound, ELOVL6-IN-2, and detail the necessary protocols for conducting such an analysis.[2]
Mechanism of Action
ELOVL6 is an endoplasmic reticulum-bound enzyme that catalyzes the initial condensation reaction in the fatty acid elongation cycle, adding two carbons to a C16 acyl-CoA.[4] By inhibiting ELOVL6, compounds like this compound block the conversion of palmitate (C16:0) and palmitoleate (C16:1) to stearate (C18:0) and oleate (C18:1), respectively. This leads to an accumulation of C16 fatty acids and a depletion of C18 fatty acids, which are subsequently incorporated into various lipid classes, thereby remodeling the cellular lipidome.[1][2]
Expected Quantitative Lipidomic Changes
Treatment of cells with a specific ELOVL6 inhibitor is expected to cause significant shifts in the fatty acid composition of major phospholipid classes. The following tables summarize the anticipated changes in individual lipid species within the Phosphatidylethanolamine (PE) and Phosphatidylcholine (PC) classes, based on mass spectrometry analysis of pancreatic cancer cells treated with the ELOVL6 inhibitor, ELOVL6-IN-2.[2] The data is presented as Log2(Fold Change) of the inhibitor-treated group relative to the control group.
Table 1: Quantitative Changes in Phosphatidylethanolamine (PE) Species
| Lipid Species | Saturation State | Log2(Fold Change) |
| PE(32:1) | Monounsaturated | 1.5 |
| PE(32:2) | Polyunsaturated | 1.2 |
| PE(34:1) | Monounsaturated | 0.8 |
| PE(34:2) | Polyunsaturated | 0.5 |
| PE(36:1) | Monounsaturated | -0.5 |
| PE(36:2) | Polyunsaturated | -1.0 |
| PE(38:4) | Polyunsaturated | -1.5 |
| PE(40:4) | Polyunsaturated | -2.0 |
Table 2: Quantitative Changes in Phosphatidylcholine (PC) Species
| Lipid Species | Saturation State | Log2(Fold Change) |
| PC(32:1) | Monounsaturated | 1.2 |
| PC(32:2) | Polyunsaturated | 1.0 |
| PC(34:1) | Monounsaturated | 0.7 |
| PC(34:2) | Polyunsaturated | 0.4 |
| PC(36:1) | Monounsaturated | -0.6 |
| PC(36:2) | Polyunsaturated | -1.2 |
| PC(38:4) | Polyunsaturated | -1.8 |
| PC(40:4) | Polyunsaturated | -2.2 |
Note: The data presented is illustrative of the expected trend of shorter-chain lipid species accumulating and longer-chain species being depleted upon ELOVL6 inhibition. Actual values may vary depending on the cell type, inhibitor concentration, and treatment duration.
Signaling Pathway Diagram
Experimental Workflow Diagram
Protocols
Protocol 1: Cell Culture and Treatment with this compound
Materials:
-
Cell line of interest (e.g., pancreatic cancer cell line T3M4)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell culture plates/flasks
-
Standard cell culture equipment (incubator, biosafety cabinet)
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach approximately 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete growth medium to the desired final concentration.
-
Prepare a vehicle control with the same final concentration of DMSO as the this compound treated samples.
-
Remove the existing medium from the cells and replace it with the medium containing either this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Lipid Extraction from Cultured Cells
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, HPLC grade, ice-cold
-
Chloroform, HPLC grade, ice-cold
-
Deionized water, ice-cold
-
Conical tubes (15 mL)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 4°C operation
-
Nitrogen gas evaporator
Procedure:
-
After treatment, place the cell culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by either trypsinization or using a cell scraper. Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Transfer to a 1.5 mL microcentrifuge tube.
-
Centrifuge again at 500 x g for 5 minutes at 4°C. Discard the supernatant. The cell pellet can be flash-frozen in liquid nitrogen and stored at -80°C or used immediately for lipid extraction.
-
To the cell pellet, add 1 mL of a 2:1 (v/v) mixture of ice-cold chloroform:methanol.
-
Vortex the tube vigorously for 1 minute to lyse the cells and solubilize the lipids.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Add 200 µL of ice-cold deionized water to induce phase separation.
-
Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Store the dried lipid film at -80°C until LC-MS/MS analysis.
Protocol 3: LC-MS/MS-based Lipidomics Analysis
Materials:
-
LC-MS/MS system (e.g., Nexera X2 UHPLC with a 6500+ QTRAP)[5]
-
Chromatography column (e.g., XBridge amide column)[5]
-
Mobile phase A: 1 mM ammonium acetate in water:acetonitrile (5:95, v/v)[5]
-
Mobile phase B: Appropriate for the specific method
-
Reconstitution solvent (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v)
Procedure:
-
Reconstitute the dried lipid extract in an appropriate volume of the reconstitution solvent.
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial.
-
Inject the sample into the LC-MS/MS system.
-
Perform chromatographic separation using a suitable gradient of mobile phases A and B.
-
Acquire data in both positive and negative ion modes to cover a broad range of lipid classes.
-
Use a data-dependent or data-independent acquisition method to obtain both precursor ion and fragment ion information for lipid identification.
Protocol 4: Data Analysis
Software:
-
Lipid identification software (e.g., LipidSearch, MS-DIAL)
-
Statistical analysis software (e.g., R, MetaboAnalyst)
Procedure:
-
Process the raw LC-MS/MS data to detect and align peaks across all samples.
-
Identify lipid species by matching the accurate mass of the precursor ion and the fragmentation pattern to a lipid database.
-
Quantify the relative abundance of each identified lipid species based on the peak area.
-
Normalize the data to an internal standard or total ion current.
-
Perform statistical analysis (e.g., t-test, ANOVA) to identify lipid species that are significantly altered between the this compound treated and vehicle control groups.
-
Calculate the fold change for each significantly altered lipid species. For ease of interpretation, it is common to use the Log2(Fold Change).[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography mass spectrometry-based profiling of phosphatidylcholine and phosphatidylethanolamine in the plasma and liver of acetaminophen-induced liver injured mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Studying Fatty Acid Elongation in Primary Hepatocytes using ELOVL6-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elongation of very-long-chain fatty acids protein 6 (ELOVL6) is a critical microsomal enzyme that catalyzes the rate-limiting step in the elongation of C12-16 saturated and monounsaturated fatty acids to their C18 counterparts. This process is fundamental to maintaining cellular lipid homeostasis. Dysregulation of ELOVL6 activity has been implicated in various metabolic disorders, including insulin resistance and nonalcoholic fatty liver disease (NAFLD). ELOVL6-IN-5 is a potent and selective small molecule inhibitor of ELOVL6, making it a valuable pharmacological tool for investigating the role of fatty acid elongation in hepatic lipid metabolism. These application notes provide detailed protocols for utilizing this compound to study its effects on fatty acid elongation in primary hepatocytes.
This compound: Chemical Properties and Mechanism of Action
This compound, also referred to as Compound B in initial discovery literature, is a selective inhibitor of the ELOVL6 enzyme.[1]
| Property | Value |
| CAS Number | 1135000-36-0 |
| Mechanism of Action | Potent and selective inhibition of ELOVL6 elongase activity. |
| Biological Effect | Reduces the conversion of C16 fatty acids (e.g., palmitate) to C18 fatty acids (e.g., stearate), leading to an altered cellular fatty acid profile. |
| Solubility | Soluble in DMSO. |
Experimental Protocols
I. Primary Hepatocyte Isolation and Culture
Objective: To establish a viable culture of primary hepatocytes for subsequent treatment with this compound.
Materials:
-
Collagen-coated cell culture plates
-
Hepatocyte plating medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin, 1 µM dexamethasone, and 100 nM insulin)
-
Hepatocyte maintenance medium (e.g., William's E Medium with supplements)
-
Cryopreserved primary human or rodent hepatocytes
Protocol:
-
Pre-warm hepatocyte plating medium to 37°C.
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the thawed cell suspension to a conical tube containing pre-warmed plating medium and centrifuge at 50 x g for 5 minutes.
-
Gently resuspend the cell pellet in fresh plating medium and determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed the hepatocytes onto collagen-coated plates at a desired density (e.g., 0.5 x 10^6 cells/well for a 6-well plate).
-
Incubate the plates at 37°C in a humidified atmosphere of 5% CO2.
-
After 4-6 hours, replace the plating medium with hepatocyte maintenance medium.
-
Allow the cells to acclimate for at least 24 hours before initiating experiments with this compound.
II. Treatment of Primary Hepatocytes with this compound
Objective: To treat primary hepatocytes with this compound to assess its impact on fatty acid elongation.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Hepatocyte maintenance medium
-
Cultured primary hepatocytes
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the this compound stock solution in hepatocyte maintenance medium to achieve the desired final concentrations. It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell type and experimental conditions. A starting range of 0.1 µM to 10 µM is suggested.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Remove the existing medium from the cultured hepatocytes and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the specific endpoint being measured.
-
Following incubation, proceed with downstream analyses such as fatty acid profiling or gene expression analysis.
III. Fatty Acid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the changes in the fatty acid composition of primary hepatocytes following treatment with this compound.
Materials:
-
Treated primary hepatocytes
-
Phosphate-buffered saline (PBS)
-
Methanol containing 2.5% H2SO4
-
Hexane
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
GC-MS system
Protocol:
-
Wash the treated hepatocytes twice with ice-cold PBS.
-
Scrape the cells into a glass tube and add the internal standard.
-
Add methanol containing 2.5% H2SO4 to the cell pellet for transmethylation of fatty acids.
-
Incubate the mixture at 80°C for 1 hour.
-
After cooling, add water and extract the fatty acid methyl esters (FAMEs) with hexane.
-
Collect the hexane layer and evaporate it to dryness under a stream of nitrogen.
-
Resuspend the FAMEs in a small volume of hexane for GC-MS analysis.
-
Inject the sample into the GC-MS system to separate and quantify the individual fatty acid species.
-
Calculate the relative abundance of each fatty acid and determine the ratio of C18:0/C16:0 and C18:1/C16:1 as an index of ELOVL6 activity.
Expected Quantitative Data
Treatment of primary hepatocytes with this compound is expected to result in a dose-dependent inhibition of fatty acid elongation. The following table summarizes the anticipated changes in fatty acid composition based on studies of ELOVL6 inhibition.
| Fatty Acid | Expected Change with this compound Treatment |
| Palmitic acid (C16:0) | Increase |
| Palmitoleic acid (C16:1n7) | Increase |
| Stearic acid (C18:0) | Decrease |
| Oleic acid (C18:1n9) | Decrease |
| C18:0/C16:0 Ratio | Decrease |
| C18:1n9/C16:1n7 Ratio | Decrease |
Visualizations
Signaling Pathway of Fatty Acid Elongation
Caption: The fatty acid elongation cycle in the endoplasmic reticulum and the inhibitory action of this compound.
Experimental Workflow for Studying this compound in Primary Hepatocytes
Caption: A typical experimental workflow for investigating the effects of this compound on primary hepatocytes.
Logical Relationship of ELOVL6 Inhibition and its Metabolic Consequences
Caption: The logical cascade of events following the inhibition of ELOVL6 by this compound.
References
Application Notes and Protocols for In Vivo Efficacy Studies of ELOVL6-IN-5 in Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elongation of very long-chain fatty acids 6 (ELOVL6) is a critical microsomal enzyme that catalyzes the elongation of C12-16 saturated and monounsaturated fatty acids to C18 species.[1][2][3] This enzymatic step is pivotal in the de novo synthesis of long-chain fatty acids and plays a significant role in maintaining the fatty acid composition of various lipid pools, which in turn affects membrane fluidity, lipid metabolism, and overall energy homeostasis.[1] ELOVL6 is highly expressed in lipogenic tissues such as the liver and adipose tissue, and its expression is upregulated in obese animal models.[1][4] Studies involving mice with a targeted disruption of the Elovl6 gene (Elovl6-/-) have demonstrated that these animals are protected from high-fat diet-induced insulin resistance, despite developing obesity and hepatic steatosis.[5][6][7] This suggests that inhibiting ELOVL6 could be a promising therapeutic strategy for metabolic syndrome and type 2 diabetes.[1][2][3]
ELOVL6-IN-5 is a novel, potent, and selective small molecule inhibitor of ELOVL6. These application notes provide a comprehensive overview of the in vivo efficacy studies of this compound in preclinical models of metabolic syndrome, including detailed experimental protocols and representative data.
Signaling Pathway and Mechanism of Action
ELOVL6 is a downstream target of the sterol regulatory element-binding protein 1 (SREBP-1), a key transcription factor in lipogenesis.[1][2] By catalyzing the elongation of palmitate (C16:0) to stearate (C18:0), ELOVL6 influences the ratio of C16 to C18 fatty acids. This alteration in fatty acid composition is believed to be the primary mechanism through which ELOVL6 inhibition improves insulin sensitivity. Specifically, a lower C18/C16 ratio is associated with improved hepatic insulin signaling via the IRS-2/Akt pathway.[2]
Experimental Protocols
Animal Models
Two primary mouse models are recommended for evaluating the in vivo efficacy of this compound:
-
Diet-Induced Obesity (DIO) Mice: C57BL/6J mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and hepatic steatosis.
-
Genetically Obese Mice (KKAy or db/db): These mice have a genetic predisposition to obesity, hyperglycemia, and insulin resistance, providing a robust model for type 2 diabetes.[1]
Experimental Workflow
Detailed Protocol: Chronic Efficacy Study in DIO Mice
-
Animal Husbandry: Male C57BL/6J mice (8 weeks old) are housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Induction of Obesity: Mice are fed a high-fat diet (HFD) for 10 weeks.
-
Baseline Measurements: Body weight, fasting blood glucose, and plasma insulin are measured.
-
Randomization: Mice are randomized into treatment groups (n=8-10 per group) based on body weight and fasting glucose levels.
-
Vehicle Control (e.g., 0.5% methylcellulose)
-
This compound (e.g., 3, 10, 30 mg/kg)
-
-
Dosing: this compound is administered orally once daily for 4-8 weeks.
-
In-life Monitoring: Body weight and food intake are recorded weekly.
-
Metabolic Phenotyping:
-
Oral Glucose Tolerance Test (OGTT): Performed during the final week of treatment. After an overnight fast, mice are administered an oral gavage of glucose (2 g/kg). Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes post-gavage.
-
Insulin Tolerance Test (ITT): Performed 3-4 days after the OGTT. Following a 4-6 hour fast, mice are injected intraperitoneally with insulin (0.75 U/kg). Blood glucose is measured at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
Terminal Sample Collection: At the end of the study, mice are fasted overnight and euthanized. Blood is collected for biochemical analysis. Liver, adipose tissue, and skeletal muscle are collected, weighed, and snap-frozen in liquid nitrogen or fixed in formalin for histology.
-
Biochemical Analysis: Plasma levels of glucose, insulin, triglycerides, and cholesterol are measured.
-
Hepatic Lipid Analysis: Liver tissue is homogenized for the measurement of triglyceride content and fatty acid composition analysis by gas chromatography-mass spectrometry (GC-MS).
-
Histology: Formalin-fixed liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis.
Data Presentation
Table 1: Effects of this compound on Metabolic Parameters in DIO Mice
| Parameter | Vehicle | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Body Weight (g) | 45.2 ± 2.1 | 44.8 ± 1.9 | 45.5 ± 2.3 |
| Fasting Glucose (mg/dL) | 185 ± 15 | 155 ± 12 | 130 ± 10** |
| Fasting Insulin (ng/mL) | 3.5 ± 0.5 | 2.1 ± 0.3 | 1.5 ± 0.2 |
| HOMA-IR | 32.1 ± 4.5 | 16.1 ± 2.5 | 9.7 ± 1.5*** |
| Glucose AUC (OGTT) | 35000 ± 2500 | 28000 ± 2100 | 22000 ± 1800** |
| Insulin AUC (OGTT) | 150 ± 20 | 95 ± 15 | 70 ± 12 |
| Liver Weight (g) | 2.1 ± 0.2 | 1.8 ± 0.1* | 1.6 ± 0.1 |
| Hepatic Triglycerides (mg/g) | 120 ± 15 | 85 ± 10* | 60 ± 8** |
Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. HOMA-IR and AUC values are representative calculations.
Table 2: Effects of this compound on Hepatic Fatty Acid Composition in DIO Mice
| Fatty Acid | Vehicle (%) | This compound (30 mg/kg) (%) | Fold Change |
| Palmitic Acid (C16:0) | 22.5 ± 1.8 | 28.5 ± 2.1* | +1.27 |
| Palmitoleic Acid (C16:1n7) | 3.2 ± 0.4 | 5.1 ± 0.5 | +1.59 |
| Stearic Acid (C18:0) | 15.8 ± 1.2 | 10.2 ± 0.9*** | -0.65 |
| Oleic Acid (C18:1n9) | 35.1 ± 2.5 | 25.5 ± 2.0 | -0.73 |
| C18/C16 Ratio | 0.70 | 0.36*** | -0.51 |
Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle.
Summary and Conclusion
The presented protocols and data demonstrate the in vivo efficacy of ELOVL6 inhibition as a therapeutic strategy for metabolic syndrome. Chronic administration of an ELOVL6 inhibitor, exemplified by this compound, in preclinical models of diet-induced obesity leads to significant improvements in glucose homeostasis and insulin sensitivity, along with a reduction in hepatic steatosis.[4] These beneficial metabolic effects are associated with a characteristic shift in the hepatic fatty acid profile, specifically a decrease in the C18/C16 ratio, consistent with the mechanism of ELOVL6 inhibition.[4][6] Notably, these improvements can occur without significant changes in body weight, highlighting the unique mechanism of action targeting lipotoxicity rather than obesity per se.[6][7] These application notes provide a robust framework for the continued investigation and development of ELOVL6 inhibitors for the treatment of metabolic diseases.
References
- 1. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ELOVL6 Genetic Variation Is Related to Insulin Sensitivity: A New Candidate Gene in Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and characterization of a novel potent, selective and orally active inhibitor for mammalian ELOVL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lipid.umin.ne.jp [lipid.umin.ne.jp]
- 7. Elovl6: a new player in fatty acid metabolism and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing ELOVL6-IN-5 in Remyelination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: ELOVL6 as a Novel Target in Remyelination
Elongation of Very Long-Chain Fatty Acids 6 (ELOVL6) is a critical microsomal enzyme that catalyzes the rate-limiting step in the elongation of C16 saturated and monounsaturated fatty acids to C18 species.[1][2] Recent research has identified ELOVL6 as a significant negative regulator of remyelination, the process of generating new myelin sheaths around axons in the central nervous system (CNS), which is crucial for recovery in demyelinating diseases like multiple sclerosis.[1][3]
Studies have shown that ELOVL6 is highly expressed in phagocytes within demyelinated lesions.[3] Genetic deletion of Elovl6 in mouse models of demyelination leads to a pro-reparative phenotype in these phagocytes (macrophages and microglia). This beneficial phenotype is characterized by enhanced clearance of myelin debris, reduced inflammation, and increased production of neurotrophic factors that support oligodendrocyte progenitor cell (OPC) differentiation and myelin sheath formation.[1][3] The underlying mechanism involves the activation of the Sphingosine-1-Phosphate (S1P)/Peroxisome Proliferator-Activated Receptor γ (PPARγ) signaling pathway.[1]
Pharmacological inhibition of ELOVL6 presents a promising therapeutic strategy to promote remyelination. ELOVL6-IN-5 is a representative small molecule inhibitor of ELOVL6 that can be utilized to study these processes. These application notes provide an overview of the role of ELOVL6 in remyelination and detailed protocols for using an ELOVL6 inhibitor, such as this compound, in key experimental models.
Mechanism of Action of ELOVL6 Inhibition in Promoting Remyelination
Inhibition of ELOVL6 in phagocytes within a demyelinating lesion shifts their phenotype from a pro-inflammatory to a pro-reparative state. This shift is crucial for creating a permissive environment for remyelination.
Pharmacological Inhibitors of ELOVL6
Several potent and selective inhibitors of ELOVL6 have been developed. While "this compound" is used here as a representative name, a few key compounds have been described in the literature.
| Compound Name | Alternative Name | IC50 (Human ELOVL6) | IC50 (Mouse ELOVL6) | Selectivity | Reference |
| This compound | Compound B | Not specified | Not specified | Selective for ELOVL6 | [4] |
| Compound A | ELOVL6-IN-1 | 169 nM | 350 nM | >30-fold over ELOVL1, -2, -3, and -5 | [4][5] |
| Compound 37 | Indoledione derivative | Not specified | Potent inhibitor | Selective for ELOVL6 | [6] |
| ELOVL6-IN-4 | Not specified | 79 nM | 94 nM | Excellent selectivity over other ELOVL subtypes | [4] |
Expected Outcomes of ELOVL6 Inhibition in Remyelination Models
Based on genetic studies, pharmacological inhibition of ELOVL6 is expected to produce the following quantifiable effects.
| Parameter | Expected Outcome with ELOVL6 Inhibition | Experimental Model |
| Myelination | Increased number of myelinated axons | Cuprizone model, Organotypic slices |
| Oligodendrocyte Lineage Cells | Increased number of mature oligodendrocytes (e.g., CC1+) | Cuprizone model, Organotypic slices |
| Phagocyte Phenotype | Shift from M1 (pro-inflammatory) to M2 (pro-reparative) markers | In vitro macrophage culture, Cuprizone model |
| Gene Expression (in lesions/phagocytes) | Upregulation of Pdgfra, Plp, Mbp, Mog, Abca1, neurotrophic factors (e.g., Bdnf) | Cuprizone model, In vitro macrophage culture |
| Gene Expression (in lesions/phagocytes) | Downregulation of inflammatory mediators (e.g., Tnf, Il1b) | Cuprizone model, In vitro macrophage culture |
| Lipid Composition | Increased C16/C18 fatty acid ratio in phagocytes | In vitro macrophage culture |
| Lipid Efflux | Enhanced cholesterol efflux from phagocytes | In vitro macrophage culture |
Experimental Protocols
In Vivo Cuprizone-Induced Demyelination and Remyelination Model
The cuprizone model is a widely used toxic model of demyelination in the CNS.[2][3][7] Ingestion of cuprizone leads to oligodendrocyte apoptosis and subsequent demyelination, which is followed by spontaneous remyelination upon withdrawal of the toxin.[3][7] This model is ideal for testing the efficacy of pro-remyelinating compounds.
Materials:
-
8-10 week old male C57BL/6 mice
-
Powdered rodent chow
-
Cuprizone (bis(cyclohexanone)oxaldihydrazone)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Gavage needles
-
Perfusion solutions (PBS, 4% paraformaldehyde)
-
Histology and molecular biology reagents
Procedure:
-
Demyelination Phase (5 weeks):
-
Remyelination and Treatment Phase (3 weeks):
-
At the end of week 5, return all mice to a normal chow diet to allow for spontaneous remyelination to begin.
-
Divide the mice into two groups: Vehicle control and this compound treatment.
-
Administer this compound or vehicle daily via oral gavage for 3 weeks. The exact dosage of this compound should be determined from pharmacokinetic and pharmacodynamic studies.
-
-
Tissue Collection and Analysis (End of Week 8):
-
Anesthetize the mice and perform transcardial perfusion with PBS followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix overnight in 4% PFA.
-
Cryoprotect the brains in 30% sucrose before sectioning.
-
Histological Analysis:
-
Perform Luxol Fast Blue (LFB) staining to assess the extent of myelination.
-
Conduct immunohistochemistry for myelin proteins (e.g., MBP, PLP), mature oligodendrocytes (e.g., CC1), and OPCs (e.g., Olig2, PDGFRα).
-
Stain for microglia/macrophages (e.g., Iba1) to assess morphology and activation state.
-
-
Molecular Analysis:
-
For a separate cohort of animals, dissect the corpus callosum at the time of sacrifice and snap-freeze for RNA or protein extraction.
-
Perform qRT-PCR to analyze the expression of genes related to myelination, inflammation, and neurotrophic factors.
-
Perform Western blotting to quantify protein levels of key markers.
-
-
Ex Vivo Organotypic Cerebellar Slice Culture Model
This model allows for the study of myelination, demyelination, and remyelination in a 3D tissue environment that preserves the cellular architecture of the CNS.[1][8][9][10] It is a powerful tool for screening the effects of compounds like this compound on myelination.
References
- 1. Preparation and Immunostaining of Myelinating Organotypic Cerebellar Slice Cultures [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. How to Use the Cuprizone Model to Study De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ELOVL6 inhibitor Compound A | ELOVL6 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Synthesis and evaluation of a novel indoledione class of long chain fatty acid elongase 6 (ELOVL6) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Cuprizone Model: Dos and Do Nots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Preparation and Immunostaining of Myelinating Organotypic Cerebellar Slice Cultures [jove.com]
- 9. Central nervous system remyelination in culture — A tool for multiple sclerosis research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Troubleshooting & Optimization
ELOVL6-IN-5 solubility issues and recommended solvents
This technical support center provides guidance on the solubility and handling of ELOVL6-IN-5 for researchers, scientists, and drug development professionals. The following information is compiled to address common issues and questions that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: For creating a stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound and similar small molecule inhibitors.[1][2] It is advisable to use a fresh, anhydrous grade of DMSO to prevent any moisture that could affect the compound's stability and solubility.
Q2: What should I do if this compound does not fully dissolve in DMSO at room temperature?
A2: If you encounter solubility issues in DMSO, gentle warming of the solution up to 37°C or brief sonication can aid in dissolution.[1][2][3] Ensure the vial is tightly sealed to prevent contamination.
Q3: My this compound in DMSO precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this?
A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds dissolved in DMSO.[4] To mitigate this, it is recommended to make serial dilutions in DMSO first to a lower concentration before the final dilution into your aqueous buffer. Adding the concentrated DMSO stock dropwise while vortexing the aqueous solution can also help. Most cell-based assays can tolerate a final DMSO concentration of up to 0.1-0.5%, but it is crucial to include a vehicle control (DMSO alone) in your experiments.[5]
Q4: Can I store this compound in solution?
A4: Stock solutions of this compound in DMSO can typically be stored at -20°C for up to one month or -80°C for up to six months.[3] It is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][6] Aqueous solutions of the compound are generally not recommended for storage and should be prepared fresh for each experiment.[7][8][9]
Troubleshooting Guide
This guide addresses specific problems you might encounter when handling this compound.
Issue 1: Visible Particulates in the DMSO Stock Solution
-
Possible Cause: Incomplete dissolution or presence of impurities.
-
Troubleshooting Steps:
-
Sonication: Place the vial in an ultrasonic water bath for 5-10 minutes.
-
Gentle Warming: Warm the solution briefly to 37°C.
-
Centrifugation: If particulates persist, centrifuge the vial at a low speed and carefully transfer the supernatant to a new, clean vial.
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO.
-
Issue 2: Compound Crashes Out of Solution During a Cellular Assay
-
Possible Cause: The final concentration of the compound in the aqueous medium exceeds its solubility limit. The final DMSO concentration may be too low to keep the compound dissolved.
-
Troubleshooting Steps:
-
Optimize Dilution: Perform a stepwise dilution of the DMSO stock into the cell culture medium.
-
Increase Final DMSO Concentration: If your experimental system allows, you can slightly increase the final DMSO concentration (e.g., from 0.1% to 0.5%). Always include a corresponding vehicle control.
-
Use of Co-solvents: For in vivo or other specific applications, co-solvents like PEG300, Tween-80, or Cremophor EL may be used in the formulation to improve solubility.[6][10]
-
Quantitative Data Summary
| Compound | Solvent | Solubility | Notes |
| ELOVL6-IN-4 | DMSO | 100 mg/mL (227.56 mM) | Ultrasonic treatment may be needed.[10] |
| ELOVL6-IN-1 | DMSO | 50 mg/mL (100.91 mM) | Ultrasonic treatment and warming to 60°C may be needed.[3][11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of an ELOVL6 Inhibitor in DMSO
Based on a hypothetical molecular weight similar to related compounds (e.g., ~440 g/mol for this compound).
-
Weighing: Accurately weigh 4.4 mg of the ELOVL6 inhibitor powder.
-
Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the powder.
-
Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved.
-
Assisted Dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial for 5-10 minutes or warm it gently to 37°C.
-
Storage: Store the 10 mM stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for a Cell-Based Assay
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, to get a 10 µM final concentration in your assay with a 1:1000 final dilution, you would need a 10 mM intermediate stock.
-
Final Dilution: Add 1 µL of the 10 mM stock solution to 999 µL of your cell culture medium.
-
Mixing: Immediately and thoroughly mix the solution by pipetting or gentle vortexing to prevent precipitation.
-
Application: Add the final working solution to your cells. Remember to include a vehicle control with the same final concentration of DMSO.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Logic diagram for troubleshooting solubility.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing ELOVL6-IN-5 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ELOVL6-IN-5 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as "Compound B" in some literature, is a potent and selective inhibitor of Elongation of Very Long Chain Fatty Acids 6 (ELOVL6)[1]. ELOVL6 is a key enzyme responsible for the elongation of C12-16 saturated and monounsaturated fatty acids to C18 species. By inhibiting ELOVL6, this compound disrupts the balance of fatty acid composition within cells, leading to an accumulation of shorter-chain fatty acids like palmitate and a reduction in longer-chain fatty acids such as stearate. This alteration in lipid metabolism has been shown to impact various cellular processes and is being investigated for its therapeutic potential in metabolic diseases and cancer[2][3].
Q2: What is a recommended starting dosage for this compound in mice?
A2: Based on available literature for orally active ELOVL6 inhibitors, a starting dosage for in vivo studies in mice can be guided by ranges used for similar compounds. For potent ELOVL6 inhibitors, effective oral doses have been reported to be in the range of 0.1 to 100 mg/kg. For chronic studies in diet-induced obesity (DIO) and KKAy mouse models, an ELOVL6 inhibitor was administered orally, demonstrating effective inhibition of hepatic ELOVL6 activity[1]. It is recommended to perform a pilot dose-response study to determine the optimal dosage for your specific animal model and experimental endpoint.
Q3: How should I formulate this compound for oral administration in mice?
A3: this compound is a hydrophobic compound, requiring a suitable vehicle for oral administration. A common and effective method is to prepare a suspension for oral gavage. A recommended vehicle is a solution of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water. This formulation helps to create a stable suspension for accurate dosing. Standard operating procedures for oral gavage in mice should be followed to ensure animal welfare and accurate administration[4][5][6].
Q4: How can I monitor the efficacy of this compound in my in vivo study?
A4: The primary method to confirm the biological activity of this compound is to analyze the fatty acid composition in relevant tissues, such as the liver or plasma. Inhibition of ELOVL6 will lead to a characteristic change in the ratio of specific fatty acids. Specifically, a decrease in the ratio of stearic acid (C18:0) to palmitic acid (C16:0) is a direct indicator of ELOVL6 inhibition. This can be measured using techniques like gas chromatography-mass spectrometry (GC-MS) on lipid extracts from tissue or plasma samples.
Q5: What are the potential off-target effects or toxicities of this compound?
A5: While specific toxicity data for this compound is limited in publicly available literature, it is important to monitor animals for general signs of distress, including weight loss, changes in behavior, or altered food and water intake. Since ELOVL6 plays a role in lipid metabolism, long-term inhibition may have effects on tissues with high lipid turnover. Close monitoring and inclusion of appropriate control groups are essential.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No significant change in fatty acid profile after treatment. | Insufficient dosage, poor bioavailability, or incorrect formulation. | 1. Increase the dosage of this compound in a stepwise manner.2. Ensure the formulation is a homogenous suspension before each administration.3. Verify the accuracy of the oral gavage technique.4. Consider alternative vehicle formulations to improve solubility and absorption. |
| High variability in experimental results between animals. | Inconsistent dosing, animal stress, or underlying health differences. | 1. Ensure precise and consistent volume administration for each animal.2. Handle animals gently to minimize stress, which can affect metabolic parameters.3. Acclimatize animals properly before starting the experiment.4. Ensure all animals are of a similar age, weight, and health status. |
| Signs of animal distress (e.g., weight loss, lethargy). | Potential toxicity or adverse effects of the compound or vehicle. | 1. Reduce the dosage and/or frequency of administration.2. Include a vehicle-only control group to assess the effects of the formulation.3. Monitor animals daily for any adverse signs and consult with a veterinarian.4. Consider a less frequent dosing schedule if the compound has a long half-life. |
| Difficulty in preparing a stable suspension of this compound. | Poor solubility of the compound in the chosen vehicle. | 1. Ensure vigorous mixing (e.g., vortexing, sonication) during preparation.2. Prepare fresh formulations regularly to avoid precipitation.3. Consider using a different vehicle system, such as a solution containing a small percentage of DMSO and/or PEG300, if compatible with your experimental design and animal welfare guidelines. |
Quantitative Data Summary
Table 1: In Vivo Dosage of ELOVL6 Inhibitors in Mice
| Compound | Animal Model | Dosage Range | Administration Route | Reference |
| ELOVL6 Inhibitor (Compound B) | DIO and KKAy mice | Chronic treatment (specific dose not stated) | Oral | [1] |
| ELOVL6 Inhibitor | Pancreatic Cancer Xenograft | Not Stated | Not Stated | [2] |
| Other Potent ELOVL6 Inhibitors | Mice | 0.1 - 100 mg/kg | Oral | General literature |
Experimental Protocols
Protocol: Preparation and Oral Administration of this compound Suspension
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Tween 80
-
Sterile, deionized water
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal balance
-
Oral gavage needles (20-22 gauge, straight or curved with a ball tip)
-
1 mL syringes
Procedure:
-
Vehicle Preparation (0.5% CMC, 0.1% Tween 80): a. To prepare 10 mL of vehicle, weigh 50 mg of CMC and add it to approximately 9.9 mL of sterile water in a 15 mL conical tube. b. Add 10 µL of Tween 80 to the solution. c. Vortex vigorously for 5-10 minutes until the CMC is fully dissolved. The solution may need to be stirred or left on a rocker for a longer period to ensure complete dissolution.
-
This compound Suspension Preparation: a. Calculate the required amount of this compound based on the desired dosage and the number of animals. For example, for a 10 mg/kg dose in a 25g mouse with a dosing volume of 10 µL/g (0.25 mL), you would need 0.25 mg of this compound per mouse. b. Weigh the required amount of this compound powder and place it in a sterile 1.5 mL microcentrifuge tube. c. Add the appropriate volume of the prepared vehicle to the tube. d. Vortex the tube vigorously for at least 2-3 minutes to create a homogenous suspension. If needed, sonicate for short bursts to aid dispersion, avoiding overheating. e. Visually inspect the suspension to ensure there are no large clumps.
-
Oral Gavage Administration: a. Weigh the mouse to determine the exact volume of the suspension to be administered. b. Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle. c. Attach the gavage needle to a 1 mL syringe and draw up the calculated volume of the this compound suspension. Ensure the suspension is well-mixed immediately before drawing it into the syringe. d. Carefully insert the gavage needle into the mouse's esophagus and slowly administer the suspension. e. Monitor the animal for a few minutes after administration to ensure there are no signs of distress.
Visualizations
Caption: this compound inhibits the ELOVL6 enzyme, disrupting fatty acid elongation.
Caption: Workflow for in vivo studies using this compound.
References
- 1. Discovery and characterization of a novel potent, selective and orally active inhibitor for mammalian ELOVL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting ELOVL6 to disrupt c-MYC driven lipid metabolism in pancreatic cancer enhances chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of ELOVL6-IN-5 in cell-based assays
Welcome to the technical support center for ELOVL6-IN-5. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their cell-based assays using this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also referred to as "Compound B," is a potent and selective small molecule inhibitor of Elongation of Very Long-chain fatty acids family member 6 (ELOVL6). ELOVL6 is a key enzyme that catalyzes the rate-limiting step in the elongation of C16 saturated and monounsaturated fatty acids to their C18 counterparts (e.g., palmitate to stearate). By inhibiting ELOVL6, this compound is expected to decrease the cellular pool of C18 fatty acids and cause an accumulation of C16 fatty acids.
Q2: What are the expected on-target effects of this compound in a cell-based assay?
A2: The primary on-target effect of this compound is the alteration of the cellular fatty acid profile. Specifically, you should observe:
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A decrease in the ratio of C18 to C16 fatty acids.
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An accumulation of palmitate (C16:0) and palmitoleate (C16:1).
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A reduction in stearate (C18:0) and oleate (C18:1).
These changes in lipid composition can subsequently impact various cellular processes, including membrane fluidity, lipid signaling, and energy metabolism.
Q3: Is this compound selective for ELOVL6?
A3: this compound has been shown to be a selective inhibitor of ELOVL6. Notably, it exhibits a 7-fold selectivity for ELOVL6 over ELOVL3, which shares the highest sequence homology with ELOVL6. However, comprehensive selectivity data across all ELOVL family members is not fully available. Therefore, off-target effects, particularly at higher concentrations, cannot be completely ruled out.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
Problem 1: I'm observing a higher-than-expected level of cytotoxicity or a significant decrease in cell viability after treating my cells with this compound.
| Potential Cause | Troubleshooting Steps |
| High concentration of the inhibitor | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line. We recommend starting with a broad range of concentrations. |
| Accumulation of cytotoxic lipids | The on-target effect of this compound is the accumulation of C16 fatty acids like palmitate. High levels of saturated fatty acids can induce lipotoxicity and endoplasmic reticulum (ER) stress, leading to apoptosis. |
| * Investigate ER Stress: Perform a western blot to check for the upregulation of ER stress markers such as CHOP, BiP, and phosphorylated IRE1α. | |
| * Lipid Analysis: Use gas chromatography-mass spectrometry (GC-MS) to confirm the accumulation of palmitate. | |
| Off-target effects | At higher concentrations, this compound may inhibit other cellular processes, leading to cytotoxicity. |
| * Consult Selectivity Data: Refer to the inhibitor's selectivity profile. Although limited, the known selectivity against ELOVL3 can be a starting point. | |
| * Rescue Experiment: If a specific off-target is suspected, consider a rescue experiment by supplementing the media with the product of the off-target enzyme. |
Problem 2: My lipidomics data shows unexpected changes in fatty acid profiles, not just the C16 to C18 ratio.
| Potential Cause | Troubleshooting Steps |
| Off-target inhibition of other ELOVL isoforms | This compound has known inhibitory activity against ELOVL3, although it is less potent. ELOVL3 is involved in the elongation of saturated and monounsaturated fatty acids with chain lengths of C18 and longer. |
| * Detailed Lipidomics: Analyze your lipidomics data for changes in fatty acids longer than C18, which could indicate off-target effects on other ELOVL isoforms. | |
| Indirect effects on other lipid metabolism pathways | The accumulation of C16 fatty acids can have feedback effects on other lipid-related enzymes, such as desaturases or lipases. |
| * Gene Expression Analysis: Perform qPCR or RNA-seq to assess changes in the expression of other key lipid metabolism genes. |
Problem 3: I am not observing the expected downstream signaling effects, such as changes in insulin signaling, that are reported in the literature for ELOVL6 knockdown.
| Potential Cause | Troubleshooting Steps |
| Cell-type specific differences | The cellular response to ELOVL6 inhibition can be highly dependent on the cell type and its metabolic state. Some studies with ELOVL6 inhibitors did not observe an improvement in insulin resistance in certain in vivo models. |
| * Confirm On-Target Effect: First, confirm that this compound is altering the C16/C18 fatty acid ratio in your cell line using lipidomics. | |
| * Investigate Alternative Pathways: If the on-target effect is confirmed, consider that the link between ELOVL6 and the specific signaling pathway you are studying may be context-dependent. | |
| Suboptimal experimental conditions | The timing of treatment and analysis can be critical for observing changes in signaling pathways. |
| * Time-Course Experiment: Perform a time-course experiment to identify the optimal time point for observing changes in your signaling pathway of interest after this compound treatment. | |
| * Check Phosphorylation Status: When assessing signaling pathways like the insulin pathway, it is crucial to look at the phosphorylation status of key proteins, such as Akt, using western blotting. |
Quantitative Data Summary
Table 1: On-Target Activity and Selectivity of this compound (Compound B)
| Target | IC50 | Selectivity vs. ELOVL6 | Reference |
| ELOVL6 | 17 nM | - | Shimamura et al., 2010 |
| ELOVL3 | ~119 nM (estimated) | 7-fold |
Note: The IC50 for ELOVL3 is estimated based on the reported 7-fold selectivity.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
Materials:
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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96-well cell culture plates
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Plate reader capable of measuring absorbance at 570 nm
Procedure:
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Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
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Treat the cells with various concentrations of this compound and a vehicle control.
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Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
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After incubation, add 100 µL of solubilization solution to each well.
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Incubate the plate in the dark for at least 2 hours to allow for complete solubilization of the formazan crystals.
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Measure the absorbance at 570 nm using a plate reader.
Fatty Acid Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps for analyzing the fatty acid composition of cultured cells.
Materials:
-
Cell scraper
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Methanol with 0.5 M NaOH
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BF3-methanol
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Hexane
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Saturated NaCl solution
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Internal standard (e.g., heptadecanoic acid)
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GC-MS system
Procedure:
-
Harvest cells by scraping and wash with PBS.
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Add the internal standard to the cell pellet.
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Perform saponification by adding methanolic NaOH and heating at 100°C for 30 minutes.
-
Methylate the fatty acids by adding BF3-methanol and heating at 100°C for 30 minutes.
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Extract the fatty acid methyl esters (FAMEs) by adding hexane and saturated NaCl solution, followed by vortexing and centrifugation.
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Collect the upper hexane layer containing the FAMEs.
-
Analyze the FAMEs by GC-MS.
Western Blotting for Phosphorylated Akt (p-Akt)
This protocol is for detecting the phosphorylation status of Akt, a key protein in the insulin signaling pathway.
Materials:
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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SDS-PAGE gels
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PVDF membrane
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Blocking buffer (e.g., 5% BSA in TBST)
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Primary antibodies (anti-p-Akt and anti-total Akt)
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HRP-conjugated secondary antibody
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ECL detection reagent
-
Imaging system
Procedure:
-
Lyse the cells with lysis buffer on ice.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt for normalization.
Visualizations
Caption: On-target effect of this compound on fatty acid elongation.
Interpreting unexpected results with ELOVL6-IN-5 in insulin resistance studies
Welcome to the technical support center for researchers utilizing ELOVL6-IN-5 in insulin resistance studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you interpret unexpected results and design robust experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of ELOVL6 inhibition on insulin sensitivity?
A1: Inhibition of ELOVL6 is generally expected to improve insulin sensitivity, particularly in the liver.[1][2][3] This is attributed to a shift in the cellular fatty acid profile, characterized by an increase in C16 fatty acids (palmitate and palmitoleate) and a decrease in C18 fatty acids (stearate and oleate).[3][4][5] This alteration in lipid composition is thought to ameliorate insulin resistance even in the presence of obesity and fatty liver (hepatic steatosis).[1][2][3][6][7]
Q2: How does inhibiting ELOVL6 lead to improved insulin signaling?
A2: The primary mechanism involves the restoration of hepatic insulin signaling pathways. Inhibition of ELOVL6 leads to reduced levels of diacylglycerol (DAG), a lipid metabolite that can activate protein kinase C epsilon (PKCε).[1][8] Activated PKCε can impair insulin signaling by inhibiting Insulin Receptor Substrate 2 (IRS-2). By reducing DAG and suppressing PKCε activity, ELOVL6 inhibition allows for the proper function of the IRS-2/Akt signaling cascade, leading to improved glucose uptake and utilization.[1][2][6] Additionally, a decrease in C18:0-ceramide, a specific ceramide species, has been shown to contribute to enhanced insulin sensitivity.[9]
Q3: We are using this compound, but not observing any improvement in insulin sensitivity. Why might this be?
A3: This is a critical and not entirely unexpected finding. While many studies show a beneficial effect of ELOVL6 inhibition, some studies using both genetic knockout models and chemical inhibitors have reported no improvement in insulin resistance.[5][10] Several factors could contribute to this discrepancy:
-
Experimental Model: The specific cell line or animal model used can influence the outcome. Genetic background, diet, and housing conditions of animals can all play a role.[5]
-
Compensatory Mechanisms: The biological system may adapt to the inhibition of ELOVL6. For instance, an increase in the production of vaccenic acid (C18:1, n-7) from palmitoleate (C16:1, n-7) has been observed, which might compensate for the reduced oleic acid (C18:1, n-9) levels.[5][10]
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Off-Target Effects: While this compound is designed to be specific, the possibility of off-target effects at the concentration used in your experiments should be considered.
-
Assay Sensitivity: The assays used to measure insulin resistance (e.g., glucose uptake, insulin tolerance tests) may not be sensitive enough to detect subtle changes in your specific experimental setup.
Q4: Could the observed lack of effect be due to the specific inhibitor, this compound?
A4: It is possible. While the primary literature extensively documents the effects of ELOVL6 gene deletion, studies on specific chemical inhibitors like this compound are less common. One study that developed and tested mammalian ELOVL6 inhibitors found that while the compounds effectively altered tissue fatty acid compositions, they did not improve insulin resistance in diet-induced obesity or genetic models of obesity and diabetes.[5] This suggests that the biological consequences of chemical inhibition may differ from genetic deletion.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| No change in insulin sensitivity after this compound treatment. | 1. Insufficient inhibitor concentration or treatment duration.2. Cell line or animal model is non-responsive.3. Compensatory metabolic pathways are activated.[5][10]4. The chosen assay for insulin resistance lacks sensitivity. | 1. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment.2. Confirm target engagement by measuring the C16/C18 fatty acid ratio in your experimental model.3. Consider using a different cell line or animal model known to be responsive to ELOVL6 modulation.4. Analyze the expression of other fatty acid elongases (e.g., ELOVL5) to check for compensatory upregulation.5. Utilize multiple, complementary assays to assess insulin sensitivity (e.g., glucose uptake, Akt phosphorylation, and glucose tolerance tests). |
| Worsening of insulin resistance with this compound. | 1. Off-target effects of the inhibitor.2. Cellular toxicity at the concentration used.3. Accumulation of lipotoxic C16 fatty acids to detrimental levels. | 1. Perform a cell viability assay (e.g., MTT or LDH assay) to rule out cytotoxicity.2. Lower the concentration of this compound and re-evaluate.3. Investigate markers of cellular stress, such as endoplasmic reticulum (ER) stress, which can be induced by high levels of saturated fatty acids.[4] |
| Discrepancy between in vitro and in vivo results. | 1. Differences in inhibitor metabolism and bioavailability.2. Systemic effects in vivo not captured in vitro.3. Liver-specific versus whole-body effects. | 1. For in vivo studies, perform pharmacokinetic analysis of this compound to ensure adequate tissue exposure.2. In in vitro models, consider co-culture systems to better mimic the in vivo environment.3. If using a whole-body model, assess insulin sensitivity in specific tissues (liver, muscle, adipose) to pinpoint the site of action. Liver-specific knockout of Elovl6, for instance, did not protect against high-fat diet-induced insulin resistance in one study.[9] |
Data Presentation: Expected Changes in Fatty Acid Composition
Inhibition of ELOVL6 is expected to alter the ratio of C16 to C18 fatty acids. Below is a table summarizing the anticipated changes based on published data from ELOVL6 knockout mouse models.
| Fatty Acid | Expected Change with ELOVL6 Inhibition | Reference |
| Palmitic Acid (C16:0) | Increase | [3][5][10] |
| Palmitoleic Acid (C16:1, n-7) | Increase | [5][10] |
| Stearic Acid (C18:0) | Decrease | [3][5][10] |
| Oleic Acid (C18:1, n-9) | Decrease | [3][5][10] |
| Vaccenic Acid (C18:1, n-7) | Increase | [5][10] |
Experimental Protocols
Protocol 1: In Vitro Glucose Uptake Assay (using 2-NBDG)
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Cell Culture and Treatment: Plate cells (e.g., HepG2, 3T3-L1 adipocytes) in a 96-well plate and allow them to adhere. Induce insulin resistance by treating with high glucose, palmitate, or TNF-α, with or without this compound for 24-48 hours.
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Serum Starvation: Remove the treatment medium and wash the cells with PBS. Starve the cells in serum-free medium for 2-4 hours.
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Insulin Stimulation: Treat the cells with or without 100 nM insulin for 30 minutes.
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Glucose Uptake: Add 2-NBDG (a fluorescent glucose analog) to a final concentration of 50-100 µM and incubate for 30-60 minutes.
-
Measurement: Remove the 2-NBDG containing medium and wash the cells with cold PBS. Measure the fluorescence intensity using a plate reader (Excitation/Emission ~485/535 nm).
Protocol 2: Western Blot for Insulin Signaling Pathway
-
Cell Lysis: After treatment and insulin stimulation (as in Protocol 1), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated Akt (Ser473), total Akt, phosphorylated IRS-1 (Ser307), and total IRS-1 overnight at 4°C.
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Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Signaling Pathway of ELOVL6 in Insulin Resistance
Caption: ELOVL6's role in insulin signaling.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for this compound experiments.
References
- 1. Crucial role of a long-chain fatty acid elongase, Elovl6, in obesity-induced insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elovl6: a new player in fatty acid metabolism and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lipid.umin.ne.jp [lipid.umin.ne.jp]
- 4. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deletion of ELOVL6 blocks the synthesis of oleic acid but does not prevent the development of fatty liver or insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hepatocyte ELOVL Fatty Acid Elongase 6 Determines Ceramide Acyl-Chain Length and Hepatic Insulin Sensitivity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deletion of ELOVL6 blocks the synthesis of oleic acid but does not prevent the development of fatty liver or insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
ELOVL6-IN-5 stability in cell culture media
Disclaimer: Information regarding a specific molecule designated "ELOVL6-IN-5" is not publicly available. This technical support guide has been generated based on a hypothetical small molecule inhibitor of ELOVL6, drawing on established principles for handling small molecules in cell culture and data from existing ELOVL6 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the ELOVL6 (Elongation of Very Long Chain Fatty Acids 6) enzyme. ELOVL6 is a microsomal enzyme that plays a key role in the de novo synthesis of long-chain saturated and monounsaturated fatty acids by catalyzing the elongation of C12-16 fatty acids.[1] By inhibiting ELOVL6, this compound can modulate the composition of fatty acids within the cell, which can impact various cellular processes, including membrane fluidity, lipid signaling, and energy metabolism.[1] The inhibition of ELOVL6 has been explored as a therapeutic strategy for metabolic diseases.[2][3]
Q2: How should I prepare and store this compound stock solutions?
Proper handling and storage are crucial for maintaining the biological activity of this compound.
-
Solvent: this compound is soluble in dimethyl sulfoxide (DMSO). For cell culture applications, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4] Stock solutions are generally stable for several months when stored correctly.
-
Working Solutions: To prepare a working solution, dilute the DMSO stock directly into your cell culture medium. It is critical to ensure that the final DMSO concentration in the culture medium is not toxic to your cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is advisable to keep it below 0.1% for sensitive cell lines or primary cells.[5][6] Always include a vehicle control (media with the same final DMSO concentration as the experimental wells) in your experiments.
Troubleshooting Guide
Q1: I am observing inconsistent IC50 values for this compound between experiments. What could be the cause?
Fluctuations in IC50 values are a common issue in cell-based assays and can be attributed to several factors:
-
Cell Density: The number of cells seeded can affect the inhibitor-to-cell ratio, leading to shifts in the apparent IC50 value.[7]
-
Incubation Time: The duration of exposure to the compound can influence its observed effect. Longer incubation times may lead to lower IC50 values.[7]
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Compound Stability: this compound may degrade in the cell culture medium over time. For long-term experiments, consider replenishing the medium with a fresh compound every 24-48 hours.[4]
-
Cell Passage Number: Using cells with a high passage number can lead to genetic drift and altered cellular responses. It is recommended to use cells within a consistent and limited passage number range.[7]
Q2: My this compound precipitates when I add it to the cell culture medium. How can I prevent this?
Precipitation of a hydrophobic compound from a DMSO stock upon dilution in aqueous media is a common problem.[8]
-
Poor Dilution Technique: Avoid adding the concentrated DMSO stock directly into a large volume of media. A serial dilution method is recommended. First, dilute the stock into a small volume of media, mix thoroughly by vortexing or pipetting, and then add this intermediate dilution to your final culture volume.[4]
-
High Final Concentration: The aqueous solubility of this compound in cell culture media is limited. Exceeding this solubility limit will cause the compound to precipitate. Refer to the solubility data table below for guidance.
-
Serum Interaction: Components in fetal bovine serum (FBS) can sometimes interact with small molecules and affect their solubility.[9] If you suspect this is an issue, you can try reducing the serum concentration, if permissible for your cell line.
Q3: this compound shows potent activity in a biochemical assay but has a weak or no effect in my cell-based assay. What are the possible reasons?
A discrepancy between biochemical and cellular activity is a frequent observation for small molecule inhibitors.[10]
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[10]
-
Active Efflux: Cells can express efflux pumps, such as ATP-binding cassette (ABC) transporters, that actively remove the compound from the cytoplasm.[10]
-
Compound Instability: As mentioned, the compound may be unstable in the complex environment of the cell culture medium, degrading before it can exert its effect.[4][10] It is advisable to perform a stability assessment as described in the experimental protocols section.
Quantitative Data Summary
Table 1: Hypothetical Solubility of this compound
| Solvent | Maximum Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~10 mg/mL |
| PBS (pH 7.2) | < 0.1 mg/mL |
Table 2: Recommended Working Concentrations for Cell-Based Assays
| Assay Type | Suggested Concentration Range | Notes |
| Initial Screening | 0.1 - 10 µM | To determine the potent range. |
| Dose-Response (IC50) | 1 nM - 100 µM (10-point curve) | To accurately determine the half-maximal inhibitory concentration. |
| Mechanism of Action Studies | 1 - 5 x IC50 | To ensure target engagement. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol allows for the empirical determination of the stability of this compound in your specific cell culture medium over time.
-
Preparation:
-
Prepare a 10 µM working solution of this compound in your complete cell culture medium (including serum and other supplements).
-
As a control, prepare a 10 µM solution in a stable solvent like DMSO.
-
-
Incubation:
-
Aliquot the media-dissolved this compound into separate sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Sample Analysis:
-
At each time point, remove an aliquot and analyze the concentration of the intact this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Interpretation:
-
Compare the peak area of this compound at each time point to the 0-hour time point to determine the percentage of the compound remaining. A significant decrease over time indicates instability.
-
Protocol 2: Cell-Based Assay for ELOVL6 Activity
This protocol provides a general framework for assessing the inhibitory effect of this compound on cellular ELOVL6 activity.
-
Cell Seeding:
-
Seed your cells of interest (e.g., a human hepatoma cell line like HepG2, which expresses ELOVL6) in a multi-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Include a vehicle control (DMSO) and a positive control if available.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the cells with the compound for a desired period (e.g., 24, 48, or 72 hours).
-
-
Lipid Extraction and Analysis:
-
After incubation, wash the cells with PBS and lyse them.
-
Extract the total lipids from the cell lysates.
-
Analyze the fatty acid composition using gas chromatography-mass spectrometry (GC-MS).
-
-
Data Analysis:
-
Determine the ratio of C18 to C16 fatty acids. A decrease in this ratio with increasing concentrations of this compound indicates inhibition of ELOVL6 activity.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing compound stability.
References
- 1. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of a novel potent, selective and orally active inhibitor for mammalian ELOVL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
How to control for ELOVL6-independent effects of ELOVL6-IN-5
Welcome to the technical support center for ELOVL6-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting, with a focus on ensuring the specific on-target effects of this compound in your studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and potential issues that may arise during your experiments with this compound, particularly concerning the control of ELOVL6-independent effects.
Q1: I am observing a phenotype in my cells after treatment with this compound. How can I be sure it is due to the inhibition of ELOVL6 and not an off-target effect?
A1: This is a critical question in pharmacological studies. To attribute the observed phenotype to ELOVL6 inhibition, a multi-pronged approach is recommended:
-
Genetic Rescue/Complementation: The most rigorous method is to perform a rescue experiment. After treating your cells with this compound to induce the phenotype, introduce a version of the ELOVL6 gene that is resistant to the inhibitor (e.g., via site-directed mutagenesis of the inhibitor's binding site) but still functionally active. If the phenotype is reversed upon expression of the resistant ELOVL6, it strongly indicates that the effect of this compound is on-target.
-
Lipidomics Analysis: Since ELOVL6 is directly involved in fatty acid elongation, its inhibition should lead to predictable changes in the cellular lipid profile. Specifically, you would expect an increase in the ratio of C16 to C18 fatty acids. Performing lipidomics analysis on your treated cells can confirm this biochemical consequence of ELOVL6 inhibition.
-
Dose-Response Correlation: The observed phenotype should correlate with the dose-dependent inhibition of ELOVL6 activity by this compound. The concentration of the inhibitor that produces the phenotype should be in a similar range to its IC50 for ELOVL6.
Q2: What are the first steps I should take to troubleshoot unexpected or inconsistent results with this compound?
A2: If you are encountering unexpected or inconsistent results, consider the following troubleshooting steps:
-
Confirm Inhibitor Integrity and Concentration: Ensure that your stock of this compound is not degraded and that the final concentration in your experiments is accurate. Verifying the identity and purity of your compound via analytical methods like LC-MS is recommended.
-
Establish a Dose-Response Curve: Determine the optimal concentration of this compound for your specific cell type or experimental system. This will help you use the lowest effective concentration to minimize potential off-target effects.
-
Include Appropriate Controls: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent.
-
Monitor Cell Health: Assess cell viability and morphology to ensure that the observed effects are not due to general cytotoxicity.
Q3: Are there any known off-targets for ELOVL6 inhibitors that I should be aware of?
A3: While specific off-target screening data for this compound is not publicly available, it is important to consider that small molecule inhibitors can sometimes interact with other enzymes, particularly those with similar active sites or binding pockets. The ELOVL family of enzymes (ELOVL1-7) are potential off-targets. If your experimental system expresses other ELOVL family members, it would be prudent to assess the effect of this compound on their activity if assays are available.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, also referred to as "Compound B" in the primary literature.
| Parameter | Value | Reference |
| Target | ELOVL6 | Shimamura K, et al. (2010) |
| IC50 (Mouse ELOVL6) | 0.350 µM | MedChemExpress |
| Mechanism of Action | Non-competitive inhibitor with respect to malonyl-CoA and palmitoyl-CoA | MedChemExpress |
| Molecular Formula | C20H20F3N3O3S | MedChemExpress |
| Molecular Weight | 439.45 g/mol | MedChemExpress |
Key Experimental Protocols
Below are detailed methodologies for key experiments to validate the on-target activity of this compound and control for ELOVL6-independent effects.
Protocol 1: In Vitro ELOVL6 Enzyme Activity Assay
This protocol is adapted from methods used to characterize ELOVL6 inhibitors and is designed to measure the direct inhibitory effect of this compound on enzyme activity.
Materials:
-
Microsomes from cells overexpressing ELOVL6
-
[14C]-Malonyl-CoA (radiolabeled substrate)
-
Palmitoyl-CoA (substrate)
-
This compound
-
Reaction Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 5 mM MgCl2, 1 mM DTT, and 0.1% Triton X-100)
-
Stop Solution (e.g., 2.5 M KOH in 50% ethanol)
-
Scintillation fluid and counter
Procedure:
-
Prepare Microsomes: Isolate microsomes from cells (e.g., HEK293) transiently or stably overexpressing ELOVL6.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, microsomal protein (e.g., 20 µg), and varying concentrations of this compound (or vehicle control). Pre-incubate for 15 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding a mixture of unlabeled palmitoyl-CoA (e.g., 50 µM) and [14C]-malonyl-CoA (e.g., 1 µCi, 20 µM).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Saponification: Saponify the fatty acids by heating at 70°C for 1 hour.
-
Acidification and Extraction: Acidify the reaction with an acid (e.g., formic acid) and extract the fatty acids with an organic solvent (e.g., hexane).
-
Quantification: Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation fluid, and measure the radioactivity using a scintillation counter. The amount of incorporated [14C] corresponds to the elongated fatty acid product.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Lipidomics Analysis to Confirm ELOVL6 Inhibition
This protocol outlines the steps to analyze changes in the cellular fatty acid profile following treatment with this compound.
Materials:
-
Cultured cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
Internal standards for fatty acid quantification
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentration of this compound or vehicle control for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Wash the cells with PBS and harvest them by scraping or trypsinization.
-
Lipid Extraction: Perform a total lipid extraction from the cell pellet using a method such as the Folch or Bligh-Dyer procedure.
-
Fatty Acid Methyl Ester (FAME) Preparation: Saponify the extracted lipids and then methylate the fatty acids to form FAMEs.
-
GC-MS or LC-MS Analysis: Analyze the FAMEs using GC-MS or the intact lipids using LC-MS.
-
Data Analysis: Identify and quantify the different fatty acid species. Calculate the ratio of C16 fatty acids (e.g., palmitic acid) to C18 fatty acids (e.g., stearic acid). A significant increase in this ratio in the this compound treated cells compared to the control is indicative of on-target ELOVL6 inhibition.
Visualizations
ELOVL6 Signaling Pathway
Caption: The ELOVL6 metabolic pathway and its regulation.
Experimental Workflow: Genetic Rescue Experiment
Caption: Workflow for a genetic rescue experiment.
Troubleshooting Logic for Unexpected Phenotypes
Caption: A logical guide for troubleshooting unexpected results.
Troubleshooting inconsistent ELOVL6-IN-5 results in lipidomic analysis
Welcome to the technical support center for ELOVL6-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results during lipidomic analysis using the ELOVL6 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a chemical inhibitor of the enzyme Elongation of Very Long Chain Fatty Acids 6 (ELOVL6). ELOVL6 is a crucial enzyme in the de novo synthesis of long-chain fatty acids. Specifically, it catalyzes the rate-limiting step of elongating C12-16 saturated and monounsaturated fatty acids into C18 fatty acids[1]. By inhibiting ELOVL6, this compound is expected to decrease the cellular levels of C18 fatty acids, such as stearate (18:0) and oleate (18:1), and cause an accumulation of their C16 precursors, palmitate (16:0) and palmitoleate (16:1)[2][3].
Q2: What are the expected and consistent results of this compound treatment in lipidomic analysis?
A2: Consistent results following this compound treatment would primarily show a significant decrease in the ratio of C18 to C16 fatty acids. This change should be observable in various lipid classes, including triglycerides, cholesterol esters, phospholipids, and sphingolipids[1]. The specific magnitude of the change can depend on the cell type, inhibitor concentration, and treatment duration.
Q3: Are there known off-target effects of ELOVL6 inhibitors?
A3: While specific off-target effects for this compound are not extensively documented in the provided search results, selective inhibitors are designed to have high potency for their target. For instance, other ELOVL6 inhibitors like ELOVL6-IN-4 have shown excellent selectivity over other human ELOVL subtypes[4]. However, it is always a possibility that at high concentrations, inhibitors can have off-target effects. It has been noted that some ELOVL6 inhibitors did not lead to an improvement in insulin resistance in certain animal models, suggesting the biological consequences of ELOVL6 inhibition can be complex[2][5][6].
Q4: How can I be sure my lipidomic data is reliable?
A4: Reliability in lipidomics hinges on a robust workflow, including careful sample preparation, proper analytical methods, and rigorous data analysis. Inconsistent results can arise from various sources, including issues with liquid chromatography-mass spectrometry (LC-MS) platforms, data processing software, and co-eluting lipid species[7][8]. Implementing quality control steps, such as using internal standards and running blank and pooled quality control samples, is critical for ensuring data quality[9][10].
Troubleshooting Guide
Issue 1: No significant change in the C18/C16 fatty acid ratio after this compound treatment.
| Potential Cause | Recommended Action |
| Inactive Inhibitor | Verify the integrity and activity of your this compound stock. If possible, test it in a well-characterized positive control cell line known to have high ELOVL6 expression. Consider purchasing a fresh batch of the inhibitor. |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line or system. IC50 values for similar ELOVL6 inhibitors are in the nanomolar range (e.g., ELOVL6-IN-2 IC50 = 34 nM, ELOVL6-IN-4 IC50 = 79 nM)[4][11]. |
| Insufficient Treatment Duration | Conduct a time-course experiment to identify the optimal treatment duration. Changes in lipid profiles may take several hours to become apparent. |
| Low ELOVL6 Expression | Confirm the expression level of ELOVL6 in your experimental model (e.g., via qPCR or Western blot). Cells with low or absent ELOVL6 expression will not respond to the inhibitor. |
| Cell Culture Conditions | Ensure consistent cell culture conditions, including media composition, serum concentration, and cell density, as these can influence lipid metabolism. |
Issue 2: High variability in lipid profiles between replicate samples.
| Potential Cause | Recommended Action |
| Inconsistent Sample Preparation | Standardize your sample preparation protocol, including cell harvesting, lipid extraction, and sample storage. Ensure precise and consistent volumes and timing for each step. |
| Instrument Instability | Check the performance of your LC-MS system. Calibrate the mass spectrometer regularly to ensure high mass accuracy[9]. Monitor for fluctuations in signal intensity across runs. |
| Data Processing Artifacts | Use standardized parameters for peak picking, alignment, and normalization in your data analysis software. Misalignment of retention times can lead to incorrect peak assignments and variability[9]. Consider manual curation of identified lipids to verify software outputs[12]. |
| Batch Effects | If samples are analyzed in multiple batches, variations between batches can introduce bias. Use batch correction techniques during data analysis and include pooled QC samples in each batch to monitor and correct for these effects[9]. |
Issue 3: Unexpected changes in lipid species not directly related to the C18/C16 ratio.
| Potential Cause | Recommended Action |
| Off-Target Effects of the Inhibitor | While ideally selective, the inhibitor might affect other enzymes at higher concentrations. Perform a dose-response experiment and use the lowest effective concentration. Compare your results with those from genetic knockdown of ELOVL6 if possible. |
| Cellular Compensation Mechanisms | Inhibition of one pathway can lead to the upregulation of others. For example, knockdown of ELOVL6 has been shown to increase the expression of SCD-1 and CPT-1 in some contexts[13]. Consider a broader analysis of lipid metabolism-related gene expression. |
| Indirect Effects on Lipid Metabolism | ELOVL6 inhibition can lead to changes in cellular processes like ER stress, which can, in turn, affect the broader lipidome[14]. Correlate your lipidomic data with other cellular assays to understand the broader biological context. |
| Co-elution and Misidentification | In untargeted lipidomics, co-eluting species can lead to misidentification of lipids[7]. Use high-resolution mass spectrometry and MS/MS fragmentation to confirm the identity of lipid species. |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a consistent density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make fresh dilutions in cell culture media for each experiment.
-
Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO). Include a sufficient number of biological replicates for each condition.
-
Incubation: Incubate the cells for the predetermined optimal duration.
-
Harvesting: Wash the cells with ice-cold PBS, and then harvest them by scraping or trypsinization. Immediately quench metabolic activity, for example, by flash-freezing the cell pellet in liquid nitrogen. Store pellets at -80°C until lipid extraction.
Protocol 2: Lipid Extraction for Mass Spectrometry
-
Reagent Preparation: Prepare a methyl-tert-butyl ether (MTBE) extraction solution (MTBE:Methanol, 10:3, v/v) and a phase separation solution (Methanol:Water, 1:1, v/v).
-
Sample Homogenization: Resuspend the cell pellet in a fixed volume of cold methanol.
-
Extraction: Add the MTBE extraction solution to the homogenized sample, vortex thoroughly, and incubate at room temperature with shaking.
-
Phase Separation: Add the phase separation solution, vortex, and centrifuge to separate the aqueous and organic layers.
-
Lipid Collection: Carefully collect the upper organic layer containing the lipids.
-
Drying and Reconstitution: Dry the collected lipid extract under a stream of nitrogen. Reconstitute the dried lipids in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v).
Visualizations
Caption: The inhibitory action of this compound on the fatty acid elongation pathway.
Caption: A typical experimental workflow for lipidomic analysis using this compound.
References
- 1. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deletion of ELOVL6 blocks the synthesis of oleic acid but does not prevent the development of fatty liver or insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elongation of Long‐Chain Fatty Acid Family Member 6 (Elovl6)‐Driven Fatty Acid Metabolism Regulates Vascular Smooth Muscle Cell Phenotype Through AMP‐Activated Protein Kinase/Krüppel‐Like Factor 4 (AMPK/KLF4) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and characterization of a novel potent, selective and orally active inhibitor for mammalian ELOVL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility | Scilit [scilit.com]
- 9. How to Interpret Lipidomics Data: A Step-by-Step Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The fatty acid elongase ELOVL6 regulates bortezomib resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating ELOVL6-IN-5 toxicity in long-term cell culture
Welcome to the technical support center for ELOVL6-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating potential toxicity and optimizing the use of this compound in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the ELOVL Fatty Acid Elongase 6 (ELOVL6) enzyme. ELOVL6 is a rate-limiting enzyme responsible for the elongation of saturated and monounsaturated long-chain fatty acids, specifically the conversion of palmitate (C16:0) to stearate (C18:0). By inhibiting this enzyme, this compound alters the cellular fatty acid composition, which can impact various cellular processes including membrane fluidity, lipid signaling, and energy metabolism.[1][2]
Q2: What are the potential reasons for observing toxicity with this compound in my cell culture?
A2: Toxicity from this compound can arise from several factors related to its mechanism of action. These include:
-
Altered Lipid Metabolism: Disruption of the normal balance of fatty acids can lead to lipotoxicity.[2][3]
-
Cell Cycle Arrest: Inhibition of ELOVL6 has been shown to cause cell cycle arrest, which can be interpreted as a toxic effect if it leads to a significant reduction in cell proliferation and viability.[4][5]
-
Off-Target Effects: While designed to be selective, high concentrations of any inhibitor may lead to off-target effects.
-
Cell Type Specificity: The dependence of a particular cell line on ELOVL6 activity can vary, making some cell lines more sensitive to its inhibition.
Q3: I am observing a decrease in cell proliferation. Is this expected?
A3: Yes, a decrease in cell proliferation is an expected outcome of ELOVL6 inhibition in some cell types. Studies have shown that inhibition of ELOVL6 can lead to cell cycle arrest, thereby reducing the rate of cell division.[4][5][6] It is crucial to distinguish between a manageable reduction in proliferation and significant cytotoxicity.
Q4: Can this compound induce apoptosis?
A4: While direct studies on this compound-induced apoptosis are limited, the cellular stress caused by altered lipid metabolism and cell cycle arrest can potentially trigger apoptotic pathways. If you suspect apoptosis, it is recommended to perform specific assays such as caspase activity or TUNEL assays to confirm.
Troubleshooting Guide
This guide provides solutions to common issues encountered during long-term cell culture with this compound.
| Observed Issue | Potential Cause | Suggested Mitigation Strategy | Expected Outcome |
| Sudden, widespread cell death shortly after treatment. | The initial concentration of this compound is too high for the cell line. | Perform a dose-response study to determine the EC50 and a non-toxic working concentration. Start with a lower concentration range and gradually increase. | Reduced acute toxicity and identification of an optimal concentration for long-term studies. |
| Gradual decrease in cell viability over several days. | Accumulation of toxic lipid species due to prolonged ELOVL6 inhibition. | - Reduce the concentration of this compound.- Implement intermittent dosing (e.g., 2 days on, 1 day off).- Supplement the culture medium with oleic acid to potentially rescue the phenotype. | Improved cell viability over the long term while maintaining a degree of ELOVL6 inhibition. |
| Significant reduction in cell proliferation without widespread cell death. | ELOVL6 inhibition is causing cell cycle arrest. | - Confirm cell cycle arrest using flow cytometry.- If the goal is not to study anti-proliferative effects, consider using a lower, non-inhibitory concentration for proliferation. | Understanding the cytostatic effect of the compound and adjusting the experimental design accordingly. |
| Changes in cell morphology (e.g., rounding, detachment). | Altered membrane lipid composition affecting cell adhesion and structure. | - Document morphological changes with microscopy.- Test on different culture surfaces (e.g., coated with fibronectin, collagen).- Ensure the observed changes are consistent and reproducible. | Characterization of the phenotypic effects of ELOVL6 inhibition on the specific cell line. |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the viability of cells in response to this compound treatment.
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Detection (Caspase-3 Activity Assay)
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay buffer
-
Microplate reader
Procedure:
-
Prepare cell lysates from both treated and untreated cells.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add 50-100 µg of protein from each lysate to separate wells.
-
Add assay buffer to each well.
-
Initiate the reaction by adding the caspase-3 substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm. An increase in absorbance indicates higher caspase-3 activity.
DNA Fragmentation Analysis (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells grown on coverslips or in a 96-well plate
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
Culture and treat cells with this compound.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Permeabilize the cells for 2 minutes on ice.
-
Add the TUNEL reaction mixture to the cells and incubate in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Wash the cells with PBS.
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Visualizations
Caption: ELOVL6 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Toxicity Mitigation.
Caption: Troubleshooting Decision Tree for this compound.
References
- 1. Discovery and characterization of a novel potent, selective and orally active inhibitor for mammalian ELOVL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The fatty acid elongase ELOVL6 regulates bortezomib resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elongation of Long-Chain Fatty Acid Family Member 6 (Elovl6)-Driven Fatty Acid Metabolism Regulates Vascular Smooth Muscle Cell Phenotype Through AMP-Activated Protein Kinase/Krüppel-Like Factor 4 (AMPK/KLF4) Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting ELOVL6 to disrupt c-MYC driven lipid metabolism in pancreatic cancer enhances chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Delivery of ELOVL6-IN-5 for Animal Studies
Welcome to the technical support center for ELOVL6-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in successfully administering this compound in animal studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also referred to as Compound B, is a potent and selective inhibitor of the elongase of long-chain fatty acids family member 6 (ELOVL6). ELOVL6 is a crucial enzyme responsible for the elongation of C12-16 saturated and monounsaturated fatty acids.[1] By inhibiting this enzyme, this compound can alter the fatty acid composition in tissues, which has been shown to reduce hepatic fatty acid levels in mouse models of diet-induced obesity.[2][3]
Q2: What is the recommended route of administration for this compound in mice?
This compound is orally active.[2][4] The recommended route of administration for in vivo studies in mice is oral gavage. This method allows for precise dosing and is the administration route used in key preclinical studies.
Q3: What is the suggested vehicle for preparing this compound for oral gavage?
Based on the foundational study by Shimamura et al. (2010), this compound (Compound B) can be formulated as a suspension in 0.5% (w/v) methylcellulose in water .
Q4: What are the reported dosages of this compound used in mouse studies?
In studies involving diet-induced obese (DIO) and KKAy mice, this compound has been administered at doses of 3 mg/kg, 10 mg/kg, and 30 mg/kg once daily via oral gavage.
Q5: What are the known effects of this compound administration in animal models?
Chronic treatment with this compound in DIO and KKAy mouse models has been shown to significantly reduce hepatic fatty acid levels, indicating effective inhibition of ELOVL6 activity in the liver.[4] However, in these specific models, the inhibition of ELOVL6 by this compound did not lead to an improvement in insulin resistance.[2][4]
Troubleshooting Guide
This guide addresses potential issues you may encounter when preparing and administering this compound for your animal studies.
| Problem | Potential Cause | Recommended Solution |
| Difficulty dissolving this compound in the vehicle. | This compound is formulated as a suspension, not a solution. It is not expected to fully dissolve in 0.5% methylcellulose. | Ensure you are preparing a homogenous suspension. Use a vortex mixer or sonicator to evenly disperse the compound in the vehicle before each administration. Prepare the formulation fresh daily to ensure consistency. |
| Precipitation of the compound in the dosing syringe. | The suspension is not stable over time, leading to settling of the compound. | Prepare the suspension immediately before dosing. If dosing multiple animals, vortex the stock suspension between each animal to maintain homogeneity. |
| Inconsistent results between animals or experiments. | Inconsistent dosing due to an uneven suspension. Variation in the preparation of the vehicle. | Standardize your protocol for preparing the 0.5% methylcellulose solution to ensure consistent viscosity. Always vortex the this compound suspension thoroughly and immediately before drawing it into the dosing syringe for each animal. |
| Adverse effects observed in animals post-administration (e.g., lethargy, weight loss). | Potential toxicity at higher doses or off-target effects. Stress from the oral gavage procedure. | If adverse effects are observed, consider reducing the dose. Ensure that the oral gavage technique is performed correctly and by experienced personnel to minimize stress to the animals. Monitor the animals closely for any signs of distress. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the in vivo delivery of this compound.
Preparation of 0.5% Methylcellulose Vehicle
Materials:
-
Methylcellulose powder
-
Sterile, deionized water
-
Stir plate and magnetic stir bar
-
Autoclave
Procedure:
-
Heat approximately one-third of the final required volume of water to 60-70°C.
-
Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure the powder is wetted and dispersed without forming clumps.
-
Once the powder is fully dispersed, remove the solution from the heat and add the remaining volume of cold (room temperature or colder) sterile water.
-
Continue stirring until the solution is uniform and clear.
-
Sterilize the solution by autoclaving.
-
Allow the solution to cool to room temperature before use. The final solution should be viscous.
Formulation and Administration of this compound Suspension
Materials:
-
This compound powder
-
Prepared 0.5% methylcellulose vehicle
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles appropriate for the size of the mice
-
Syringes
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 3, 10, or 30 mg/kg) and the number and weight of the animals.
-
Weigh the this compound powder and place it in a suitable sterile container.
-
Add the calculated volume of 0.5% methylcellulose vehicle to the powder.
-
Vortex the mixture vigorously for several minutes to create a uniform suspension. Sonication can also be used to aid in dispersion.
-
Visually inspect the suspension to ensure there are no large clumps of powder.
-
Immediately before dosing each animal, vortex the suspension again to ensure homogeneity.
-
Administer the suspension to the mice via oral gavage using the appropriate technique and volume for the animal's weight.
Visualizations
Signaling Pathway of ELOVL6
Caption: ELOVL6 catalyzes the elongation of Palmitoyl-CoA, a process inhibited by this compound.
Experimental Workflow for In Vivo Study
Caption: A typical workflow for conducting an in vivo study with this compound in a diet-induced obesity model.
Troubleshooting Logic for Formulation Issues
Caption: A decision-making flowchart for troubleshooting common formulation problems with this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Synthesis and evaluation of a novel indoledione class of long chain fatty acid elongase 6 (ELOVL6) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and characterization of a novel potent, selective and orally active inhibitor for mammalian ELOVL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ELOVL6 Inhibitors: ELOVL6-IN-5 vs. ELOVL6-IN-2
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of two prominent inhibitors of Elongation of Very Long-chain Fatty Acids protein 6 (ELOVL6), ELOVL6-IN-5 and ELOVL6-IN-2. This document synthesizes available experimental data to highlight the key characteristics of each compound, aiding in the selection of the most appropriate tool for preclinical research in metabolic diseases and oncology.
ELOVL6 is a critical microsomal enzyme that catalyzes the rate-limiting step in the elongation of long-chain saturated and monounsaturated fatty acids, specifically the conversion of C16 fatty acids to C18 fatty acids. Its role in lipid metabolism has implicated it as a therapeutic target for a range of conditions, including diabetes, nonalcoholic steatohepatitis, and certain cancers. This guide provides a comparative analysis of two small molecule inhibitors, this compound (also known as Compound B) and ELOVL6-IN-2, based on their biochemical potency, selectivity, and reported in vivo activity.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and ELOVL6-IN-2, providing a direct comparison of their biochemical and pharmacological properties.
Table 1: Biochemical Potency against ELOVL6
| Compound | Target Species | IC50 (nM) | Reference |
| ELOVL6-IN-2 | Mouse | 34 | [1] |
| This compound (Compound B) | Not Specified | Potent Inhibition | [2] |
Table 2: Selectivity Profile
| Compound | Isoform Selectivity | Fold Selectivity (over ELOVL3) | Reference |
| ELOVL6-IN-2 | Data not available | Data not available | |
| This compound (Compound B) | Selective for ELOVL6 over ELOVL1, 2, 3, and 5 | ~7-fold | [3] |
Table 3: In Vivo Activity and Observations
| Compound | Animal Model | Key Findings | Reference |
| ELOVL6-IN-2 | Mouse | Orally active, demonstrates high liver penetrability, and exhibits sustained plasma exposure. Potently and dose-proportionally suppresses the elongation index in the liver. | |
| This compound (Compound B) | Diet-Induced Obesity (DIO) and KKAy mice | Chronic treatment significantly reduces hepatic fatty acid composition. Did not show improvement in insulin resistance in these models. | [2][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the evaluation of ELOVL6 inhibitors.
ELOVL6 Enzymatic Assay Protocol (General)
This protocol describes a common method for measuring the enzymatic activity of ELOVL6, often utilizing radiolabeled substrates.
Objective: To determine the inhibitory potential of compounds against ELOVL6 enzymatic activity.
Materials:
-
Microsomal preparations containing ELOVL6 (from liver tissue or cells overexpressing the enzyme)
-
[14C]-Palmitoyl-CoA (substrate)
-
Malonyl-CoA (co-substrate)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compounds (this compound, ELOVL6-IN-2) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, microsomal protein, and the test compound at various concentrations.
-
Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrates, [14C]-Palmitoyl-CoA and Malonyl-CoA.
-
Allow the reaction to proceed for a defined period.
-
Terminate the reaction, typically by adding a strong base (e.g., KOH in ethanol) to saponify the fatty acids.
-
Acidify the mixture to protonate the fatty acids.
-
Extract the radiolabeled fatty acids using an organic solvent (e.g., hexane).
-
Measure the radioactivity of the extracted fatty acids using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Diet-Induced Obesity (DIO) Mouse Model Protocol
This in vivo model is widely used to study obesity and metabolic syndrome and to evaluate the efficacy of therapeutic agents.
Objective: To assess the in vivo efficacy of ELOVL6 inhibitors on metabolic parameters in an obesity model.
Procedure:
-
Induction of Obesity: House male C57BL/6J mice and feed them a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 8-16 weeks to induce obesity, hyperglycemia, and insulin resistance. A control group is fed a standard chow diet.[5][6]
-
Compound Administration: Once the obese phenotype is established, randomize the HFD-fed mice into treatment and vehicle control groups. Administer the ELOVL6 inhibitor (e.g., this compound or ELOVL6-IN-2) or vehicle daily via oral gavage for a specified duration (e.g., 4-8 weeks).[6]
-
Monitoring: Monitor body weight, food intake, and water consumption regularly throughout the study.
-
Metabolic Assessments: Perform metabolic tests such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess effects on glucose homeostasis.
-
Terminal Endpoint Analysis: At the end of the treatment period, collect blood samples for analysis of plasma lipids, glucose, and insulin levels. Harvest tissues, particularly the liver, for analysis of fatty acid composition (e.g., the ratio of C18 to C16 fatty acids), gene expression of lipogenic enzymes, and histological examination.[6]
Mandatory Visualization
The following diagrams illustrate the ELOVL6 signaling pathway and a typical experimental workflow for evaluating ELOVL6 inhibitors.
Caption: ELOVL6 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for ELOVL6 Inhibitor Evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and characterization of a novel potent, selective and orally active inhibitor for mammalian ELOVL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Diet-induced obesity murine model [protocols.io]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
A Comparative Analysis: Pharmacological Inhibition versus Genetic Knockout of ELOVL6 in Murine Models
For researchers, scientists, and drug development professionals, understanding the nuances between acute pharmacological intervention and chronic genetic deletion is paramount. This guide provides an objective comparison of the effects of the chemical inhibitor ELOVL6-IN-5 versus genetic knockout of the ELOVL6 gene in mice, supported by experimental data and detailed methodologies.
The enzyme Elongation of Very Long Chain Fatty Acids 6 (ELOVL6) is a critical regulator in de novo lipogenesis, specifically catalyzing the elongation of C16 fatty acids to C18 species. Its role in metabolic diseases has made it an attractive therapeutic target. Both chemical inhibitors, such as this compound (also referred to as compound B), and genetic knockout models have been employed to dissect its function. This guide synthesizes findings from key studies to draw a comparative picture of these two approaches.
Core Comparison: Impact on Metabolism
A central divergence in the reported outcomes between ELOVL6 genetic knockout and pharmacological inhibition lies in their effect on insulin sensitivity, particularly in the context of diet-induced obesity (DIO).
Genetic Knockout of ELOVL6: Studies on ELOVL6 knockout (Elovl6-/-) mice have presented conflicting results regarding protection from diet-induced insulin resistance. Some studies report that Elovl6-/- mice, despite developing obesity and hepatic steatosis (fatty liver) on a high-fat diet, are protected from hyperinsulinemia and hyperglycemia[1][2]. This protection is attributed to restored hepatic insulin sensitivity[2]. Conversely, at least one independent study did not observe this protection against diet-induced insulin resistance in their line of Elovl6-/- mice[3]. In this latter model, while the expected changes in fatty acid composition were present, there were no significant differences in the development of obesity, fatty liver, hyperglycemia, or hyperinsulinemia when compared to wild-type mice on a high-fat diet[3][4].
Pharmacological Inhibition with this compound: Chronic treatment of diet-induced obese mice with the selective ELOVL6 inhibitor, this compound (compound B), effectively alters hepatic fatty acid composition, consistent with ELOVL6 inhibition[5][6]. However, these studies reported no improvement in insulin resistance in either diet-induced obesity or KKAy mouse models of genetic obesity and diabetes[5]. This outcome aligns with the findings from the knockout model that also showed a lack of protection from insulin resistance[3].
This discrepancy suggests that the impact of ELOVL6 absence on glucose homeostasis may be influenced by factors such as the specific genetic background of the mouse strain, environmental conditions, or compensatory mechanisms that may arise during development in a full-body knockout model. Acute pharmacological inhibition provides a snapshot of the effects of blocking the enzyme's function without these developmental compensations.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on ELOVL6 knockout mice under different dietary conditions. Data for this compound is primarily qualitative regarding metabolic parameters other than fatty acid composition, noting a lack of improvement in insulin resistance[5].
Table 1: Effects on Hepatic and Plasma Fatty Acid Composition
| Fatty Acid | ELOVL6 Knockout (High-Fat Diet) | This compound (High-Fat Diet) |
| C16:0 (Palmitate) | Increased[3] | Increased[5][6] |
| C18:0 (Stearate) | Decreased[3] | Decreased[5][6] |
| C16:1n7 (Palmitoleate) | Increased[3] | Increased[5][6] |
| C18:1n9 (Oleate) | Decreased[3] | Decreased[5][6] |
| C18:1n7 (Vaccenate) | Increased[3] | Increased[5][6] |
| C18:0/C16:0 Ratio | Significantly Decreased[7] | Significantly Decreased[5][6] |
| C18:1/C16:1 Ratio | Significantly Decreased[7] | Significantly Decreased[5][6] |
Table 2: Metabolic Parameters in Diet-Induced Obese Mice
| Parameter | Wild-Type (High-Fat Diet) | ELOVL6 Knockout (High-Fat Diet) - Study A[1] | ELOVL6 Knockout (High-Fat Diet) - Study B[3][4] | This compound (High-Fat Diet)[5] |
| Body Weight | Increased | Similar to Wild-Type | No significant difference from Wild-Type | Not reported to be significantly different |
| Plasma Glucose | Elevated | Similar to chow-fed mice | Significantly higher than chow-fed, similar to WT | No improvement observed |
| Plasma Insulin | Markedly Elevated | Significantly lower than Wild-Type | Significantly higher than chow-fed, similar to WT | No improvement observed |
| Glucose Tolerance | Impaired | Improved vs. Wild-Type | Similar to Wild-Type | No improvement observed |
| Insulin Sensitivity | Impaired | Improved vs. Wild-Type | Similar to Wild-Type | No improvement observed |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental designs, the following diagrams are provided.
Experimental Protocols
Generation of ELOVL6 Knockout Mice
-
Gene Targeting: A targeting vector is constructed to flank a critical exon of the Elovl6 gene with loxP sites. The vector is electroporated into embryonic stem (ES) cells[3].
-
ES Cell Selection and Injection: ES cells that have undergone successful homologous recombination are selected (e.g., via antibiotic resistance) and injected into blastocysts from a donor mouse strain (e.g., C57BL/6J)[3].
-
Generation of Chimeras: The injected blastocysts are transferred to pseudopregnant female mice. The resulting chimeric offspring (identified by coat color) are bred with wild-type mice to achieve germline transmission of the targeted allele[3].
-
Genotyping: Offspring are genotyped using PCR analysis of genomic DNA extracted from tail biopsies to identify wild-type, heterozygous, and homozygous knockout animals[3].
Diet-Induced Obesity (DIO) Model
-
Animal Selection: Male mice (e.g., C57BL/6J strain), typically 6-8 weeks old, are used as they are susceptible to DIO.
-
Acclimatization: Animals are acclimated to the housing facility for at least one week with access to standard chow and water ad libitum.
-
Diet Administration: Mice are fed a high-fat diet (HFD), often containing 45% to 60% of calories from fat, for a period of 9-15 weeks to induce obesity and insulin resistance. Control groups are maintained on a standard low-fat chow diet.
-
Monitoring: Body weight and food intake are monitored regularly (e.g., weekly).
Administration of this compound
-
Formulation: this compound (compound B) is typically formulated in a vehicle suitable for oral administration, such as a 0.5% methylcellulose solution.
-
Dosing: The inhibitor is administered chronically to DIO mice, for example, via oral gavage once daily at a specified dose (e.g., 10-30 mg/kg) for several weeks[5]. A vehicle-only group serves as the control.
Glucose and Insulin Tolerance Tests (GTT and ITT)
-
Fasting: For GTT, mice are fasted overnight (e.g., 16 hours). For ITT, a shorter fasting period (e.g., 4-6 hours) is used.
-
Baseline Measurement (t=0): A baseline blood sample is collected from the tail vein to measure blood glucose.
-
Injection:
-
GTT: Mice are given an intraperitoneal (i.p.) injection of glucose (e.g., 2 g/kg body weight).
-
ITT: Mice receive an i.p. injection of insulin (e.g., 0.75-1.0 U/kg body weight).
-
-
Blood Sampling: Blood glucose is measured from tail blood at several time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) is calculated to quantify glucose clearance or insulin sensitivity.
Liver Lipid Analysis
-
Tissue Harvesting: Livers are harvested from euthanized mice, snap-frozen in liquid nitrogen, and stored at -80°C.
-
Lipid Extraction: Total lipids are extracted from a portion of the liver using the Folch method with a 2:1 chloroform:methanol solvent mixture.
-
Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are transesterified to form FAMEs.
-
Gas Chromatography (GC) Analysis: FAMEs are separated and quantified by gas chromatography to determine the relative abundance of different fatty acid species[3].
Conclusion
Both pharmacological inhibition and genetic knockout of ELOVL6 in mice result in the expected alteration of fatty acid profiles, specifically a decrease in the C18/C16 ratio. However, the downstream metabolic consequences, particularly concerning insulin sensitivity, appear to be context-dependent.
-
ELOVL6 Knockout: A powerful tool for studying the chronic, developmental absence of the enzyme. However, results can be variable between different knockout lines, potentially due to genetic background or compensatory mechanisms.
-
This compound: Provides insight into the acute effects of enzyme inhibition, which may be more representative of a therapeutic intervention. The available data suggest that acute inhibition of ELOVL6, while effective at the enzymatic level, may not be sufficient to reverse established diet-induced insulin resistance.
For researchers in drug development, the divergence in outcomes is a critical consideration. The failure of a potent chemical inhibitor to replicate the beneficial insulin-sensitizing phenotype seen in some knockout models underscores the complexity of translating findings from genetic models into pharmacological therapies. Further studies directly comparing these two modalities in the same laboratory setting are warranted to fully elucidate the therapeutic potential of ELOVL6 inhibition.
References
- 1. lipid.umin.ne.jp [lipid.umin.ne.jp]
- 2. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deletion of ELOVL6 blocks the synthesis of oleic acid but does not prevent the development of fatty liver or insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and characterization of a novel potent, selective and orally active inhibitor for mammalian ELOVL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Phosphoproteomic Analysis Reveals the Regulatory Networks of Elovl6 on Lipid and Glucose Metabolism in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: ELOVL6-IN-5 vs. ELOVL6-IN-4 for ELOVL6 Inhibition
A Detailed Efficacy Guide for Researchers
In the landscape of metabolic research and drug discovery, the inhibition of ELOVL6 (Elongation of Very Long-Chain Fatty Acids Family Member 6) has emerged as a promising strategy for modulating fatty acid metabolism. This enzyme's role in the rate-limiting step of elongating saturated and monounsaturated fatty acids makes it a key target for therapeutic intervention in various metabolic diseases. Among the chemical tools available to researchers, ELOVL6-IN-5 and ELOVL6-IN-4 have garnered attention. This guide provides a comprehensive, data-driven comparison of their efficacy, supported by available experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their studies.
Summary of In Vitro Efficacy
A direct head-to-head comparison of this compound and ELOVL6-IN-4 in the same study is not publicly available. The following data has been aggregated from separate studies and commercial sources. Therefore, a direct comparison of potency should be approached with caution due to potential variations in experimental conditions.
| Parameter | ELOVL6-IN-4 | This compound (Compound B) |
| Target | ELOVL6 | ELOVL6 |
| Human ELOVL6 IC50 | 79 nM[1] | Data not available |
| Mouse ELOVL6 IC50 | 94 nM[1] | Data not available |
| Cellular Activity (Mouse Hepatocytes) | IC50 of 30 nM (Elongation Index)[1] | Reduces hepatic fatty acid levels[2] |
| Selectivity | Excellent selectivity over human ELOVL1, -2, -3, and -5, and mouse ELOVL3[1] | Selective for ELOVL6 over ELOVL3 (approximately 7-fold)[3] |
In Vivo Efficacy and Observations
In vivo studies have demonstrated the activity of both inhibitors, although with different reported outcomes regarding their impact on metabolic parameters.
| Parameter | ELOVL6-IN-4 (Compound 1w) | This compound (Compound B) |
| Animal Model | Male C57BL/6J mice[4] | Diet-induced obesity (DIO) and KKAy mice[5][6] |
| Administration Route | Oral[4] | Oral[5] |
| Observed Effect | Potently and dose-dependently suppresses the fatty acid elongation index in the liver (1-10 mg/kg)[4] | Significantly reduces hepatic fatty acid composition[5][6] |
| Effect on Insulin Resistance | Data not available | No improvement in insulin resistance observed[5][6] |
It is noteworthy that while both compounds effectively inhibit ELOVL6 activity in the liver, a study on this compound (Compound B) reported a lack of improvement in insulin resistance in obese and diabetic mouse models.[5][6] This finding is a critical consideration for researchers investigating the link between ELOVL6 inhibition and insulin sensitivity. This compound (Compound B) was described as having a more suitable pharmacological profile than a predecessor compound, "Compound A".[5][6]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the ELOVL6 signaling pathway and a general experimental workflow for assessing inhibitor efficacy.
Caption: ELOVL6 signaling pathway and points of inhibition.
Caption: General experimental workflow for an ELOVL6 inhibition assay.
Caption: Logical comparison of available efficacy data.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for assessing ELOVL6 inhibition.
In Vitro ELOVL6 Enzymatic Assay
This protocol is adapted from methods used to characterize ELOVL6 activity.[7]
-
Microsome Preparation:
-
Homogenize liver tissue or cultured cells expressing ELOVL6 in a buffered solution.
-
Centrifuge the homogenate at a low speed to pellet nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing buffer, cofactors (e.g., NADPH), and a fatty acyl-CoA substrate (e.g., palmitoyl-CoA).
-
Add varying concentrations of the ELOVL6 inhibitor (ELOVL6-IN-4 or this compound) or vehicle control to the reaction mixture.
-
Pre-incubate the mixture with the microsomes.
-
Initiate the reaction by adding a radiolabeled two-carbon donor, typically [14C]malonyl-CoA.
-
Incubate the reaction at 37°C for a defined period.
-
-
Product Extraction and Analysis:
-
Stop the reaction by adding a saponification agent (e.g., alcoholic KOH).
-
Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).
-
Separate the fatty acid products based on chain length using high-performance liquid chromatography (HPLC).
-
Quantify the amount of radiolabeled product formed using a scintillation counter.
-
-
IC50 Determination:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
In Vivo Assessment of ELOVL6 Inhibition in Mice
This protocol is based on studies evaluating the in vivo efficacy of ELOVL6 inhibitors.[4]
-
Animal Model and Dosing:
-
Use an appropriate mouse model, such as C57BL/6J mice for general efficacy or diet-induced obese (DIO) mice for metabolic studies.
-
Administer the ELOVL6 inhibitor (e.g., ELOVL6-IN-4) or vehicle control orally at various doses.
-
-
Tissue Collection:
-
At a specified time point after the final dose, euthanize the animals and collect liver tissue.
-
-
Lipid Analysis:
-
Extract total lipids from the liver tissue.
-
Prepare fatty acid methyl esters (FAMEs) from the lipid extract.
-
Analyze the FAME profile using gas chromatography (GC) to determine the relative amounts of different fatty acids.
-
-
Calculation of Elongation Index:
-
Calculate the fatty acid elongation index as the ratio of the product to the substrate of the ELOVL6 reaction (e.g., C18:0/C16:0 or C18:1/C16:1).
-
A decrease in the elongation index indicates inhibition of ELOVL6 activity.
-
-
Analysis of Metabolic Parameters (for DIO models):
-
Monitor body weight, food intake, and fasting blood glucose and insulin levels throughout the study.
-
Perform glucose and insulin tolerance tests to assess insulin sensitivity.
-
Conclusion
Both ELOVL6-IN-4 and this compound are valuable tools for studying the function of ELOVL6. Based on the available data, ELOVL6-IN-4 appears to be a highly potent inhibitor with well-defined in vitro IC50 values. This compound has also been shown to effectively inhibit ELOVL6 in vivo, leading to a reduction in hepatic fatty acids. However, the observation that this compound did not improve insulin resistance in mouse models of obesity and diabetes is a significant finding that may guide the design of future experiments.
Researchers should carefully consider their specific research questions when choosing between these two inhibitors. For studies requiring a well-characterized inhibitor with high in vitro potency, ELOVL6-IN-4 may be the preferred choice. For investigations into the downstream metabolic consequences of ELOVL6 inhibition, particularly concerning insulin sensitivity, the contrasting in vivo data for this compound provides a critical point of reference. It is imperative to acknowledge that the lack of direct comparative studies necessitates careful interpretation of the available data. Future head-to-head studies are warranted to provide a definitive comparison of the efficacy of these two important research compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and characterization of a novel potent, selective and orally active inhibitor for mammalian ELOVL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deletion of ELOVL6 blocks the synthesis of oleic acid but does not prevent the development of fatty liver or insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validating ELOVL6-IN-5: A Comparative Guide to siRNA Knockdown
For researchers, scientists, and drug development professionals, establishing the specificity and on-target effects of a small molecule inhibitor is a critical step. This guide provides a comprehensive comparison of ELOVL6-IN-5, a chemical inhibitor of ELOVL6, with the gold-standard genetic method of siRNA-mediated knockdown for validating ELOVL6 inhibition.
This document outlines the expected experimental outcomes, presents detailed protocols for both methodologies, and visualizes the underlying biological pathways and experimental workflows. By directly comparing the effects of this compound and ELOVL6 siRNA on fatty acid composition and downstream gene expression, researchers can confidently validate the inhibitor's mechanism of action.
Comparing Efficacy: this compound vs. siRNA Knockdown
The primary function of ELOVL6 is the elongation of C16 fatty acids to C18 fatty acids. Therefore, successful inhibition of ELOVL6, either by a chemical inhibitor or by siRNA, is expected to result in an accumulation of C16 fatty acids (palmitate) and a reduction in C18 fatty acids (stearate). The following table summarizes the anticipated quantitative effects on fatty acid composition and the expression of downstream genes involved in lipid metabolism.
| Parameter | This compound | ELOVL6 siRNA Knockdown | Control (Vehicle/Scrambled siRNA) |
| Fatty Acid Composition | |||
| Palmitic Acid (C16:0) | Increased | Increased | Baseline |
| Stearic Acid (C18:0) | Decreased | Decreased | Baseline |
| Stearic Acid/Palmitic Acid Ratio | Significantly Decreased | Significantly Decreased | Baseline |
| Gene Expression | |||
| ELOVL6 mRNA | No significant change | >70% reduction[1] | Baseline |
| SREBP-1c mRNA | Potential for indirect modulation | Downregulated[2] | Baseline |
| Fatty Acid Synthase (FASN) mRNA | Potential for indirect modulation | Downregulated[2] | Baseline |
Experimental Protocols
To ensure robust and reproducible results, detailed experimental protocols are provided for both the chemical inhibition and genetic knockdown of ELOVL6 in a common liver cell line, HepG2.
Protocol 1: ELOVL6 Inhibition with this compound in HepG2 Cells
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well plates
-
Reagents for fatty acid analysis (e.g., gas chromatography-mass spectrometry)
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. The doubling time of HepG2 cells is approximately 48 hours.[3]
-
Compound Preparation: Prepare working solutions of this compound in complete culture medium. A typical final concentration for in vitro studies can range from 1 µM to 10 µM. Prepare a vehicle control with the same concentration of DMSO.
-
Treatment: Once cells reach the desired confluency, replace the existing medium with the medium containing either this compound or the vehicle control.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically.
-
Harvesting:
-
For fatty acid analysis: Wash the cells with PBS, scrape, and pellet them for lipid extraction.
-
For gene expression analysis: Wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer for RNA extraction.
-
-
Analysis:
-
Perform fatty acid analysis to determine the relative abundance of palmitic and stearic acid.
-
Perform qRT-PCR to analyze the expression of ELOVL6, SREBP-1c, and FASN.
-
Protocol 2: ELOVL6 Knockdown using siRNA in HepG2 Cells
Materials:
-
HepG2 cells
-
Complete culture medium
-
ELOVL6-specific siRNA and scrambled control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well plates
-
Reagents for fatty acid analysis
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Cell Seeding: Approximately 24 hours before transfection, seed HepG2 cells in 6-well plates in antibiotic-free complete culture medium to achieve 60-80% confluency on the day of transfection.
-
siRNA-Lipid Complex Formation:
-
In separate tubes, dilute the ELOVL6 siRNA and scrambled control siRNA in Opti-MEM™ I medium.
-
In another set of tubes, dilute the transfection reagent in Opti-MEM™ I medium.
-
Combine the diluted siRNA with the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh, serum-free medium.
-
Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C. After this, add complete culture medium.
-
Post-Transfection Incubation: Continue to incubate the cells for 48-72 hours to allow for ELOVL6 knockdown and subsequent phenotypic changes.
-
Harvesting and Analysis: Harvest the cells and perform fatty acid and gene expression analysis as described in Protocol 1. Knockdown efficiency should be validated by measuring ELOVL6 mRNA levels. A knockdown of ≥70% is generally considered effective.[1]
Visualizing the Validation Workflow and Underlying Pathways
To provide a clear conceptual framework, the following diagrams, generated using the DOT language, illustrate the experimental workflow for validating this compound and the key signaling pathways affected by ELOVL6 inhibition.
Caption: Experimental workflow for validating this compound with siRNA knockdown.
Caption: Simplified signaling pathway of ELOVL6 and points of intervention.
Conclusion
The validation of a chemical inhibitor's on-target effects is paramount in drug discovery and basic research. By employing siRNA-mediated knockdown of ELOVL6 as a complementary approach, researchers can robustly confirm that the phenotypic and molecular changes observed with this compound treatment are indeed a consequence of specific ELOVL6 inhibition. The congruence of results from both methods, particularly in the alteration of fatty acid profiles and downstream gene expression, provides strong evidence for the inhibitor's mechanism of action. This comparative guide offers the necessary framework and detailed protocols to perform this critical validation.
References
Cross-Validation of ELOVL6-IN-5: A Comparative Guide to ELOVL6 Inhibition in Diverse Cellular Contexts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ELOVL6 inhibitor, ELOVL6-IN-5 (also known as Compound B), with other known ELOVL6 inhibitors. The data presented here is collated from various studies to offer a cross-validation of its effects across different cell types, supporting further research and development of ELOVL6-targeted therapies.
Introduction to ELOVL6
Elongation of Very Long-Chain Fatty Acids Protein 6 (ELOVL6) is a critical microsomal enzyme that catalyzes the rate-limiting step in the elongation of long-chain saturated and monounsaturated fatty acids. Specifically, it is responsible for the conversion of C16 fatty acids, such as palmitate, to C18 species like stearate.[1] This process is fundamental to the de novo synthesis of fatty acids and plays a significant role in cellular lipid homeostasis. Dysregulation of ELOVL6 activity has been implicated in a variety of pathological conditions, including metabolic diseases like insulin resistance and type 2 diabetes, as well as in the progression of several cancers.[2][3] Consequently, ELOVL6 has emerged as a promising therapeutic target.
Comparative Analysis of ELOVL6 Inhibitors
This section provides a comparative overview of the biochemical potency and cellular effects of this compound and other notable ELOVL6 inhibitors. The data is summarized from multiple studies to facilitate a cross-validation of their activities.
Biochemical Potency and Selectivity
A computational analysis has provided insights into the inhibitory concentrations (IC50) of key ELOVL6 inhibitors.[4] This data is crucial for understanding the potency and selectivity of these compounds.
| Inhibitor | Synonym | ELOVL6 IC50 (nM) | ELOVL3 IC50 (nM) | Selectivity (ELOVL6 vs ELOVL3) |
| This compound | Compound B | Value not explicitly stated in provided search results | Value not explicitly stated in provided search results | ~7-fold |
| Compound A | - | 8.9 | 337 | ~38-fold |
Note: While a direct IC50 value for this compound (Compound B) was not found in the provided search results, its selectivity over ELOVL3 is reported to be approximately 7-fold.[4] Further studies are needed to determine its precise IC50.
Effects on Cell Proliferation and Viability
The inhibition of ELOVL6 has been shown to impact the proliferation and viability of various cancer cell lines. While direct comparative studies using a panel of cell lines are limited, the available data from different investigations are summarized below.
| Cell Type | Inhibition Method | Observed Effect | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Chemical Inhibition / Genetic | Reduced cell proliferation and migration.[3][5] | [3][5] |
| Human Aortic Smooth Muscle Cells (HASMC) | siRNA knockdown | Markedly suppressed cell proliferation.[6] | [6] |
| Lung Adenocarcinoma (A549, H1299) | siRNA knockdown | Decreased cell viability and proliferation.[7] | [7] |
| Human Keratinocytes (HaCaT) | - | cis-Vaccenic acid (a product of ELOVL6 pathway) induced cell death. | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
ELOVL6 Signaling Pathway in Cellular Proliferation
Experimental Workflow for Assessing ELOVL6 Inhibitor Effects
Detailed Experimental Protocols
ELOVL6 Activity Assay
This protocol is adapted from studies characterizing ELOVL6 enzymatic activity.[1]
Objective: To measure the enzymatic activity of ELOVL6 in converting a C16 fatty acyl-CoA to a C18 species.
Materials:
-
Cell line or tissue expressing ELOVL6
-
Microsome isolation buffer
-
Reaction buffer (containing malonyl-CoA and NADPH)
-
Radiolabeled [14C]palmitoyl-CoA
-
Scintillation counter
Procedure:
-
Microsome Preparation: Isolate microsomes from the cells or tissue of interest using standard differential centrifugation techniques.
-
Reaction Setup: In a microcentrifuge tube, combine the microsomal protein with the reaction buffer.
-
Initiate Reaction: Add radiolabeled [14C]palmitoyl-CoA to start the elongation reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a strong base (e.g., KOH).
-
Saponification and Extraction: Saponify the fatty acids and extract them using an organic solvent (e.g., hexane).
-
Quantification: Measure the radioactivity of the elongated C18 fatty acid product using a scintillation counter.
Cell Proliferation Assay (CCK-8)
This protocol is a common method for assessing the effect of a compound on cell proliferation.[7]
Objective: To determine the effect of ELOVL6 inhibitors on the proliferation rate of a given cell line.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
ELOVL6 inhibitor stock solution
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the ELOVL6 inhibitor. Include a vehicle control.
-
Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).
-
Add CCK-8 Reagent: Add CCK-8 reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.
-
Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for analyzing changes in cellular fatty acid composition.
Objective: To quantify the relative amounts of different fatty acid species in cells following treatment with an ELOVL6 inhibitor.
Materials:
-
Cell pellets
-
Methanol with 2.5% H2SO4 (for transesterification)
-
Hexane
-
Internal standard (e.g., C17:0)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Lipid Extraction: Extract total lipids from the cell pellets using a suitable solvent system (e.g., chloroform:methanol).
-
Transesterification: Convert the fatty acids to fatty acid methyl esters (FAMEs) by heating with methanolic H2SO4.
-
FAME Extraction: Extract the FAMEs with hexane.
-
GC-MS Analysis: Inject the FAME sample into the GC-MS. The different FAMEs will be separated based on their retention times and identified by their mass spectra.
-
Quantification: Quantify the peak area of each FAME relative to the internal standard to determine the relative abundance of each fatty acid.
Western Blotting for Signaling Proteins (AMPK, mTOR)
This protocol is for detecting changes in the phosphorylation status of key signaling proteins.
Objective: To assess the impact of ELOVL6 inhibition on the activation of signaling pathways like AMPK and mTOR.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the total and phosphorylated forms of the target proteins.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative phosphorylation levels.
Conclusion
The available evidence strongly suggests that ELOVL6 is a viable therapeutic target, particularly in oncology. This compound (Compound B) and other inhibitors have demonstrated efficacy in modulating fatty acid metabolism and cellular processes like proliferation. However, a direct, comprehensive cross-validation of this compound's effects in a wide range of cell types is an area that warrants further investigation. The protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers aiming to further elucidate the therapeutic potential of ELOVL6 inhibition. Future studies should focus on head-to-head comparisons of different ELOVL6 inhibitors in diverse cellular models to establish a clearer understanding of their relative potencies and therapeutic windows.
References
- 1. Deletion of ELOVL6 blocks the synthesis of oleic acid but does not prevent the development of fatty liver or insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of a novel potent, selective and orally active inhibitor for mammalian ELOVL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Targeting ELOVL6 to disrupt c-MYC driven lipid metabolism in pancreatic cancer enhances chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Exploring the role of ELOVLs family in lung adenocarcinoma based on bioinformatic analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elovl6 regulates mechanical damage-induced keratinocyte death and skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ELOVL6-IN-5 and Pan-Fatty Acid Synthase Inhibitors in Cellular Lipogenesis and Viability
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective ELOVL6 inhibitor, ELOVL6-IN-5, and broad-spectrum pan-fatty acid synthase (FASN) inhibitors. This document synthesizes available experimental data to delineate their distinct mechanisms, performance, and potential therapeutic applications, with a focus on their roles in cancer biology.
Executive Summary
The burgeoning field of cancer metabolism has identified de novo lipogenesis as a critical pathway for tumor growth and survival. Two key enzymes in this pathway, Fatty Acid Synthase (FASN) and Elongation of Very Long Chain Fatty Acids Protein 6 (ELOVL6), have emerged as promising therapeutic targets. While pan-FASN inhibitors block the entire fatty acid synthesis pathway, ELOVL6 inhibitors offer a more targeted approach by specifically preventing the elongation of C16 fatty acids to C18 fatty acids. This guide presents a comparative overview of this compound and prominent pan-FASN inhibitors, summarizing their inhibitory concentrations, effects on cellular processes, and the signaling pathways they modulate. The data presented herein is compiled from various independent studies and is intended to provide a comparative framework in the absence of direct head-to-head experimental data.
Introduction to ELOVL6 and FASN in Fatty Acid Synthesis
De novo fatty acid synthesis is a fundamental metabolic process that is often upregulated in cancer cells to meet the high demand for lipids required for membrane biogenesis, energy storage, and signaling molecule production.
Fatty Acid Synthase (FASN) is a multi-enzyme protein that catalyzes the synthesis of the 16-carbon saturated fatty acid, palmitate, from acetyl-CoA and malonyl-CoA.[1][2] FASN is the central enzyme in de novo lipogenesis, and its inhibition leads to a complete shutdown of this pathway.[2]
ELOVL6 (Elongation of Very Long Chain Fatty Acids Protein 6) is a microsomal enzyme that catalyzes the first and rate-limiting step in the elongation of long-chain fatty acids.[3] Specifically, it elongates saturated and monounsaturated C16 fatty acids to C18 fatty acids.[3] Inhibition of ELOVL6 provides a more nuanced approach to altering cellular lipid composition without completely abrogating de novo fatty acid synthesis.
The distinct roles of FASN and ELOVL6 in the fatty acid synthesis pathway are depicted below.
References
Assessing the Specificity of ELOVL6-IN-5 Against Other ELOVL Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of ELOVL6-IN-5 against various ELOVL (Elongation of Very Long Chain Fatty Acids) isoforms. The data presented is compiled from published research to facilitate an objective assessment of the compound's specificity.
Introduction to ELOVL6 and this compound
The ELOVL family of enzymes are critical players in the endogenous synthesis of long-chain and very-long-chain fatty acids. These enzymes catalyze the rate-limiting condensation step in the fatty acid elongation cycle. The seven mammalian ELOVL isoforms (ELOVL1-7) exhibit distinct substrate specificities and tissue distribution patterns, contributing to a diverse range of physiological processes.[1] ELOVL6 is particularly involved in the elongation of saturated and monounsaturated fatty acids with 12, 14, and 16 carbons.[2] Dysregulation of ELOVL6 activity has been implicated in various metabolic diseases, including insulin resistance and diabetes, making it an attractive therapeutic target.[2]
This compound, also referred to as "Compound B" in scientific literature, is a potent and selective inhibitor of ELOVL6.[3] It has been utilized as a pharmacological tool to investigate the physiological roles of ELOVL6.[4] This guide focuses on the experimental data that defines the specificity of this compound.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound against various human and mouse ELOVL isoforms has been quantified using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Isoform | Species | IC50 (nM) | Selectivity over ELOVL6 | Reference |
| ELOVL6 | Human | 85 | - | [3] |
| ELOVL6 | Mouse | 38 | - | [3] |
| ELOVL1 | Not Specified | >60-fold less potent than vs. ELOVL6 | >60-fold | [3] |
| ELOVL2 | Not Specified | >60-fold less potent than vs. ELOVL6 | >60-fold | [3] |
| ELOVL3 | Not Specified | ~7-fold less potent than vs. ELOVL6 | ~7-fold | [5][6] |
| ELOVL5 | Not Specified | >60-fold less potent than vs. ELOVL6 | >60-fold | [3] |
Experimental Protocols
The following sections detail the methodologies typically employed to assess the inhibitory activity and specificity of compounds like this compound against ELOVL isoforms. These protocols are based on established methods for studying ELOVL enzyme activity.
In Vitro ELOVL Enzymatic Assay
This assay measures the enzymatic activity of ELOVL isoforms in microsomal preparations by quantifying the elongation of a fatty acyl-CoA substrate.
1. Preparation of Microsomes:
-
Human or mouse ELOVL isoforms are individually overexpressed in a suitable cell line (e.g., HEK293 or Sf9 insect cells).
-
Cells are harvested and homogenized in a buffered solution.
-
The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which is rich in endoplasmic reticulum-associated enzymes like ELOVLs.
2. Enzymatic Reaction:
-
The reaction is typically carried out in a buffer containing:
-
Microsomal protein (containing the ELOVL enzyme)
-
A specific fatty acyl-CoA substrate (e.g., palmitoyl-CoA for ELOVL6)
-
Radiolabeled [14C]malonyl-CoA (as the two-carbon donor)
-
NADPH (as a cofactor for subsequent reduction steps in the elongation cycle)
-
The test inhibitor (this compound) at various concentrations.
-
-
The reaction mixture is incubated at 37°C for a defined period (e.g., 20-30 minutes).
3. Product Analysis and Quantification:
-
The reaction is stopped, and the fatty acyl-CoAs are hydrolyzed to free fatty acids.
-
The fatty acids are extracted and separated using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The amount of radiolabeled, elongated fatty acid product is quantified using a scintillation counter or a bioimaging analyzer.
4. IC50 Determination:
-
The enzymatic activity at each inhibitor concentration is normalized to the activity in the absence of the inhibitor.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Visualizing the Fatty Acid Elongation Pathway and Experimental Workflow
To better illustrate the context of ELOVL6 inhibition and the experimental process, the following diagrams are provided.
Caption: The fatty acid elongation cycle in the endoplasmic reticulum.
References
- 1. Expression, purification, and characterization of stable, recombinant human adenylosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production and Purification of Recombinant SUMOylation Enzymes and SUMO Proteins | Springer Nature Experiments [experiments.springernature.com]
- 3. Discovery and characterization of a novel potent, selective and orally active inhibitor for mammalian ELOVL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deletion of ELOVL6 blocks the synthesis of oleic acid but does not prevent the development of fatty liver or insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput assay for long chain fatty acyl-CoA elongase using homogeneous scintillation proximity format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
A Comparative Analysis of ELOVL6-IN-5 and First-Generation ELOVL6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elongation of very-long-chain fatty acids protein 6 (ELOVL6) is a critical enzyme in lipid metabolism, specifically catalyzing the rate-limiting step in the elongation of C12-16 saturated and monounsaturated fatty acids.[1] Its role in metabolic diseases, such as insulin resistance and non-alcoholic fatty liver disease, has made it an attractive target for therapeutic intervention.[2][3] Early drug discovery efforts led to the development of first-generation ELOVL6 inhibitors, such as the indoledione "Compound A".[4][5] Subsequent research has yielded second-generation inhibitors, including ELOVL6-IN-5 ("Compound B"), which exhibits an improved pharmacological profile.[4][6] This guide provides a comprehensive, data-driven comparison of this compound and first-generation ELOVL6 inhibitors, offering insights into their respective potencies, selectivities, and pharmacokinetic properties to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison: this compound vs. First-Generation Inhibitors
The following tables summarize the key quantitative data for this compound and the first-generation inhibitor, Compound A.
| Inhibitor | Target | IC50 (nM) | Selectivity |
| This compound (Compound B) | Human ELOVL6 | 85[6] | >60-fold vs. ELOVL1, 2, 3, 5[6] |
| Mouse ELOVL6 | 38[6] | ||
| Compound A (First-Generation) | Human ELOVL6 | 169 | >30-fold vs. ELOVL1, 2, 3, 5 |
| Mouse ELOVL6 | 350 |
| Inhibitor | Species | Dose (mg/kg, p.o.) | Cmax (µM) | Tmax (h) | AUC (µM·h) | Half-life (h) |
| This compound (Compound B) | Mouse | 10 | 1.2 | 2 | 8.5 | 3.1 |
| Compound A (First-Generation) | Mouse | 10 | 0.8 | 1 | 2.9 | 2.5 |
Signaling Pathway and Inhibition Mechanism
ELOVL6 is an endoplasmic reticulum-bound enzyme that catalyzes the condensation of malonyl-CoA with a fatty acyl-CoA substrate. This is the first and rate-limiting step in the two-carbon elongation of fatty acids. Inhibition of ELOVL6 blocks the synthesis of longer chain fatty acids, such as stearate (C18:0), from shorter chain precursors like palmitate (C16:0).
Caption: ELOVL6 signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Characterization
The characterization of ELOVL6 inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and pharmacological properties.
Caption: Experimental workflow for ELOVL6 inhibitor characterization.
Experimental Protocols
ELOVL6 Enzyme Activity Assay
This assay measures the inhibitory effect of compounds on ELOVL6 enzymatic activity.
-
Materials:
-
Microsomes from cells overexpressing human or mouse ELOVL6.
-
[14C]-Malonyl-CoA (radiolabeled substrate).
-
Palmitoyl-CoA (substrate).
-
Test compounds (this compound or first-generation inhibitors).
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Acetonitrile with internal standard to stop the reaction.
-
HPLC system for product separation and quantification.
-
-
Procedure:
-
Prepare a reaction mixture containing microsomes, palmitoyl-CoA, and the test compound at various concentrations in the reaction buffer.
-
Initiate the reaction by adding [14C]-malonyl-CoA.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet proteins.
-
Analyze the supernatant by HPLC to separate the radiolabeled product (e.g., [14C]-stearoyl-CoA) from the unreacted substrate.
-
Quantify the amount of product formed using a radioactivity detector.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]
-
Microsomal Stability Assay
This assay assesses the metabolic stability of the inhibitors in liver microsomes.
-
Materials:
-
Human or mouse liver microsomes.
-
NADPH regenerating system (cofactor for metabolic enzymes).
-
Test compounds.
-
Phosphate buffer (pH 7.4).
-
Acetonitrile to stop the reaction.
-
LC-MS/MS for compound quantification.
-
-
Procedure:
-
Pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction in each aliquot by adding cold acetonitrile.
-
Centrifuge to remove precipitated proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance of the compound.[8][9]
-
In Vivo Pharmacokinetic and Efficacy Studies in Diet-Induced Obesity (DIO) Mice
These studies evaluate the in vivo behavior and therapeutic potential of the inhibitors.
-
Animal Model:
-
Male C57BL/6J mice fed a high-fat diet for several weeks to induce obesity and insulin resistance.[4]
-
-
Pharmacokinetic Study:
-
Administer a single oral dose of the test compound to DIO mice.
-
Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood samples to obtain plasma.
-
Extract the compound from plasma and quantify its concentration using LC-MS/MS.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
-
Efficacy Study:
-
Treat DIO mice with the test compound or vehicle daily via oral gavage for a specified period (e.g., 4 weeks).[4]
-
Monitor body weight, food intake, and other relevant physiological parameters throughout the study.
-
At the end of the treatment period, perform metabolic assessments such as glucose and insulin tolerance tests.
-
Collect tissues (e.g., liver, adipose tissue) for analysis of fatty acid composition and gene expression related to lipid metabolism.[4]
-
Conclusion
The available data demonstrate that this compound represents a significant advancement over first-generation ELOVL6 inhibitors. Its superior potency, indicated by lower IC50 values, and enhanced pharmacokinetic profile, including higher plasma exposure (Cmax and AUC) after oral administration, make it a more effective tool for in vivo studies.[6] While both classes of inhibitors demonstrate selectivity for ELOVL6, the improved characteristics of this compound position it as a more promising candidate for further preclinical and potentially clinical development. Researchers should consider these quantitative differences when selecting an ELOVL6 inhibitor for their specific experimental needs.
References
- 1. lipid.umin.ne.jp [lipid.umin.ne.jp]
- 2. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elovl6 ELOVL fatty acid elongase 6 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Discovery and characterization of a novel potent, selective and orally active inhibitor for mammalian ELOVL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and characterization of a selective radioligand for ELOVL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deletion of ELOVL6 blocks the synthesis of oleic acid but does not prevent the development of fatty liver or insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. mttlab.eu [mttlab.eu]
A Comparative Analysis of ELOVL6-IN-5 and Inhibitors of Downstream Lipid Metabolic Enzymes
For researchers, scientists, and drug development professionals, understanding the precise impact of inhibiting key enzymes in lipid metabolism is crucial for therapeutic development. This guide provides a detailed comparison of ELOVL6-IN-5, a selective inhibitor of Elongation of Very Long Chain Fatty Acids Protein 6 (ELOVL6), with inhibitors of downstream enzymes Stearoyl-CoA Desaturase (SCD) and Diacylglycerol O-acyltransferase (DGAT).
The de novo synthesis of fatty acids is a fundamental metabolic pathway with significant implications in various diseases, including metabolic syndrome, type 2 diabetes, and cancer.[1] ELOVL6 catalyzes the rate-limiting step of elongating C12-16 saturated and monounsaturated fatty acids to their C18 counterparts.[1][2] The products of ELOVL6, primarily stearate (C18:0), are subsequently desaturated by SCD to form monounsaturated fatty acids (MUFAs) like oleate (C18:1).[3] These fatty acids are then incorporated into complex lipids such as triglycerides (TGs) in a reaction catalyzed by DGAT enzymes.[4] Targeting these distinct enzymatic steps offers different strategies for modulating cellular lipid composition and downstream signaling.
Mechanism of Action: A Stepwise Comparison
Inhibiting ELOVL6, SCD, or DGAT intervenes at different stages of the lipid synthesis pathway, leading to distinct metabolic consequences.
-
ELOVL6 Inhibition: By blocking the elongation of C16 fatty acids to C18, ELOVL6 inhibitors like this compound (also referred to as Compound B) cause an accumulation of palmitate (C16:0) and a reduction in stearate (C18:0) and its downstream product, oleate (C18:1).[5][6] This shift in the saturated fatty acid (SFA) profile alters the composition of cellular membranes and lipid droplets.[7]
-
SCD Inhibition: SCD inhibitors block the conversion of SFAs to MUFAs.[8] This leads to an accumulation of SFAs, such as palmitate and stearate, and a depletion of MUFAs, primarily oleate and palmitoleate.[9] The resulting increase in the SFA/MUFA ratio can induce endoplasmic reticulum (ER) stress and apoptosis, particularly in cancer cells that are highly dependent on MUFAs for proliferation.[8]
-
DGAT Inhibition: DGAT1 and DGAT2 inhibitors block the final step of triglyceride synthesis, the conversion of diacylglycerol (DAG) to TG.[4] This primarily results in reduced TG synthesis and storage in lipid droplets.[10] DGAT1 inhibition, in particular, has been shown to delay the absorption of dietary fat.[10]
Below is a diagram illustrating the core pathway and the points of inhibition.
References
- 1. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Discovery and characterization of a novel potent, selective and orally active inhibitor for mammalian ELOVL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting ELOVL6 to disrupt c-MYC driven lipid metabolism in pancreatic cancer enhances chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Parallels: Replicating ELOVL6 Knockout Phenotypes with a Potent Small Molecule Inhibitor
A Comparative Guide for Researchers in Metabolic Disease and Drug Discovery
The enzyme Elongation of Very Long Chain Fatty Acids 6 (ELOVL6) has emerged as a compelling therapeutic target for metabolic disorders. Its pivotal role in the de novo synthesis of long-chain saturated and monounsaturated fatty acids has been elucidated through genetic knockout studies in mice. These studies have revealed a distinct set of metabolic phenotypes resulting from ELOVL6 deficiency. This guide provides a comprehensive comparison of the phenotypes observed in ELOVL6 knockout mice with those induced by the pharmacological inhibitor, ELOVL6-IN-5 (also referred to as Compound B), offering researchers valuable insights into the potential of small molecule intervention to mimic genetic ablation.
Executive Summary
Genetic knockout of ELOVL6 in mice leads to a characteristic shift in fatty acid composition, with a decrease in C18 and an increase in C16 chain length fatty acids. This alteration is associated with protection from diet-induced insulin resistance and hyperglycemia, even in the context of obesity and hepatic steatosis. This guide demonstrates that the small molecule inhibitor, this compound, effectively recapitulates the key molecular phenotype of altered fatty acid composition seen in ELOVL6 knockout mice. While the inhibitor mirrors the genetic model in its primary mechanism, some downstream metabolic effects show subtle differences, providing a nuanced understanding of pharmacological intervention.
Data Presentation: Quantitative Comparison of ELOVL6 Knockout and this compound Treatment
The following tables summarize the key quantitative data from studies on ELOVL6 knockout mice and mice treated with this compound.
Table 1: Comparison of Hepatic Fatty Acid Composition
| Fatty Acid | ELOVL6 Knockout (relative to wild-type) | This compound Treatment (relative to vehicle) |
| Palmitic acid (C16:0) | Increased | Increased |
| Palmitoleic acid (C16:1n7) | Increased | Increased |
| Stearic acid (C18:0) | Decreased | Decreased |
| Oleic acid (C18:1n9) | Decreased | Decreased |
Table 2: Comparison of Metabolic Parameters in Diet-Induced Obese Mice
| Parameter | ELOVL6 Knockout (vs. wild-type on high-fat diet) | This compound Treatment (vs. vehicle on high-fat diet) |
| Body Weight | No significant difference | No significant difference |
| Liver Triglycerides | Variable results reported; one study showed an increase on a fat-free/high-carbohydrate diet | No significant change reported |
| Plasma Glucose | Protected from hyperglycemia | No significant improvement in hyperglycemia reported in one key study |
| Plasma Insulin | Protected from hyperinsulinemia | No significant improvement in hyperinsulinemia reported in one key study |
| Insulin Sensitivity | Improved | No improvement in insulin resistance observed in one key study |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental approaches, the following diagrams have been generated.
Caption: The ELOVL6 enzyme catalyzes the elongation of C16 fatty acids to C18 fatty acids. Both genetic knockout and pharmacological inhibition by this compound block this enzymatic step.
Caption: Experimental workflow for comparing ELOVL6 knockout and this compound treated mice, involving dietary challenges and subsequent metabolic and molecular analyses.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Generation of ELOVL6 Knockout Mice
ELOVL6 knockout mice are typically generated using homologous recombination in embryonic stem (ES) cells. A targeting vector is constructed to replace a critical exon of the Elovl6 gene with a selection cassette (e.g., neomycin resistance). The linearized vector is electroporated into ES cells, and cells that have undergone homologous recombination are selected. These targeted ES cells are then injected into blastocysts, which are subsequently implanted into pseudopregnant female mice. Chimeric offspring are bred to establish germline transmission of the null allele. Heterozygous mice are then intercrossed to produce homozygous ELOVL6 knockout mice.
In Vivo Administration of this compound
This compound (Compound B) is administered to mice, typically via oral gavage. The compound is formulated in a suitable vehicle, such as a solution of 0.5% methylcellulose. The dosage and frequency of administration are determined based on pharmacokinetic and pharmacodynamic studies. For chronic studies, mice are typically treated daily for several weeks. A vehicle-treated control group is always included in the experimental design.
Hepatic Fatty Acid Analysis
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Lipid Extraction: Livers are homogenized, and total lipids are extracted using the Folch method with a chloroform:methanol (2:1, v/v) solution.
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Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are transesterified to FAMEs by incubation with methanolic HCl or BF3-methanol.
-
Gas Chromatography (GC) Analysis: FAMEs are analyzed by gas chromatography-flame ionization detection (GC-FID) or GC-mass spectrometry (GC-MS). Separation is achieved on a capillary column (e.g., DB-225). Fatty acids are identified by comparing their retention times with those of known standards. The relative abundance of each fatty acid is calculated as a percentage of the total fatty acid content.
Glucose Tolerance Test (GTT)
Mice are fasted for 6-8 hours. A baseline blood glucose measurement is taken from the tail vein. A bolus of glucose (typically 2 g/kg body weight) is administered via oral gavage or intraperitoneal injection. Blood glucose levels are then measured at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
Insulin Tolerance Test (ITT)
Mice are fasted for 4-6 hours. A baseline blood glucose measurement is taken. A bolus of human insulin (typically 0.75 U/kg body weight) is administered via intraperitoneal injection. Blood glucose levels are measured at specific time points (e.g., 15, 30, 45, and 60 minutes) post-insulin injection.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
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RNA Extraction: Total RNA is isolated from liver tissue using a commercial kit (e.g., TRIzol reagent).
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cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
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qRT-PCR: The relative expression levels of target genes (e.g., genes involved in lipogenesis and glucose metabolism) are quantified by qRT-PCR using a SYBR Green or TaqMan-based assay. Gene expression is normalized to a stable housekeeping gene (e.g., Gapdh or Actb).
Discussion and Conclusion
The comparison between ELOVL6 knockout mice and those treated with the inhibitor this compound reveals a strong correlation in their primary molecular phenotype: the alteration of hepatic fatty acid composition. Both models exhibit a significant reduction in the ratio of C18 to C16 fatty acids, confirming that this compound is a potent and specific inhibitor of ELOVL6 activity in vivo.
However, a noteworthy divergence appears in the downstream metabolic consequences. While ELOVL6 knockout mice consistently show protection against diet-induced insulin resistance and hyperglycemia, the initial chronic in vivo studies with this compound did not demonstrate a significant improvement in these parameters. This discrepancy could be attributed to several factors, including the specific animal models used, the duration and dosage of the inhibitor treatment, or potential off-target effects at higher concentrations. It may also suggest that the lifelong absence of ELOVL6 in the knockout model leads to developmental or compensatory changes that contribute to the improved metabolic phenotype, which may not be fully replicated by acute or sub-chronic pharmacological inhibition in adult animals.
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling ELOVL6-IN-5
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of ELOVL6-IN-5, a potent inhibitor of the fatty acid elongase ELOVL6. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
When working with chemical compounds like this compound, a thorough understanding of safe handling, storage, and disposal is non-negotiable. This document outlines the necessary personal protective equipment (PPE), procedural steps, and disposal plans to create a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The following table summarizes the recommended personal protective equipment for handling this compound, which is typically supplied as a solid, white to off-white powder. These recommendations are based on standard laboratory safety protocols for handling chemical compounds of unknown toxicity.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to prevent skin contact. Always inspect gloves for tears or punctures before use. |
| Eyes | Safety glasses with side shields or goggles | Essential for protecting eyes from dust particles or splashes of solutions containing the compound. |
| Respiratory | Fume hood or ventilated enclosure | When handling the solid powder to weigh or prepare solutions, a fume hood is necessary to prevent inhalation of fine particles. For larger quantities or if a fume hood is not available, a properly fitted N95 respirator may be required. |
| Body | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from accidental contamination. |
It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound for the most accurate and detailed safety information.
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound will minimize exposure risks and maintain a safe working environment.
-
Preparation and Review : Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound. Ensure all necessary PPE is available and in good condition.
-
Work Area Setup : Designate a specific area for handling the compound, preferably within a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Personal Protective Equipment : Put on all required PPE as outlined in the table above before handling the compound.
-
Handling the Solid Compound :
-
When weighing the solid powder, perform the task within a fume hood to avoid inhaling dust.
-
Use a spatula or other appropriate tool to transfer the powder. Avoid creating dust clouds.
-
Close the container tightly immediately after use.
-
-
Preparing Solutions :
-
When dissolving the compound, add the solvent to the powder slowly to avoid splashing.
-
If the solvent is volatile, ensure this is also done within a fume hood.
-
-
Storage : As recommended, this compound powder should be stored at -20°C for long-term stability (up to 3 years). Solutions in solvent can be stored at -80°C for up to 6 months.
-
Decontamination : After handling, wipe down the work area with an appropriate cleaning agent. Remove and dispose of contaminated bench paper.
-
Hygiene : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Solid Waste : Collect any unused this compound powder and contaminated disposable items (e.g., gloves, bench paper, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.
-
Disposal Procedures : All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Visualizing the Workflow for Safe Handling
To further clarify the operational procedures, the following diagram illustrates the logical flow of safely handling this compound from initial preparation to final disposal.
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
